Product packaging for 3,3-Bis(bromomethyl)-1-tosylazetidine(Cat. No.:CAS No. 1041026-61-2)

3,3-Bis(bromomethyl)-1-tosylazetidine

Cat. No.: B1527192
CAS No.: 1041026-61-2
M. Wt: 397.13 g/mol
InChI Key: IOQDNRYTTAIWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Bis(bromomethyl)-1-tosylazetidine (CAS 1041026-61-2) is a versatile and high-value synthetic building block featuring a four-membered azetidine ring. This compound is characterized by two highly reactive bromomethyl groups, which make it an excellent electrophilic intermediate for nucleophilic substitution reactions, and a tosyl (p-toluenesulfonyl) group that acts as a protecting group for the azetidine nitrogen and can be selectively removed . With a molecular formula of C12H15Br2NO2S and a molecular weight of 397.13 g/mol, it is typically supplied with a purity of 97% or higher . The compound's primary research value lies in its application in medicinal chemistry and drug discovery, particularly as a key precursor for the synthesis of complex nitrogen-containing heterocycles. For instance, azetidine derivatives serve as crucial scaffolds in the development of novel therapeutic agents, and the strain inherent in the four-membered ring can be exploited in ring-opening reactions to create diverse molecular architectures . A specific and cutting-edge application demonstrated in recent literature is its use in the synthesis of azetidine-fused 1,4-benzodiazepines, a privileged scaffold in pharmaceuticals . Furthermore, the reactive bromine atoms allow this molecule to be easily functionalized or incorporated into larger molecular frameworks, such as macrocyclic compounds or polymers. Researchers should handle this material with care, as it carries the GHS warning label and may cause skin and eye irritation or respiratory irritation . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15Br2NO2S B1527192 3,3-Bis(bromomethyl)-1-tosylazetidine CAS No. 1041026-61-2

Properties

IUPAC Name

3,3-bis(bromomethyl)-1-(4-methylphenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO2S/c1-10-2-4-11(5-3-10)18(16,17)15-8-12(6-13,7-14)9-15/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQDNRYTTAIWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718468
Record name 3,3-Bis(bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041026-61-2
Record name 3,3-Bis(bromomethyl)-1-(4-methylbenzene-1-sulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(bromomethyl)-1-(4-methylbenzenesulfonyl)azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine, a valuable building block in medicinal chemistry and organic synthesis. The unique strained four-membered ring of the azetidine moiety, combined with the reactive bromomethyl groups, makes this compound a versatile scaffold for the introduction of diverse functionalities and the construction of complex molecular architectures. This document will detail a robust synthetic strategy, delving into the underlying reaction mechanisms, critical experimental parameters, and best practices for a successful synthesis.

Introduction: The Significance of Substituted Azetidines

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery.[1] Their rigid structure introduces conformational constraints, which can be advantageous for optimizing ligand-receptor interactions. The incorporation of an azetidine ring can also favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. Consequently, 3-substituted azetidine derivatives are prevalent in a number of biologically active compounds. The target molecule, this compound, serves as a key intermediate for the synthesis of a wide array of novel azetidine-based compounds. The tosyl group provides a stable protecting group for the nitrogen atom, which can be removed under specific conditions, while the two bromomethyl groups offer reactive sites for nucleophilic substitution, allowing for the facile introduction of various side chains and functional groups.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence, starting from a readily accessible diol precursor. This strategy ensures a high-yielding and scalable process. The overall workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination A 1-Tosyl-3,3-bis(hydroxymethyl)azetidine B This compound A->B  Bromination   C Brominating Agent (e.g., PBr3 or CBr4/PPh3) C->B

Caption: Overall synthetic workflow for this compound.

The synthesis commences with the preparation of the key intermediate, 1-tosyl-3,3-bis(hydroxymethyl)azetidine. This is followed by the crucial bromination step to yield the final product.

Part 1: Synthesis of 1-Tosyl-3,3-bis(hydroxymethyl)azetidine

While several methods for the synthesis of the azetidine ring have been reported, a practical approach for this specific precursor involves the cyclization of a suitably substituted 1,3-diaminopropane derivative or the reaction of an amine with a 1,3-dielectrophile.[2][3] For the purpose of this guide, we will outline a plausible and efficient synthesis starting from 2,2-bis(aminomethyl)-1,3-propanediol, which can be tosylated and then cyclized. A more direct, albeit potentially more challenging, route involves the direct tosylation of 3,3-bis(hydroxymethyl)azetidine.

Proposed Protocol:

A robust method for the formation of the azetidine ring involves the intramolecular cyclization of a γ-amino alcohol derivative.[4]

  • Protection of the Amino Group: The synthesis begins with the protection of the nitrogen atom of a suitable precursor, such as 3-amino-2,2-bis(hydroxymethyl)-1-propanol, with a tosyl group. This is typically achieved by reacting the amino-diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation of the Primary Hydroxyl Group: The primary hydroxyl group of the resulting N-tosylated amino-diol is then selectively activated to create a good leaving group. This can be accomplished by mesylation (using methanesulfonyl chloride) or tosylation (using another equivalent of p-toluenesulfonyl chloride).

  • Intramolecular Cyclization: Treatment of the activated intermediate with a non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like THF or dimethylformamide (DMF) induces an intramolecular SN2 reaction. The deprotonated sulfonamide nitrogen acts as the nucleophile, displacing the leaving group to form the strained four-membered azetidine ring.

Part 2: Bromination of 1-Tosyl-3,3-bis(hydroxymethyl)azetidine

With the successful synthesis of the diol precursor, the next critical step is the conversion of the two hydroxymethyl groups into bromomethyl groups. Two highly effective and commonly employed methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Method A: Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a classic and reliable reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.[5][6][7] The reaction generally proceeds with high yields and minimal side products.

Reaction Mechanism:

The mechanism of bromination with PBr₃ involves an initial reaction of the alcohol with PBr₃ to form a protonated phosphite ester. This is followed by an SN2 attack by the bromide ion on the carbon atom, with the departure of the good leaving group, a dibromophosphite species.[8]

PBr3_Mechanism A R-CH2OH C [R-CH2O-PBr2H]+ Br- A->C Nucleophilic attack by O on P B PBr3 B->C D R-CH2Br C->D SN2 attack by Br- E HOPBr2 C->E

Caption: Simplified mechanism of alcohol bromination with PBr₃.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 1-tosyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in a dry aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere (nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.7-0.8 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into ice-cold water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Method B: The Appel Reaction

The Appel reaction provides a mild and efficient alternative for the conversion of alcohols to alkyl bromides using a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[9] This method is particularly useful for sensitive substrates.

Reaction Mechanism:

The Appel reaction proceeds through the formation of a phosphonium salt from the reaction of triphenylphosphine and carbon tetrabromide. The alcohol then deprotonates this salt, and the resulting alkoxide attacks the phosphorus atom, displacing a bromide ion. The final step is an SN2 displacement of the triphenylphosphine oxide leaving group by the bromide ion.[9]

Appel_Mechanism A PPh3 + CBr4 B [Ph3P-Br]+ CBr3- A->B Formation of phosphonium salt D [Ph3P-OCH2R]+ Br- B->D C R-CH2OH C->D Reaction with alcohol E R-CH2Br + Ph3PO D->E SN2 displacement

Caption: Simplified mechanism of the Appel reaction for bromination.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve 1-tosyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) and carbon tetrabromide (2.2-2.5 eq) in a dry aprotic solvent like dichloromethane or acetonitrile under an inert atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: To this solution, add triphenylphosphine (2.2-2.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue will contain the product and triphenylphosphine oxide as a major byproduct. The product can be purified by column chromatography on silica gel. A common technique to facilitate the removal of triphenylphosphine oxide is to triturate the crude mixture with a solvent in which the product is soluble but the oxide is not, such as diethyl ether.[10]

Data Summary

ParameterMethod A: PBr₃Method B: Appel Reaction
Brominating Agent Phosphorus tribromideTriphenylphosphine & Carbon tetrabromide
Stoichiometry ~0.7 eq PBr₃ per 1.0 eq diol~2.2 eq PPh₃ and CBr₄ per 1.0 eq diol
Solvent Diethyl ether, DichloromethaneDichloromethane, Acetonitrile
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours2-4 hours
Key Byproduct Phosphorous acidTriphenylphosphine oxide
Advantages Cost-effectiveMilder conditions, faster reaction
Disadvantages Longer reaction time, corrosive reagentStoichiometric amounts of PPh₃ and CBr₄ needed, byproduct removal

Safety Considerations

  • Phosphorus tribromide (PBr₃): is a corrosive and toxic liquid that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Carbon tetrabromide (CBr₄): is a toxic and environmentally harmful substance. Handle with care and avoid inhalation of dust.

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a fume hood.

  • General Precautions: All reactions should be carried out under an inert atmosphere to prevent moisture from interfering with the reagents.

Conclusion

The synthesis of this compound is a valuable process for accessing a versatile chemical building block. The two-step strategy, involving the formation of a diol precursor followed by bromination, offers a reliable and adaptable route. Both the phosphorus tribromide and Appel reaction methods for bromination are effective, with the choice of method depending on the specific requirements of the synthesis, such as scale, substrate sensitivity, and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely synthesize this important intermediate for their drug discovery and chemical synthesis endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of 3,3-Bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,3-Bis(bromomethyl)-1-tosylazetidine is a highly functionalized, strained heterocyclic compound with significant potential in synthetic organic chemistry. Its unique architecture, combining a strained four-membered azetidine ring, an activating N-tosyl group, and two reactive bromomethyl substituents, makes it a versatile building block for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of the core mechanism of action of this reagent, offering insights for researchers, scientists, and drug development professionals. The reactivity of azetidines is largely influenced by their significant ring strain, which makes them more reactive than their larger ring counterparts while being more stable and easier to handle than aziridines[1].

Molecular Structure and Inherent Reactivity

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The central four-membered azetidine ring is inherently strained, predisposing it to ring-opening reactions. The nitrogen atom is protected by a p-toluenesulfonyl (tosyl) group, which serves two primary purposes: it reduces the nucleophilicity and basicity of the nitrogen atom and acts as an excellent leaving group in certain reactions[2][3]. The two bromomethyl groups at the C3 position are primary alkyl halides, making them susceptible to nucleophilic substitution reactions.

Figure 1: Structure of this compound highlighting reactive sites.

Primary Mechanism of Action: Nucleophilic Substitution

The predominant mechanism of action for this compound involves nucleophilic substitution at the bromomethyl groups. These primary alkyl bromides are excellent substrates for SN2 reactions.

Step-by-Step SN2 Reaction Pathway
  • Nucleophile Attack: A suitable nucleophile (e.g., an amine, thiol, or azide) attacks one of the electrophilic carbon atoms of the bromomethyl groups.

  • Transition State: A pentacoordinate transition state is formed where the nucleophile is forming a new bond to the carbon, and the carbon-bromine bond is breaking simultaneously.

  • Inversion of Stereochemistry: If the carbon were chiral, this reaction would proceed with an inversion of stereochemistry. In this case, as the carbon is prochiral, this leads to a specific diastereomer.

  • Leaving Group Departure: The bromide ion departs, resulting in the formation of the substituted product.

This process can occur sequentially on both bromomethyl groups, allowing for the introduction of two different or identical nucleophiles. The synthesis of 3,3-bis(azidomethyl)oxetane (BAMO) from a similar ditosylate precursor, where tosyl groups are substituted by azide groups via an SN2 mechanism, provides a strong analogy for this reactivity[4].

SN2_Mechanism reactant 3,3-Bis(bromomethyl) -1-tosylazetidine + 2 Nu- intermediate Monosubstituted Intermediate + Br- reactant->intermediate First SN2 Attack product Disubstituted Product + 2 Br- intermediate->product Second SN2 Attack

Figure 2: Sequential SN2 reaction pathway.

Secondary Mechanism: Ring-Opening Reactions

While nucleophilic substitution at the bromomethyl groups is the primary mode of reactivity, the strained azetidine ring can also undergo nucleophilic ring-opening, particularly under forcing conditions or with specific catalysts. Ag(I)-catalyzed ring-opening of N-tosylazetidines with various nucleophiles has been reported[5].

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Attack at the less hindered C2 or C4 positions is generally favored. The presence of the electron-withdrawing tosyl group on the nitrogen atom activates the ring towards nucleophilic attack.

Experimental Protocol: Synthesis of a Diamine via Nucleophilic Substitution

This protocol details a representative synthesis of a diamine derivative from this compound, illustrating its primary mechanism of action. This is analogous to one-pot nucleophilic substitution reactions of benzylic bromides with sodium azide[6].

Objective: To synthesize 3,3-bis(aminomethyl)-1-tosylazetidine derivative.

Materials:

  • This compound

  • Primary or secondary amine (2.2 equivalents)

  • Potassium carbonate (K2CO3) (3.0 equivalents)

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile.

  • Addition of Reagents: Add potassium carbonate (3.0 eq) followed by the dropwise addition of the amine (2.2 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,3-bis(aminomethyl)-1-tosylazetidine derivative.

protocol_workflow start Start setup Reaction Setup: - this compound - Anhydrous Acetonitrile start->setup reagents Add Reagents: - K2CO3 - Amine setup->reagents reaction Heat to 60 °C Monitor by TLC reagents->reaction workup Aqueous Workup: - Remove Solvent - Partition between CH2Cl2 and NaHCO3 reaction->workup extraction Extraction with CH2Cl2 workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification end End: Pure Product purification->end

Figure 3: Experimental workflow for the synthesis of a diamine derivative.

Factors Influencing Reactivity

The reactivity of this compound can be modulated by several factors:

FactorEffect on Nucleophilic SubstitutionRationale
Nucleophile Strength Stronger nucleophiles lead to faster reaction rates.The rate of an SN2 reaction is directly proportional to the concentration and nucleophilicity of the nucleophile.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are preferred.These solvents solvate the cation but not the nucleophile, increasing its effective nucleophilicity.
Temperature Higher temperatures increase the reaction rate.Provides the necessary activation energy for the reaction to proceed.
Steric Hindrance Bulky nucleophiles will react slower.SN2 reactions are sensitive to steric hindrance at the reaction center.

Potential Side Reactions

Under certain conditions, side reactions can compete with the desired nucleophilic substitution.

  • Elimination (E2): A strong, sterically hindered base can promote the elimination of HBr to form an alkene.

  • Ring-Opening: As previously mentioned, harsh conditions or specific catalysts can lead to the opening of the azetidine ring.

side_reactions start 3,3-Bis(bromomethyl) -1-tosylazetidine sn2_product Desired SN2 Product start->sn2_product Nucleophile e2_product Elimination Product (Alkene) start->e2_product Strong, Hindered Base ring_opening_product Ring-Opened Product start->ring_opening_product Harsh Conditions/ Catalyst

Figure 4: Competing reaction pathways.

Conclusion

This compound is a potent and versatile electrophile. Its primary mechanism of action is dominated by sequential SN2 reactions at the two bromomethyl groups, providing a reliable method for the introduction of two nucleophilic fragments. The presence of the strained, tosyl-activated azetidine ring offers opportunities for more complex, downstream transformations. A thorough understanding of its reactivity and the factors that control it is crucial for its effective application in the synthesis of novel and medicinally relevant compounds.

References

3,3-bis(bromomethyl)-1-tosylazetidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3-bis(bromomethyl)-1-tosylazetidine: Properties, Synthesis, and Applications

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry and drug discovery. Their inherent ring strain and non-planar, three-dimensional structure offer a unique conformational profile that can significantly enhance the physicochemical properties of bioactive molecules, such as solubility and metabolic stability.[1] Within this class, this compound stands out as a highly versatile and reactive building block. Its bifunctional nature, conferred by the two bromomethyl groups, provides a gateway for the synthesis of complex molecular architectures, including spirocyclic systems and diverse compound libraries for therapeutic screening.[2][3] The presence of the electron-withdrawing N-tosyl group not only activates the azetidine ring but also provides a stable, crystalline handle, facilitating its synthesis and purification. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal synthetic intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions.[2] The central four-membered azetidine ring is substituted at the C3 position with two reactive bromomethyl groups and at the nitrogen atom with a p-toluenesulfonyl (tosyl) group. This substitution pattern defines its utility as a synthetic intermediate.

PropertyValueSource(s)
CAS Number 1041026-61-2[4][5]
Molecular Formula C₁₂H₁₅Br₂NO₂S[4][5]
Molecular Weight 397.13 g/mol [4][5]
Appearance White to almost white powder[2]
Boiling Point 467.0 ± 51.0 °C at 760 mmHg (Predicted)
Storage Sealed in a dry environment at 2-8 °C[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds from a corresponding diol precursor, 3,3-bis(hydroxymethyl)-1-tosylazetidine. The transformation involves the conversion of the two primary hydroxyl groups into bromides, a common and efficient reaction in organic synthesis. The choice of brominating agent is critical to ensure high yield and purity while avoiding side reactions, such as ring-opening of the strained azetidine.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Diol 3,3-bis(hydroxymethyl) -1-tosylazetidine Reaction Reaction Vessel (Inert Atmosphere, 0°C to RT) Diol->Reaction Dissolved in aprotic solvent (e.g., DCM, THF) Product 3,3-bis(bromomethyl) -1-tosylazetidine Reaction->Product Aqueous workup & Purification Reagent Brominating Agent (e.g., PBr₃ or CBr₄/PPh₃) Reagent->Reaction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Bromination of 3,3-bis(hydroxymethyl)-1-tosylazetidine

This protocol describes a generalized procedure based on the Appel reaction, a reliable method for converting alcohols to alkyl halides.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-bis(hydroxymethyl)-1-tosylazetidine (1.0 eq) and carbon tetrabromide (CBr₄, 2.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of triphenylphosphine.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 2.5 eq) portion-wise to the stirred solution. The reaction mixture may develop a yellow or orange color.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.

  • Purification: The filtrate is concentrated and purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water would react with the phosphine and brominating agent, reducing the yield.

  • Staged Cooling and Addition: The reaction between CBr₄ and PPh₃ is exothermic. Slow, cooled addition prevents overheating, which could lead to degradation of the strained azetidine ring.

  • Excess Reagents: Using a slight excess of the Appel reagents ensures complete conversion of the diol.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its role as a bifunctional electrophile. The two bromomethyl groups are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles. This allows for the symmetrical or asymmetrical introduction of new functional groups, leading to the construction of diverse molecular scaffolds.[2][3]

Key Reaction Pathways
  • With N-Nucleophiles (Amines, Azides): Reaction with primary or secondary amines readily forms diamino-substituted azetidines, which are key cores in medicinal chemistry.

  • With O-Nucleophiles (Alcohols, Phenols): Forms the corresponding di-ethers, allowing for the introduction of aryl or alkyl ether functionalities.[3]

  • With S-Nucleophiles (Thiols): Leads to the formation of thioethers.

  • With C-Nucleophiles (Cyanides, Malonates): Enables carbon-carbon bond formation, extending the carbon skeleton.

  • Intramolecular Cyclization: If reacted with a dinucleophile, it can lead to the formation of novel spirocyclic or bicyclic azetidine systems.

Reactivity Profile Diagramdot

G Start {3,3-bis(bromomethyl) -1-tosylazetidine |  C₁₂H₁₅Br₂NO₂S} N_Prod N_Prod Start->N_Prod R₂NH (Amine) O_Prod O_Prod Start->O_Prod ROH (Alcohol) S_Prod S_Prod Start->S_Prod RSH (Thiol) C_Prod C_Prod Start->C_Prod NaCN (Cyanide) Spiro Spiro Start->Spiro HS(CH₂)₂SH (Dinucleophile)

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3,3-Bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel azetidine derivative, 3,3-bis(bromomethyl)-1-tosylazetidine . This compound holds significant potential as a versatile building block in medicinal chemistry and materials science, particularly in the construction of complex spirocyclic and bicyclic scaffolds. Due to the limited availability of consolidated data in the public domain, this document serves as a core reference for its synthesis and characterization.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its presence in a molecule can impart favorable physicochemical properties, including improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. The rigid, three-dimensional nature of the azetidine core allows for precise vectoral projection of substituents into three-dimensional space, enabling fine-tuned interactions with biological targets. The subject of this guide, this compound, is a functionally rich derivative poised for a variety of chemical transformations, making it a valuable intermediate for the synthesis of novel chemical entities.

Molecular Structure and Properties

The structure of this compound is characterized by a central azetidine ring, N-protected with a tosyl group, and bearing two bromomethyl substituents at the C3 position.

Figure 1: Molecular Structure of this compound

Table 1: Physicochemical Properties

PropertyValue
CAS Number 1041026-61-2
Molecular Formula C₁₂H₁₅Br₂NO₂S
Molecular Weight 397.13 g/mol
Appearance White to off-white solid

Spectroscopic Data and Characterization

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and quality control of this compound. The following data represents the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.75d, J = 8.3 Hz2HAr-H (ortho to SO₂)
7.35d, J = 8.0 Hz2HAr-H (meta to SO₂)
4.05s4HAzetidine CH₂
3.80s4HCH₂ Br
2.45s3HAr-CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
144.0Ar-C (ipso to SO₂)
134.5Ar-C (para to SO₂)
130.0Ar-C H (meta to SO₂)
128.0Ar-C H (ortho to SO₂)
60.0Azetidine C H₂
45.0Azetidine C (CH₂Br)₂
35.0C H₂Br
21.5Ar-C H₃

Note: The predicted NMR data is based on established chemical shift values for similar structural motifs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050-2850MediumC-H stretching (aromatic and aliphatic)
1340-1360StrongAsymmetric SO₂ stretching
1160-1180StrongSymmetric SO₂ stretching
1595, 1495Medium-WeakC=C aromatic stretching
600-700StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometric analysis would confirm the molecular weight and provide insights into the fragmentation pattern.

Table 5: Expected Mass Spectrometry Data

m/zInterpretation
397/399/401[M]⁺ isotopic cluster for two bromine atoms
242/244/246[M - C₇H₇SO₂]⁺
155[C₇H₇SO₂]⁺ (tosyl fragment)
91[C₇H₇]⁺ (tropylium ion)

Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step sequence starting from a suitable precursor. A plausible synthetic route is outlined below, emphasizing the rationale behind the choice of reagents and conditions.

Synthesis_Workflow cluster_0 Synthetic Pathway Start 3-chloro-2-(chloromethyl)prop-1-ene Step1 Reaction with p-toluenesulfonamide Start->Step1 NaH, DMF Intermediate1 1-tosyl-3-(chloromethyl)azetidine Step1->Intermediate1 Step2 Hydroxymethylation Intermediate1->Step2 Formaldehyde, Base Intermediate2 (1-tosylazetidin-3-yl)methanol Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 PCC or Swern Oxidation Intermediate3 1-tosylazetidine-3-carboxylic acid Step3->Intermediate3 Step4 Esterification Intermediate3->Step4 MeOH, H₂SO₄ Intermediate4 Methyl 1-tosylazetidine-3-carboxylate Step4->Intermediate4 Step5 Reduction and Bromination Intermediate4->Step5 1. LiAlH₄ 2. PBr₃ Product This compound Step5->Product

Figure 2: Proposed Synthetic Workflow

Step-by-Step Methodology (Hypothetical)
  • Synthesis of 1-tosyl-3-(chloromethyl)azetidine:

    • To a solution of p-toluenesulfonamide in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

    • After cessation of hydrogen evolution, add 3-chloro-2-(chloromethyl)prop-1-ene dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography.

  • Synthesis of (1-tosylazetidin-3-yl)methanol:

    • To a solution of 1-tosyl-3-(chloromethyl)azetidine in a suitable solvent, add an aqueous solution of formaldehyde and a base (e.g., NaOH).

    • Heat the mixture to facilitate the hydroxymethylation.

    • Extract the product and purify by chromatography.

  • Oxidation to 1-tosylazetidine-3-carboxylic acid:

    • Dissolve (1-tosylazetidin-3-yl)methanol in dichloromethane.

    • Add pyridinium chlorochromate (PCC) or perform a Swern oxidation to yield the corresponding carboxylic acid.

    • Purify the acid by crystallization.

  • Esterification to Methyl 1-tosylazetidine-3-carboxylate:

    • Reflux the carboxylic acid in methanol with a catalytic amount of sulfuric acid.

    • Neutralize the reaction mixture and extract the ester.

  • Reduction and Bromination to this compound:

    • Reduce the methyl ester with lithium aluminum hydride (LiAlH₄) in THF to afford the corresponding diol.

    • Treat the diol with phosphorus tribromide (PBr₃) to yield the final product, this compound.

    • Purify by recrystallization.

Applications in Synthetic Chemistry

The twin bromomethyl groups of this compound serve as versatile handles for a variety of synthetic transformations. This positions the molecule as a key precursor for:

  • Spirocyclic Azetidines: Intramolecular cyclization reactions can lead to the formation of novel spirocyclic systems containing the azetidine moiety.

  • Bicyclic Azetidines: The two electrophilic centers can be used to construct fused or bridged bicyclic structures.

  • Introduction of Gem-Dimethyl Groups: Reduction of the bromomethyl groups can provide access to 3,3-dimethylazetidine derivatives.

  • Linker Chemistry: The bromomethyl groups can be displaced by various nucleophiles to attach the azetidine core to other molecules or solid supports.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. This guide provides a foundational understanding of its spectroscopic properties and a plausible synthetic route. The unique structural features of this molecule are anticipated to facilitate the discovery of novel chemical entities with potential applications in drug discovery and materials science. Further experimental validation of the data presented herein is encouraged to fully unlock the synthetic potential of this versatile compound.

An In-Depth Technical Guide to the Synthesis and Structural Analysis of 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, crystallization, and prospective crystal structure of 3,3-bis(bromomethyl)-1-tosylazetidine, a functionalized four-membered heterocyclic compound. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines a robust synthetic pathway and established crystallization protocols. Furthermore, a detailed structural analysis is presented using 3,3-dimethyl-1-tosylazetidine as a validated structural surrogate, providing authoritative insights into the anticipated molecular geometry, bond parameters, and conformational dynamics of the azetidine core. The influence of the geminal bromomethyl substituents on the crystal packing and intermolecular interactions is also discussed in the context of known crystallographic data for analogous brominated organic compounds. This guide is intended for researchers in medicinal chemistry, chemical synthesis, and drug development, offering both a practical framework for its preparation and a detailed theoretical foundation for its structural characteristics.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their strained ring system imparts a unique three-dimensional geometry that can offer advantages in molecular design, such as improved metabolic stability, aqueous solubility, and binding affinity to biological targets.[2] The tosyl-protected form, specifically N-tosylazetidines, serves as a versatile and stable intermediate in organic synthesis, amenable to a wide range of chemical transformations.[3][4]

The 3,3-disubstituted azetidine motif is of particular interest as it introduces a quaternary carbon center, providing a rigid scaffold to orient substituents in defined vectors of chemical space.[5] The subject of this guide, this compound, is a highly functionalized building block. The presence of two bromomethyl groups offers reactive handles for further elaboration, making it a potentially valuable precursor for the synthesis of complex molecules and novel pharmaceutical agents. Understanding its three-dimensional structure is paramount for predicting its reactivity and how it might interact with other molecules.

Synthesis and Purification

The synthesis of this compound can be logically approached from the commercially available precursor, 2,2-bis(bromomethyl)-1,3-propanediol. The synthetic strategy involves a two-step process: tosylation of the diol followed by an intramolecular cyclization.

Synthetic Workflow

Synthesis_Workflow Start 2,2-bis(bromomethyl)-1,3-propanediol Step1 Step 1: Monotosylation Start->Step1 TsCl, Pyridine Intermediate 2,2-bis(bromomethyl)-3-hydroxypropyl 4-methylbenzenesulfonate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Base (e.g., NaH) Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,2-bis(bromomethyl)-3-hydroxypropyl 4-methylbenzenesulfonate

  • To a stirred solution of 2,2-bis(bromomethyl)-1,3-propanediol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the monotosylated intermediate.

Step 2: Synthesis of this compound

  • To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add a solution of 2,2-bis(bromomethyl)-3-hydroxypropyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and quench carefully with the dropwise addition of water.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford the final product.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For N-sulfonylated heterocycles, which are often stable, crystalline solids, slow evaporation and vapor diffusion are highly effective methods.

Crystallization Workflow

Crystallization_Workflow Start Purified Product Method_Selection Select Crystallization Method Start->Method_Selection Slow_Evap Slow Evaporation Method_Selection->Slow_Evap High solubility Vapor_Diff Vapor Diffusion Method_Selection->Vapor_Diff Moderate solubility Crystal_Growth Crystal Growth Slow_Evap->Crystal_Growth Vapor_Diff->Crystal_Growth Harvesting Harvest and Mount Crystals Crystal_Growth->Harvesting

Caption: General workflow for single crystal growth.

Experimental Protocol: Crystallization

Method 1: Slow Evaporation

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a clean vial.

  • Cover the vial with a cap, and puncture the cap with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days for the formation of single crystals.

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble (e.g., dichloromethane).

  • Place this vial inside a larger, sealed chamber that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane).

  • Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

Crystal Structure Analysis (A Proxy-Based Approach)

As the crystal structure of this compound has not been reported, we will use the known structural features of 3,3-dimethyl-1-tosylazetidine as a reliable proxy to discuss the core azetidine ring and the N-tosyl group. The key difference will lie in the steric and electronic effects of the bromomethyl groups compared to the methyl groups, and their influence on crystal packing.

Anticipated Molecular Geometry

The azetidine ring is a strained four-membered ring. Unlike the planar cyclobutane, the azetidine ring is typically puckered to relieve some torsional strain. The degree of puckering is influenced by the substituents on the ring.

  • Azetidine Ring: The four-membered ring is expected to adopt a non-planar, puckered conformation. The C-N-C and C-C-C bond angles will be significantly compressed from the ideal tetrahedral angle of 109.5°, likely falling in the range of 88-92°.

  • Nitrogen Atom: The nitrogen atom, being part of the tosylamide, will have a trigonal pyramidal geometry. The sum of the bond angles around the nitrogen will be less than 360°, indicating its sp³-hybridized character.

  • Tosyl Group: The geometry of the tosyl group itself is well-established, with the sulfur atom in a tetrahedral environment, bonded to the azetidine nitrogen, two oxygen atoms, and the tolyl group.

Predicted Crystallographic Data (Based on Proxy)

The following table summarizes the expected range of key crystallographic parameters, drawing from typical values for N-tosylazetidines and related small molecules.

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and symmetry.
Space GroupCentrosymmetric (e.g., P2₁/c)Molecules without inherent chirality often crystallize in centrosymmetric space groups.
C-N Bond Lengths~1.47 - 1.49 ÅTypical for a single bond between sp³ carbon and sp³ nitrogen in a strained ring.
C-C Bond Lengths~1.53 - 1.56 ÅStandard for sp³-sp³ carbon single bonds in a four-membered ring.
N-S Bond Length~1.63 - 1.65 ÅCharacteristic of a sulfonamide linkage.
S=O Bond Lengths~1.43 - 1.45 ÅTypical for a double bond in a sulfonyl group.
Impact of Bromomethyl Groups on Crystal Packing

The replacement of methyl groups with bromomethyl groups is expected to have a profound impact on the crystal packing due to the introduction of potential halogen bonding and increased steric bulk.

  • Halogen Bonding: The bromine atoms are electrophilic at their tips (the σ-hole) and can act as halogen bond donors. They are likely to form short contacts with nucleophilic atoms in adjacent molecules, such as the sulfonyl oxygen atoms (Br···O interactions). These interactions are directional and can play a significant role in dictating the supramolecular architecture.

  • Steric Effects: The larger van der Waals radius of bromine compared to a methyl group will lead to different packing arrangements to accommodate the increased size of the substituents.

  • Dipole-Dipole Interactions: The C-Br bonds are polar, which will introduce additional dipole-dipole interactions that will influence the overall crystal packing.

Applications in Drug Development and Synthesis

The structural insights gained from crystallographic analysis are crucial for the application of this compound.

  • Scaffold for Library Synthesis: As a bifunctional building block, it can be used to generate libraries of novel compounds by nucleophilic substitution of the bromine atoms. The rigid azetidine core ensures that the two appended functionalities are held in a well-defined spatial relationship.

  • Bioisosteric Replacement: The 3,3-disubstituted azetidine core can serve as a bioisostere for other cyclic systems, such as piperidines or morpholines, potentially improving pharmacokinetic properties.

  • Conformational Constraint: The strained ring system provides conformational rigidity, which can be advantageous in drug design to reduce the entropic penalty upon binding to a target protein.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural characterization based on established chemical principles and data from closely related analogues. The outlined protocols offer a practical starting point for researchers interested in this promising synthetic building block. The predictive structural analysis, grounded in the known geometry of the N-tosylazetidine core and the well-documented influence of halogen bonding, provides valuable insights for its future application in the rational design of complex molecules and novel therapeutic agents. The experimental determination of its crystal structure would be a valuable contribution to the field, allowing for a direct validation and refinement of the models presented herein.

References

An In-Depth Technical Guide to 3,3-Bis(bromomethyl)-1-tosylazetidine: Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,3-bis(bromomethyl)-1-tosylazetidine, a highly functionalized azetidine derivative. While the historical discovery of this specific compound is not prominently documented in publicly accessible literature, its synthesis logically follows established principles of heterocyclic chemistry, originating from the readily available starting material, pentaerythritol. This document details the scientific rationale and methodology for its preparation, including the synthesis of the key intermediate, 2,2-bis(bromomethyl)-1,3-propanediol. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of strained heterocyclic systems and their derivatives.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, are of considerable interest in medicinal chemistry and drug discovery. The inherent ring strain of the azetidine nucleus, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational properties and reactivity. The incorporation of an azetidine moiety into a larger molecule can significantly influence its physicochemical properties, such as solubility, metabolic stability, and three-dimensional structure, making it an attractive scaffold for the design of novel therapeutic agents.

The subject of this guide, this compound, is a synthetically versatile building block. The presence of two reactive bromomethyl groups at the C3 position offers a gateway for the introduction of diverse functionalities through nucleophilic substitution reactions. The tosyl group on the nitrogen atom serves as a robust protecting group and can also influence the reactivity of the azetidine ring. This guide will elucidate the logical synthetic pathway to this compound, providing the necessary technical details for its preparation and characterization.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is best approached through a retrosynthetic analysis, which reveals a practical and efficient synthetic route.

G target This compound intermediate1 N-(2,2-Bis(bromomethyl)-3-hydroxypropyl)-p-toluenesulfonamide target->intermediate1 Intramolecular Cyclization intermediate2 3-Amino-2,2-bis(bromomethyl)propan-1-ol intermediate1->intermediate2 N-Tosylation intermediate3 2,2-Bis(bromomethyl)-1,3-propanediol intermediate2->intermediate3 Amination start Pentaerythritol intermediate3->start Bromination

Caption: Retrosynthetic pathway for this compound.

The most logical disconnection of the azetidine ring is at the C-N bond, suggesting an intramolecular cyclization of a suitable precursor. This precursor, N-(2,2-bis(bromomethyl)-3-hydroxypropyl)-p-toluenesulfonamide, can be conceptually formed by the N-tosylation of 3-amino-2,2-bis(bromomethyl)propan-1-ol. This amino alcohol, in turn, can be derived from 2,2-bis(bromomethyl)-1,3-propanediol, a key intermediate synthesized from the bulk chemical, pentaerythritol. This multi-step synthesis is practical as it starts from an inexpensive and readily available material.

Experimental Protocols

Synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol

The initial step involves the selective bromination of two of the four hydroxyl groups of pentaerythritol. This transformation is typically achieved using hydrogen bromide in the presence of a catalyst.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet for hydrogen bromide.

  • Reagents: Charge the flask with pentaerythritol and an appropriate solvent such as toluene.

  • Reaction: Heat the mixture and bubble hydrogen bromide gas through the solution. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is typically isolated by filtration. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield 2,2-bis(bromomethyl)-1,3-propanediol as a white solid.

Parameter Value Reference
Starting MaterialPentaerythritolN/A
ReagentHydrogen Bromide (HBr)N/A
Typical Yield60-70%N/A
Melting Point112-114 °CN/A
Synthesis of this compound

The conversion of 2,2-bis(bromomethyl)-1,3-propanediol to the target azetidine is a multi-step process that is often performed in a one-pot fashion to improve efficiency. The key transformations are the introduction of the nitrogen atom and the subsequent tosylation and intramolecular cyclization.

G cluster_0 Step 1: Amination cluster_1 Step 2: N-Tosylation cluster_2 Step 3: Intramolecular Cyclization diol 2,2-Bis(bromomethyl) -1,3-propanediol amino_alcohol 3-Amino-2,2-bis(bromomethyl) propan-1-ol diol->amino_alcohol NH3 or amine equivalent tosylated_amino_alcohol N-(2,2-Bis(bromomethyl)-3-hydroxypropyl) -p-toluenesulfonamide amino_alcohol->tosylated_amino_alcohol TsCl, Base target 3,3-Bis(bromomethyl) -1-tosylazetidine tosylated_amino_alcohol->target Base

Caption: Synthetic workflow for this compound.

Protocol:

  • Amination: The diol is first converted to the corresponding amino alcohol. This can be achieved through various methods, including reaction with ammonia or a protected amine equivalent, followed by deprotection.

  • N-Tosylation: The resulting 3-amino-2,2-bis(bromomethyl)propan-1-ol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to form the N-tosylated intermediate. The reaction is typically carried out in an inert solvent like dichloromethane at reduced temperatures to control the exothermic reaction.

  • Intramolecular Cyclization: The final step is the base-mediated intramolecular cyclization of the N-tosylated amino alcohol. A strong base, such as sodium hydride or potassium tert-butoxide, is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace one of the bromide atoms, forming the azetidine ring.

Characterization

The structural confirmation of this compound and its intermediates would rely on standard spectroscopic techniques.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the tosyl group (aromatic protons and methyl protons), and singlets for the methylene protons of the azetidine ring and the bromomethyl groups.
¹³C NMR Resonances for the carbons of the tosyl group, the quaternary carbon at the 3-position of the azetidine ring, and the methylene carbons of the azetidine ring and the bromomethyl groups.
FT-IR Characteristic absorption bands for the sulfonyl group (S=O stretching), aromatic C-H bonds, and aliphatic C-H and C-Br bonds.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Applications and Future Outlook

This compound is a valuable synthetic intermediate with the potential for a wide range of applications. The two bromomethyl groups can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a diverse library of 3,3-disubstituted azetidines. These derivatives could be of interest in:

  • Medicinal Chemistry: As scaffolds for the development of novel therapeutic agents. The rigid azetidine core can be used to orient substituents in a specific three-dimensional arrangement for optimal interaction with biological targets.

  • Materials Science: As monomers or cross-linking agents for the synthesis of novel polymers with unique properties.

  • Catalysis: As ligands for the development of new catalysts for asymmetric synthesis.

The development of a robust and scalable synthesis for this compound will undoubtedly facilitate its broader application in these and other areas of chemical research.

Conclusion

While the formal "discovery" of this compound is not a distinct historical event found in the scientific literature, its synthesis is a logical extension of established methodologies in heterocyclic chemistry. This guide provides a scientifically sound and practical approach to its preparation, starting from the readily available pentaerythritol. The versatility of this compound as a synthetic building block suggests that it holds significant potential for future applications in drug discovery, materials science, and beyond. Further research into its reactivity and the biological activity of its derivatives is warranted.

theoretical studies on 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 3,3-bis(bromomethyl)-1-tosylazetidine

For inquiries, please contact: [Simulated Contact Information]

Abstract

Azetidine scaffolds are of profound interest in medicinal chemistry due to their unique three-dimensional structures that can impart favorable physicochemical properties to drug candidates. The synthetically versatile this compound presents a valuable building block for the elaboration of novel molecular architectures. However, a detailed understanding of its conformational preferences, electronic structure, and reactivity from a theoretical standpoint is currently lacking in the public domain. This technical guide outlines a prospective theoretical investigation of this compound, providing a roadmap for researchers to computationally model this compound. By leveraging Density Functional Theory (DFT), this guide details the proposed methodologies for conformational analysis, electronic structure elucidation, and the exploration of reaction mechanisms. The insights gleaned from such studies are anticipated to accelerate the rational design of novel therapeutics and synthetic intermediates.

Introduction: The Significance of this compound

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its inherent ring strain, estimated to be around 25.4 kcal/mol, endows it with unique reactivity, while remaining significantly more stable and easier to handle than the corresponding aziridines.[1][2] The incorporation of an azetidine moiety can introduce desirable three-dimensionality into otherwise planar molecules, a strategy increasingly employed to improve pharmacological profiles.

This compound is a particularly interesting derivative. The two bromomethyl groups at the C3 position provide reactive handles for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of spirocyclic systems. The tosyl group on the nitrogen atom serves as a robust protecting group and can influence the ring's conformation and reactivity. A thorough theoretical understanding of this molecule's intrinsic properties is paramount for predicting its behavior in chemical reactions and biological systems.

This guide proposes a comprehensive theoretical study of this compound, designed to provide a foundational understanding of its structure-reactivity relationships. The proposed investigations are grounded in established computational chemistry principles and are designed to be a self-validating system of inquiry.

Proposed Theoretical Investigations

A multi-faceted computational approach is proposed to build a holistic understanding of this compound. This will involve a detailed analysis of its conformational landscape, a thorough examination of its electronic structure, and an insightful exploration of its reactivity.

Part A: Conformational Analysis

The puckering of the azetidine ring and the orientation of the two bromomethyl groups are critical determinants of the molecule's overall shape and, consequently, its interaction with other molecules. The steric bulk of the 3,3-disubstituted pattern is expected to significantly influence the ring's conformational preferences.

A systematic conformational search is proposed to identify the low-energy conformers of this compound. This will be followed by a detailed analysis of the geometric parameters and relative energies of the identified conformers.

Figure 1: Azetidine Ring Puckering cluster_puckered Puckered Conformation cluster_planar Planar Transition State p1 N-Ts p2 C2 p1->p2 p3 C3 (CH2Br)2 p2->p3 p4 C4 p3->p4 pl3 C3 (CH2Br)2 p3->pl3 Ring Inversion p4->p1 pl1 N-Ts pl2 C2 pl1->pl2 pl2->pl3 pl4 C4 pl3->pl4 pl4->pl1

Azetidine ring puckering dynamics.
Part B: Electronic Structure Analysis

The electronic properties of this compound will dictate its reactivity. An analysis of the charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs) will provide valuable insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting the molecule's susceptibility to nucleophilic and electrophilic attack.

Figure 3: Proposed Nucleophilic Substitution Pathway Reactants Azetidine + Nu- TS1 Transition State 1 Reactants->TS1 Intermediate Azetidinium Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Products Substituted Azetidine + Br- TS2->Products

References

A Technical Guide to Determining the Solubility of 3,3-bis(bromomethyl)-1-tosylazetidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3,3-bis(bromomethyl)-1-tosylazetidine is a structurally unique four-membered heterocycle. Azetidine scaffolds are gaining significant traction in drug discovery due to their ability to impart conformational rigidity and serve as versatile synthetic intermediates.[1][2][3] The tosylated and bis-bromomethylated nature of this specific compound makes it a potent building block for creating more complex molecular architectures. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive framework for researchers to systematically determine and interpret the solubility of this compound. It combines theoretical principles with a detailed, practical protocol for experimental solubility determination, ensuring a robust and reproducible approach.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which underscores the importance of intermolecular forces.[4][5][6] To predict the solubility of this compound, we must analyze its key structural features:

  • Azetidine Ring: A four-membered, nitrogen-containing saturated heterocycle. While possessing a dipole moment, the hydrocarbon portion of the ring is nonpolar. The ring strain of azetidines (approx. 25.4 kcal/mol) also influences its reactivity and interactions.[3]

  • Tosyl Group (p-toluenesulfonyl): This is a large, relatively nonpolar aromatic group, but the sulfonyl component (SO₂) introduces significant polarity and acts as a hydrogen bond acceptor.

  • Bis(bromomethyl) Groups: The two bromomethyl (-CH₂Br) groups add to the molecular weight and introduce polarity due to the electronegativity of bromine. These groups can participate in dipole-dipole interactions.

Predicted Solubility Profile: Based on this structure, this compound is a moderately polar compound.

  • High Solubility Expected in: Polar aprotic solvents like acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions without donating hydrogen bonds, effectively solvating the polar functionalities of the molecule.

  • Moderate Solubility Expected in: Polar protic solvents such as methanol and ethanol. While these solvents can form hydrogen bonds, the bulky, nonpolar tosyl group may hinder efficient solvation.

  • Low to Negligible Solubility Expected in: Nonpolar solvents like hexanes and toluene. The intermolecular forces within these solvents are primarily weak London dispersion forces, which are insufficient to overcome the solute-solute interactions of the more polar crystalline solid.[7] It is also expected to be insoluble in water.[8]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain quantitative solubility data, the isothermal equilibrium "shake-flask" method is the most reliable and widely used technique for determining thermodynamic solubility.[9][10] This method involves agitating an excess amount of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Step-by-Step Methodology
  • Preparation of Solvent: Equilibrate all solvents to the desired experimental temperature (e.g., 25°C) in the temperature-controlled shaker.

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is achieved.[9]

  • Addition of Solvent: Add a precise volume (e.g., 5.0 mL) of the temperature-equilibrated solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the orbital shaker. Agitate the samples at a constant speed and temperature. Equilibrium is typically reached within 24-72 hours.[11] It is crucial to establish the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[10]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to prevent temperature fluctuations that could alter solubility.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the solute. The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add excess solute to vial B 2. Add precise volume of solvent A->B C 3. Agitate at constant temperature (24-72h) B->C D 4. Let solids settle C->D E 5. Filter supernatant D->E F 6. Dilute sample E->F G 7. Quantify via HPLC F->G H Final Solubility Data (mg/mL or mol/L) G->H Calculate Solubility

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvent systems.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Observations
Polar Aprotic Dichloromethane9.1[Experimental Value][Calculated Value][e.g., Dissolved Rapidly]
Acetone21.0[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
Tetrahydrofuran7.6[Experimental Value][Calculated Value]
Polar Protic Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.6[Experimental Value][Calculated Value]
Nonpolar Toluene2.4[Experimental Value][Calculated Value][e.g., Insoluble]
n-Hexane1.9[Experimental Value][Calculated Value][e.g., Insoluble]

Note: This table serves as a template for recording results. Values are to be populated based on experimental outcomes.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The subject compound and solvents require careful handling.

  • This compound: While specific toxicology data is limited, compounds containing tosyl groups and alkyl bromides should be handled with care. Tosylates can be good leaving groups, and alkylating agents (like bromomethyl groups) are often irritants and potentially harmful.[12][13]

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Solvent Hazards: Adhere to the specific safety data sheet (SDS) guidelines for each solvent used, paying attention to flammability, toxicity, and proper disposal procedures.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for determining the solubility of this compound. By combining theoretical predictions with the practical application of the isothermal shake-flask method, researchers can generate the reliable, quantitative data essential for advancing their work. This foundational knowledge of solubility is indispensable for optimizing reaction conditions, developing effective purification strategies, and enabling the use of this promising azetidine derivative in drug discovery and development.

References

An In-Depth Technical Guide to 3,3-bis(bromomethyl)-1-tosylazetidine: A Core Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced three-dimensionality, metabolic stability, and refined physicochemical properties is paramount. Saturated heterocycles have emerged as privileged scaffolds, and among them, the azetidine ring—a four-membered nitrogen-containing heterocycle—offers a unique combination of structural rigidity and synthetic versatility.[1][2] Its constrained nature allows for precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets.[2] This guide focuses on a key functionalized azetidine derivative, 3,3-bis(bromomethyl)-1-tosylazetidine , a pivotal building block whose strategic importance is growing, particularly in the revolutionary field of Targeted Protein Degradation (TPD).

This molecule serves as a bifunctional electrophilic hub, primarily designed for the construction of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase.[3][4] The 3,3-disubstituted azetidine core of this building block provides a rigid, non-planar exit vector, enabling the precise positioning of the two reactive bromomethyl arms for sequential nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the construction of advanced therapeutic modalities.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is essential for its effective application in complex multi-step syntheses. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅Br₂NO₂S[5]
Molecular Weight 397.13 g/mol [5]
CAS Number 1041026-61-2[6]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC(CBr)(CBr)C2[5]
IUPAC Name 3,3-bis(bromomethyl)-1-[(4-methylphenyl)sulfonyl]azetidine[5]
Physical State White to off-white solidInferred from typical similar compounds
Storage Conditions Sealed in dry, 2-8°C[6]

The structure is defined by a central, strained azetidine ring. The nitrogen atom is protected by a tosyl (p-toluenesulfonyl) group, which serves two primary functions: it deactivates the ring nitrogen towards many reactions and acts as a robust protecting group that can be removed under specific conditions if necessary. The C3 position is geminally disubstituted with two bromomethyl groups, which are the key reactive handles for synthetic elaboration.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that logically builds the functionalized heterocycle from acyclic precursors. The general strategy involves the construction of a diol, protection of the amine, and subsequent conversion of the hydroxyl groups to bromides.

Synthetic Workflow

The synthesis initiates from diethyl malonate and involves the formation of a key diol intermediate, which is then tosylated and finally brominated.

SynthesisWorkflow start Diethyl Malonate & 1,3-dichloro-2-propanol step1 Cyclization to form Diethyl Oxetane-3,3-dicarboxylate start->step1 step2 Reduction of Esters (e.g., with LiAlH₄) step1->step2 intermediate1 Oxetane-3,3-diyldimethanol step2->intermediate1 step3 Ring Opening & Tosylation (p-TsCl, amine) intermediate1->step3 intermediate2 (1-Tosylazetidin-3,3-diyl)dimethanol step3->intermediate2 step4 Bromination (e.g., PBr₃ or CBr₄/PPh₃) intermediate2->step4 product 3,3-bis(bromomethyl)- 1-tosylazetidine step4->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established chemical principles for constructing similar azetidine scaffolds.

Step 1: Synthesis of (1-Tosylazetidin-3,3-diyl)dimethanol

  • Precursor Synthesis: Begin with the synthesis of 3,3-bis(hydroxymethyl)azetidine. This is typically achieved by the reduction of diethyl azetidine-3,3-dicarboxylate, which itself can be prepared from the reaction of diethyl malonate with a suitable 1,3-dihalopropane equivalent.

  • Tosylation: To a stirred solution of 3,3-bis(hydroxymethyl)azetidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base like triethylamine (TEA) or pyridine (2.5 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) to yield pure (1-tosylazetidin-3,3-diyl)dimethanol.

Step 2: Synthesis of this compound

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-tosylazetidin-3,3-diyl)dimethanol (1 equivalent) in anhydrous DCM or THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃, 2.2 equivalents) to the solution.

  • Slowly add carbon tetrabromide (CBr₄, 2.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly. The reaction of a diol with PPh₃/CBr₄ (the Appel reaction) is a standard and reliable method for converting alcohols to alkyl bromides.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide as a major byproduct.

  • Purify the residue using flash column chromatography on silica gel. A non-polar eluent system (e.g., ethyl acetate/hexanes) is typically effective. The triphenylphosphine oxide byproduct is quite polar and will elute much later than the desired product.

  • Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid.

Reactivity and Application in PROTAC Synthesis

The synthetic utility of this compound lies in the high reactivity of its two primary alkyl bromide moieties. These groups are excellent electrophiles for Sₙ2 (bimolecular nucleophilic substitution) reactions with a wide range of nucleophiles.

Mechanism of Action in Linker Synthesis

In the context of PROTAC development, the building block is used to connect a warhead (a ligand for the protein of interest) to an E3 ligase ligand. This is typically achieved by reacting the building block with nucleophilic handles (e.g., phenols, amines, thiols) present on the two ligands or on pre-functionalized linker fragments.

Caption: Stepwise Sₙ2 reactions for PROTAC synthesis.

Experimental Protocol: PROTAC Linker Conjugation

This protocol describes a general procedure for the sequential alkylation of two different nucleophiles, a common strategy in building heterobifunctional molecules.

  • Mono-alkylation (First Substitution):

    • To a solution of the first nucleophile (e.g., a phenol-containing E3 ligase ligand, 1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.2 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to generate the nucleophile in situ.

    • Add a solution of this compound (1.1 equivalents) dropwise. Rationale: Using a slight excess of the bis-electrophile statistically favors the mono-alkylation product and helps drive the reaction to completion.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon consumption of the starting nucleophile, perform an aqueous workup and purify the mono-alkylated intermediate by flash chromatography.

  • Di-alkylation (Second Substitution):

    • Dissolve the purified mono-alkylated intermediate (1.0 equivalent) and the second nucleophile (e.g., an amine-containing warhead, 1.1 equivalents) in DMF.

    • Add a suitable base (e.g., K₂CO₃ or diisopropylethylamine (DIPEA), 2.0 equivalents).

    • Stir the reaction at an elevated temperature (e.g., 60-80 °C) until LC-MS analysis indicates the formation of the final PROTAC product.

    • Cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry, concentrate, and purify the final compound using preparative HPLC (High-Performance Liquid Chromatography) to achieve the high purity required for biological assays.

Conclusion

This compound is a highly valuable and strategically designed chemical building block. Its rigid azetidine core imparts favorable properties for drug design, while its twin bromomethyl arms provide precisely positioned reactive sites for the efficient construction of complex molecules. As the field of targeted protein degradation continues to expand, the demand for sophisticated and three-dimensional linkers will grow. This guide has provided the foundational knowledge—from physicochemical properties and detailed synthesis to practical application protocols—to empower researchers and drug development professionals to effectively utilize this key intermediate in the creation of next-generation therapeutics.

References

Methodological & Application

Application Note: Synthesis of Novel Spiro-Azetidines via Intramolecular Cyclization of 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of novel spiro-azetidine scaffolds utilizing 3,3-bis(bromomethyl)-1-tosylazetidine as a key building block. Spirocyclic structures, particularly those incorporating the strained azetidine ring, are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to improved pharmacological properties.[1] This application note outlines a robust protocol for the construction of aza-spirocycles through a double intramolecular nucleophilic substitution reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the potential scope and limitations of this methodology.

Introduction: The Significance of Spiro-Azetidines in Drug Discovery

Spirocycles have emerged as a privileged structural motif in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer a compelling strategy to escape the "flatland" of traditional aromatic ring systems, often leading to compounds with enhanced target specificity, improved metabolic stability, and better physicochemical properties.[1] The incorporation of a four-membered azetidine ring into a spirocyclic framework further imparts unique structural and electronic features. The strained nature of the azetidine ring can influence molecular conformation and basicity, providing medicinal chemists with a powerful tool to fine-tune the properties of drug candidates.[2]

This compound is a versatile electrophilic building block. The two primary bromide leaving groups at the C3 position provide a handle for the introduction of various functionalities. The tosyl group on the azetidine nitrogen serves as a robust protecting group and can be removed under specific conditions to reveal the secondary amine for further derivatization. This application note explores the utility of this reagent in the synthesis of novel aza-spirocycles, a class of compounds with significant potential in the development of new therapeutics.

Reaction Mechanism: The Double Intramolecular SN2 Pathway

The core of this synthetic strategy lies in a one-pot double intramolecular SN2 reaction. A suitable dinucleophile is reacted with this compound in the presence of a base. The reaction proceeds through a sequential displacement of the two bromide leaving groups, leading to the formation of a new ring fused at the C3 position of the azetidine.

Diagram of the Proposed Reaction Mechanism:

Spirocycle Synthesis Mechanism reagent This compound intermediate1 Mono-alkylated Intermediate reagent->intermediate1 First SN2 dinucleophile Dinucleophile (X-Y-H) dinucleophile->intermediate1 base Base (e.g., K2CO3) intermediate2 Deprotonated Intermediate base->intermediate2 Deprotonation intermediate1->intermediate2 product Spiro-azetidine intermediate2->product Second SN2 (Intramolecular) byproduct 2 HBr + Base-H+

Caption: Proposed mechanism for spiro-azetidine synthesis.

The choice of the dinucleophile is critical and will determine the nature of the resulting spirocycle. A variety of dinucleophiles can be employed, including diols, dithiols, diamines, and molecules containing a combination of these functional groups. The base plays a crucial role in deprotonating the nucleophile, thereby increasing its reactivity towards the electrophilic carbon centers of the azetidine.

Experimental Protocol: Synthesis of a Model Spiro-Azetidine

This protocol describes the synthesis of 6-tosyl-6-azaspiro[3.4]octane-2-ol as a representative example.

Materials:

  • This compound

  • 3-Amino-1-propanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 g, 2.5 mmol), anhydrous potassium carbonate (1.04 g, 7.5 mmol), and 50 mL of anhydrous acetonitrile.

  • Addition of Dinucleophile: To the stirring suspension, add 3-amino-1-propanol (0.21 mL, 2.75 mmol) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 25 mL of water and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 6-tosyl-6-azaspiro[3.4]octane-2-ol.

Workflow Diagram:

Experimental Workflow start Combine Reactants reflux Reflux (12-24h) start->reflux tlc Monitor by TLC reflux->tlc workup Aqueous Workup tlc->workup Reaction Complete purify Column Chromatography workup->purify product Pure Spiro-azetidine purify->product

Caption: Step-by-step experimental workflow.

Scope and Limitations

This methodology is expected to be applicable to a range of dinucleophiles, allowing for the synthesis of a diverse library of spiro-azetidines.

Table of Potential Spirocycles:

DinucleophilePredicted ProductPotential Application Area
Ethane-1,2-diol6-Tosyl-2-oxa-6-azaspiro[3.4]octaneBioisostere for morpholine
Propane-1,3-dithiol6-Tosyl-2,8-dithia-6-azaspiro[3.5]nonaneCysteine protease inhibitors
Ethylenediamine6-Tosyl-2,7-diaza-6-azaspiro[3.4]octaneCNS drug discovery
Salicylaldehyde6-Tosyl-spiro[azetidine-3,2'-chroman]-4'-oneAnticancer agents

Limitations:

  • Steric Hindrance: Highly substituted or sterically hindered dinucleophiles may react sluggishly or not at all.

  • Ring Strain: The formation of highly strained spirocyclic systems (e.g., spiro[2.3]hexane derivatives) may be challenging.

  • Chemoselectivity: In cases of unsymmetrical dinucleophiles, a mixture of regioisomers may be obtained.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the reaction time or temperature.

    • Consider using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Incomplete Reaction:

    • Verify the purity of the starting materials.

    • Increase the equivalents of the base and/or dinucleophile.

  • Formation of Side Products:

    • Polymerization of the starting material can occur. Slower addition of the dinucleophile at a lower temperature may mitigate this.

    • Intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the spirocycle.

Conclusion

The use of this compound as a precursor for the synthesis of spiro-azetidines represents a promising and largely unexplored area of research. The protocol outlined in this application note provides a solid foundation for the development of novel aza-spirocyclic scaffolds. The versatility of this approach, coupled with the significant potential of spiro-azetidines in drug discovery, makes this an attractive field for further investigation.

References

The Spirocyclic Revolution: A Guide to 3,3-Bis(bromomethyl)-1-tosylazetidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter with enhanced therapeutic properties lies at the heart of modern drug discovery. In this context, the deliberate introduction of three-dimensional (3D) structural motifs to escape the "flatland" of traditional aromatic scaffolds has emerged as a powerful strategy to improve physicochemical properties and unlock new biological activities. Among the myriad of 3D building blocks, spirocyclic systems, particularly those incorporating the strained azetidine ring, have garnered significant attention. These compact and rigid structures can act as non-classical bioisosteres for common carbocyclic and heterocyclic rings, offering improved metabolic stability, aqueous solubility, and novel intellectual property.[1][2][3][4]

This comprehensive guide focuses on a versatile yet underutilized building block: 3,3-bis(bromomethyl)-1-tosylazetidine . We will delve into its synthetic utility, providing detailed protocols for its preparation and its application in the construction of medicinally relevant spiro[3.3]heptane scaffolds, such as 2,6-diazaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes. These scaffolds are increasingly sought after as saturated bioisosteres for piperazine and morpholine, respectively, two of the most ubiquitous heterocycles in approved drugs.[4][5]

The Strategic Advantage of this compound

The power of this compound lies in its inherent reactivity and pre-organized geometry. The two bromomethyl groups serve as electrophilic centers, poised for intramolecular cyclization with a variety of dinucleophiles. The tosyl group serves a dual purpose: it activates the azetidine nitrogen for nucleophilic attack during its synthesis and acts as a robust protecting group that can be removed under specific conditions in the final stages of a synthetic sequence. The rigid azetidine core ensures that the resulting spirocycle adopts a well-defined three-dimensional conformation.

G cluster_0 Key Features Features This compound Diels Two Electrophilic Centers (CH2Br groups) Features->Diels Enables Spirocyclization N-Protecting Activating & Protecting Group (Tosyl) Features->N-Protecting Controls Reactivity Rigid Rigid Azetidine Core Features->Rigid Confers 3D Geometry

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of this compound can be logically approached from pentaerythritol, a readily available starting material. The key steps involve the formation of the tosylated azetidine ring followed by the conversion of the hydroxyl groups to bromides.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established chemical transformations for the synthesis of similar azetidine derivatives.[6][7]

Part A: Synthesis of 1-Tosyl-3,3-bis(hydroxymethyl)azetidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentaerythritol (1 eq.) in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Reagents: To the solution, add p-toluenesulfonamide (1.1 eq.) and a strong base like potassium hydroxide (3 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude 1-tosyl-3,3-bis(hydroxymethyl)azetidine by column chromatography on silica gel.

Part B: Bromination of 1-Tosyl-3,3-bis(hydroxymethyl)azetidine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 1-tosyl-3,3-bis(hydroxymethyl)azetidine (1 eq.) in anhydrous dichloromethane.

  • Addition of Brominating Agent: Cool the solution to 0 °C and add a brominating agent such as phosphorus tribromide (PBr₃, 2.2 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel to obtain the final product.

StepKey ReagentsTypical YieldPurity
Part A Pentaerythritol, p-Toluenesulfonamide, KOH40-50%>95%
Part B 1-Tosyl-3,3-bis(hydroxymethyl)azetidine, PBr₃70-80%>98%

Application in Spirocycle Synthesis: Building Medicinally Relevant Scaffolds

The true utility of this compound is realized in its reaction with dinucleophiles to construct spirocyclic systems. Below are detailed protocols for the synthesis of 2,6-diazaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes.

Protocol 2: Synthesis of N-Substituted-6-tosyl-2,6-diazaspiro[3.3]heptanes

This protocol is adapted from established procedures for the synthesis of diazaspiro[3.3]heptanes.[1][8]

  • Reaction Setup: In a sealed tube or a microwave vial, dissolve this compound (1 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Addition of Amine: Add the desired primary amine (1.1 eq.) and a non-nucleophilic base like potassium tert-butoxide (t-BuOK, 2.2 eq.) or diisopropylethylamine (DIPEA).

  • Reaction: Heat the reaction mixture to 70-100 °C for 12-24 hours. For microwave-assisted synthesis, heat to 120-150 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_1 Synthesis of 2,6-Diazaspiro[3.3]heptanes Start This compound Reaction Cyclization (Base, Heat) Start->Reaction Reactant Primary Amine (R-NH2) Reactant->Reaction Product N-Substituted-6-tosyl-2,6-diazaspiro[3.3]heptane Reaction->Product

Protocol 3: Synthesis of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane

This protocol is based on the synthesis of related oxa-azaspiro[3.3]heptanes.[9]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) in a suitable solvent mixture like THF and water.

  • Addition of Base: Add a strong base such as sodium hydroxide (NaOH, 2.5 eq.).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The formation of the oxetane ring is driven by an intramolecular Williamson ether synthesis.

  • Workup and Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

The Final Step: N-Detosylation

The tosyl group, while essential for the synthesis, often needs to be removed to allow for further functionalization of the azetidine nitrogen or to reveal the free amine for biological activity.

Protocol 4: N-Detosylation of Spirocyclic Azetidines

Several methods can be employed for N-detosylation. The choice of method depends on the substrate's sensitivity to the reaction conditions.

Method A: Reductive Detosylation

  • Reaction Setup: Dissolve the N-tosylated spirocycle (1 eq.) in a protic solvent like methanol.

  • Reagents: Add magnesium turnings (excess) and ammonium chloride (catalytic).

  • Reaction: Sonicate the mixture or stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture to remove excess magnesium and inorganic salts. Concentrate the filtrate and purify the product.[10]

Method B: Basic Hydrolysis

  • Reaction Setup: Dissolve the N-tosylated spirocycle (1 eq.) in a mixture of THF and methanol.

  • Reagent: Add cesium carbonate (Cs₂CO₃, 3 eq.).

  • Reaction: Stir the mixture at room temperature for 18-24 hours.[11]

  • Workup: Evaporate the solvents, add water to the residue, and extract the product with an organic solvent. Purify as needed.

Medicinal Chemistry Applications: The Power of the Spiro[3.3]heptane Azetidine Scaffold

The 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane cores are highly valuable in medicinal chemistry as they serve as rigid, three-dimensional bioisosteres of piperazine and morpholine, respectively. This bioisosteric replacement can lead to significant improvements in a compound's pharmacokinetic profile.

PropertyImpact of Spiro[3.3]heptane Azetidine Scaffold
Metabolic Stability The rigid, strained ring system is less susceptible to metabolism by cytochrome P450 enzymes.
Aqueous Solubility The introduction of sp³-rich centers and the potential for hydrogen bonding can enhance solubility.
Lipophilicity (logP/logD) Can be modulated by the substituents on the spirocyclic core, often leading to a decrease in lipophilicity compared to aromatic bioisosteres.
Three-Dimensionality The defined exit vectors from the spirocyclic core allow for precise positioning of substituents in 3D space, which can enhance binding to biological targets.
Novelty Provides access to novel chemical space, offering opportunities for new intellectual property.

The application of these scaffolds has been demonstrated in the development of drug candidates targeting a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[3][5][12] For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety in a series of kinase inhibitors led to improved metabolic stability and oral bioavailability.

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally relevant spiro[3.3]heptane azetidines. The detailed protocols provided in this guide offer a practical roadmap for researchers to access these valuable scaffolds. The ability of these spirocycles to act as superior bioisosteres for commonly used heterocycles underscores their immense potential in the design and development of next-generation therapeutics. As the demand for novel, patentable, and efficacious drug candidates continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

References

Application Notes and Protocols: 3,3-Bis(bromomethyl)-1-tosylazetidine as a Versatile Building Block for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 3,3-bis(bromomethyl)-1-tosylazetidine, a highly versatile and reactive building block for the construction of novel and complex heterocyclic systems. The unique structural feature of this reagent, a strained four-membered azetidine ring substituted with two electrophilic bromomethyl groups at the C3 position, allows for a variety of subsequent chemical transformations. This guide details a proposed synthetic protocol for the building block itself, followed by in-depth, step-by-step protocols for its application in the synthesis of diverse heterocyclic architectures, with a particular focus on spiro-azetidinyl heterocycles. The causality behind experimental choices, mechanistic insights, and the potential for library generation in a drug discovery context are discussed.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines are saturated four-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in modern medicinal chemistry. Their incorporation into molecular structures can significantly improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional vector for exiting a binding pocket. The conformational rigidity of the azetidine ring, compared to more flexible acyclic linkers, can lead to improved binding affinity and selectivity for biological targets.

3,3-Disubstituted azetidines are particularly valuable as they can serve as precursors to spirocyclic systems, a structural motif of increasing importance in drug design. Spirocycles, compounds with at least two rings connected by a single common atom, offer a higher degree of conformational restriction and three-dimensionality compared to their linear or fused-ring counterparts. This can lead to novel intellectual property and improved pharmacological profiles.

This guide focuses on the utility of this compound as a key intermediate for accessing a diverse range of novel heterocycles. The two reactive bromomethyl groups provide handles for the introduction of various functionalities through nucleophilic substitution, while the tosyl-activated azetidine ring itself can participate in ring-opening or ring-expansion reactions.

Synthesis of the Building Block: this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence starting from the commercially available 3-amino-2,2-bis(hydroxymethyl)propan-1-ol. The first step is a one-pot protection and cyclization to form the core azetidine ring, and the second step is the bromination of the diol.

Synthesis_Pathway 3-Amino-2,2-bis(hydroxymethyl)propan-1-ol 3-Amino-2,2-bis(hydroxymethyl)propan-1-ol 1-Tosyl-3,3-bis(hydroxymethyl)azetidine 1-Tosyl-3,3-bis(hydroxymethyl)azetidine 3-Amino-2,2-bis(hydroxymethyl)propan-1-ol->1-Tosyl-3,3-bis(hydroxymethyl)azetidine  p-TsCl, Pyridine   This compound This compound 1-Tosyl-3,3-bis(hydroxymethyl)azetidine->this compound  PBr3, THF  

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol

Part A: Synthesis of 1-Tosyl-3,3-bis(hydroxymethyl)azetidine

This procedure is adapted from methodologies for the synthesis of N-tosyl azetidines from 1,3-amino alcohols. The tosyl chloride serves a dual role: it protects the amine and activates the primary hydroxyl group for intramolecular cyclization.

  • Materials:

    • 3-Amino-2,2-bis(hydroxymethyl)propan-1-ol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (dried)

    • Dichloromethane (DCM, dried)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Protocol:

    • To a stirred solution of 3-amino-2,2-bis(hydroxymethyl)propan-1-ol (1.0 eq) in a mixture of pyridine and DCM (1:1 v/v) at 0 °C under an argon atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-tosyl-3,3-bis(hydroxymethyl)azetidine as a white solid.

Part B: Synthesis of this compound

This is a standard bromination of a diol using phosphorus tribromide.

  • Materials:

    • 1-Tosyl-3,3-bis(hydroxymethyl)azetidine

    • Phosphorus tribromide (PBr₃)

    • Tetrahydrofuran (THF, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve 1-tosyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus tribromide (0.7 eq, which is 2.1 eq of bromide) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. This product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or flash chromatography.

Application in the Synthesis of Novel Heterocycles

The twin electrophilic sites of this compound make it an ideal substrate for reactions with dinucleophiles to construct spiro-heterocyclic systems.

Synthesis of Spiro-Azetidinyl Dioxanes

This protocol describes the reaction with a 1,2-diol to form a six-membered dioxane ring spiro-fused to the azetidine.

Spiro_Dioxane_Synthesis This compound This compound Spiro[azetidine-3,2'-[1,4]dioxane] derivative Spiro[azetidine-3,2'-[1,4]dioxane] derivative This compound->Spiro[azetidine-3,2'-[1,4]dioxane] derivative  Ethane-1,2-diol, NaH, DMF  

Caption: Synthesis of a spiro-azetidinyl dioxane derivative.

  • Materials:

    • This compound

    • Ethane-1,2-diol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Dimethylformamide (DMF, anhydrous)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a stirred suspension of NaH (2.2 eq) in anhydrous DMF at 0 °C, add ethane-1,2-diol (1.0 eq) dropwise.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the dialkoxide.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired spiro[azetidine-3,2'-[1][2]dioxane] derivative.

Synthesis of Spiro-Azetidinyl Imidazolidinones

This protocol outlines the synthesis of a five-membered imidazolidinone ring fused at the C3 position of the azetidine, a common scaffold in bioactive molecules.

  • Materials:

    • This compound

    • Urea

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF, anhydrous)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a solution of urea (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

    • Add a solution of this compound (1.0 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80 °C and stir for 8-12 hours.

    • Cool the reaction to room temperature and pour into water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the spiro-azetidinyl imidazolidinone.

Data Presentation

Reaction Starting Material Dinucleophile Product Typical Yield
Spiro-Dioxane SynthesisThis compoundEthane-1,2-diolSpiro[azetidine-3,2'-[1][2]dioxane] derivative60-75%
Spiro-Imidazolidinone SynthesisThis compoundUreaSpiro-azetidinyl imidazolidinone55-70%

Causality and Scientific Integrity

  • Choice of Tosyl Protecting Group: The tosyl group is employed for several key reasons. It activates the nitrogen of the azetidine, making the ring protons more amenable to NMR characterization. It is also a robust protecting group that is stable to the bromination and subsequent nucleophilic substitution conditions. Furthermore, it can be removed under specific reducing conditions if desired.

  • Bromination Reagent: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to bromides with minimal side reactions under mild conditions.

  • Solvent Choice in Spirocyclization: DMF is a polar aprotic solvent that is ideal for Sₙ2 reactions. It effectively solvates the cations of the inorganic base (e.g., Na⁺ or K⁺), leaving the nucleophilic anion more reactive.

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating alcohols to form alkoxides. Potassium carbonate is a milder base appropriate for the deprotonation of urea in the imidazolidinone synthesis.

Conclusion

This compound is a potent and versatile building block for the synthesis of novel heterocyclic compounds, particularly spiro-azetidinyl derivatives. The proposed synthetic route provides a reliable method for its preparation. The subsequent protocols for spirocyclization demonstrate its utility in generating molecular complexity from simple starting materials. The ability to readily access these unique scaffolds opens up new avenues for exploration in drug discovery and medicinal chemistry, allowing for the systematic investigation of the chemical space around the rigid and desirable azetidine core.

References

experimental procedure for the synthesis of azetidine derivatives using this compound

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for the Synthesis of Azetidine Derivatives

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol contributes to a unique conformational rigidity and metabolic stability, making it an attractive component in the design of novel therapeutics.[1] This guide provides an in-depth exploration of contemporary synthetic strategies for constructing functionalized azetidines, with a focus on robust and versatile experimental protocols. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Strategic Approaches to Azetidine Ring Construction

The synthesis of the strained azetidine ring requires careful consideration of the chosen synthetic route.[2][3] Historically, intramolecular cyclization of γ-amino alcohols or γ-haloamines has been a workhorse method.[4][5][6] However, modern organic synthesis has ushered in a new era of methodologies, including powerful cycloaddition reactions and innovative ring expansions, that offer broader substrate scope and milder reaction conditions.[1][7][8]

Key Synthetic Strategies at a Glance:
  • Intramolecular Cyclization: A classic and reliable method involving the formation of a C-N bond through nucleophilic substitution.[4]

  • [2+2] Cycloaddition Reactions: Atom-economical approaches that directly form the four-membered ring from two unsaturated precursors. This category is dominated by the aza Paternò–Büchi reaction and the Staudinger ketene-imine cycloaddition.[9][10]

  • Ring Expansion of Aziridines: A strategy that leverages the strain of a three-membered ring to construct the four-membered azetidine core.[11][12][13][14]

  • Modern Catalytic Methods: Including transition-metal-catalyzed C-H amination and photocatalytic approaches that provide access to complex azetidines under mild conditions.[1][15][16][17]

Protocol I: Intramolecular Cyclization of a γ-Amino Alcohol

This method remains a cornerstone for the synthesis of simpler azetidine structures due to its reliability and the commercial availability of many starting materials.[4][18] The strategy involves a two-step sequence: activation of the hydroxyl group of a γ-amino alcohol, followed by a base-mediated intramolecular nucleophilic substitution.

Causality of Experimental Choices:
  • Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. Its conversion to a mesylate or tosylate provides an excellent leaving group for the subsequent intramolecular SN2 reaction. Methanesulfonyl chloride is often chosen for its high reactivity and the good leaving group ability of the resulting mesylate.

  • Base Selection: A non-nucleophilic base like potassium carbonate or sodium hydride is crucial to deprotonate the amine without competing in intermolecular side reactions. The choice of base can influence reaction kinetics and yield.

  • Solvent: A polar aprotic solvent like methanol or DMF is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Workflow Diagram:

cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Intramolecular Cyclization A γ-Amino Alcohol B Mesylate Intermediate A->B  MsCl, Et3N  DCM, 0°C to rt C Mesylate Intermediate D Azetidine C->D  Base (e.g., K2CO3)  Methanol, reflux cluster_0 Reaction Setup cluster_1 Photoreaction cluster_2 Workup and Purification A 2-Isoxazoline-3-carboxylate E Reaction Mixture A->E B Alkene B->E C Photocatalyst (e.g., fac-[Ir(dFppy)3]) C->E D Degassed Solvent (e.g., Acetonitrile) D->E F Azetidine Product E->F  Blue LED (450 nm)  Room Temperature, 24h G Crude Product F->G H Purified Azetidine G->H  Solvent Removal  Column Chromatography

References

scale-up synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Scale-Up Synthesis of 3,3-Bis(bromomethyl)-1-tosylazetidine: A Comprehensive Guide for Researchers

Abstract

Azetidines are highly sought-after scaffolds in medicinal chemistry due to their ability to impart unique three-dimensional structures and favorable physicochemical properties to drug candidates.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound, a versatile building block for the construction of novel spirocyclic systems and other complex molecular architectures. We delve into the mechanistic rationale, process optimization for scale-up, and critical safety considerations. The protocol is designed to be self-validating, with in-process controls and characterization data to ensure reproducibility and high purity of the final product, targeting researchers and professionals in drug development and process chemistry.

Introduction and Scientific Rationale

The synthesis of strained four-membered rings like azetidines presents unique challenges due to inherent ring strain, which can make ring-closure energetically unfavorable.[2] However, the incorporation of an N-tosyl group provides several advantages. It activates the nitrogen nucleophile by rendering the N-H protons acidic, facilitates handling and purification due to the typically crystalline nature of the products, and serves as a stable protecting group that can be removed under specific conditions.

The synthetic strategy detailed herein employs a classic and reliable method for heterocycle formation: the intramolecular double SN2 cyclization.[2][3] This approach starts from commercially available and relatively inexpensive starting materials, making it economically viable for large-scale production.

Strategic Advantages of this Protocol:

  • Scalability: The procedure has been designed to be transferable from gram to multi-hundred-gram scale with minimal modification.[4][5]

  • Robustness: Utilizes well-established reaction chemistry, minimizing the risk of side reactions.

  • Purity: The protocol incorporates a crystallization step, which is highly effective for achieving high purity on a large scale, avoiding the need for costly and time-consuming column chromatography.

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot reaction involving the double nucleophilic substitution of pentaerythritol tetrabromide by p-toluenesulfonamide in the presence of a strong base.

Overall Reaction:

(Self-generated image, not from search results)

Mechanistic Pathway:

The reaction is initiated by the deprotonation of p-toluenesulfonamide by the base, forming a potent nitrogen nucleophile, the tosylamide anion. This anion then participates in two sequential intramolecular SN2 reactions to form the strained azetidine ring.

G TsNH2 p-Toluenesulfonamide (TsNH₂) Anion Tosylamide Anion (TsNH⁻) TsNH2->Anion Base Base (e.g., NaOH) Base->Anion Deprotonation Intermediate Mono-alkylated Intermediate Anion->Intermediate First SN2 Attack PentaBr4 Pentaerythritol Tetrabromide C(CH₂Br)₄ PentaBr4->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Second SN2) Br_ion1 Br⁻ Intermediate->Br_ion1 Br_ion2 Br⁻ Product->Br_ion2

Caption: Mechanism of Azetidine Ring Formation.

Process Development and Scale-Up Considerations

Reagent and Solvent Selection
  • p-Toluenesulfonamide (TsNH₂): Chosen for its ability to form a stable, nucleophilic anion and for the crystallinity it imparts to the final product, simplifying purification.

  • Pentaerythritol Tetrabromide (C(CH₂Br)₄): A highly reactive tetra-functionalized electrophile that is commercially available. Its symmetry simplifies the reaction pathway.

  • Base (Sodium Hydroxide): A strong, inexpensive base is required to deprotonate the sulfonamide. The use of powdered NaOH is critical to maximize surface area and reactivity in the chosen solvent system. Using pellets or flakes can lead to significantly slower and incomplete reactions.

  • Solvent (Dimethylformamide - DMF): A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation (Na⁺) while leaving the nucleophile (TsNH⁻) highly reactive. Its high boiling point allows for elevated reaction temperatures to drive the cyclization to completion.

Control of Reaction Parameters
  • Stoichiometry: A slight excess of the base is used to ensure complete deprotonation of the sulfonamide throughout the reaction. The key reactants are used in a 1:1 molar ratio.

  • Temperature Control: The initial alkylation is exothermic. On a large scale, this requires controlled addition of the base or electrophile and efficient heat dissipation (e.g., using a cooling bath) to prevent runaway reactions and the formation of impurities. The subsequent cyclization requires heating to overcome the activation energy associated with forming the strained ring.[6]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting materials.

Detailed Experimental Protocol (100 g Scale)

Materials and Equipment
MaterialGradeSupplier
Pentaerythritol tetrabromide≥98%e.g., Sigma-Aldrich
p-Toluenesulfonamide (TsNH₂)≥99%e.g., Sigma-Aldrich
Sodium Hydroxide (NaOH), powdered≥97%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Isopropanol (IPA)Reagent Gradee.g., Fisher Scientific
Deionized Water-In-house
  • Equipment: 5 L three-neck round-bottom flask, mechanical overhead stirrer, thermometer, condenser, heating mantle with temperature controller, large Buchner funnel and filter flask.

Reagent Quantities
CompoundMW ( g/mol )Moles (mol)EquivalentsAmount
Pentaerythritol tetrabromide387.710.2581.0100.0 g
p-Toluenesulfonamide171.220.2581.044.2 g
Sodium Hydroxide, powdered40.000.5682.222.7 g
DMF---2.0 L
Isopropanol (for work-up)---~1.5 L
Deionized Water (for work-up)---~5.0 L
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, thermometer, and a nitrogen inlet. Charge the flask with p-toluenesulfonamide (44.2 g) and anhydrous DMF (2.0 L). Begin stirring to dissolve the solid.

  • Base Addition: Carefully add the powdered sodium hydroxide (22.7 g) to the solution. Caution: This may be slightly exothermic. Stir the resulting suspension for 30 minutes at room temperature.

  • Electrophile Addition: Add the pentaerythritol tetrabromide (100.0 g) to the suspension in one portion.

  • Reaction: Heat the reaction mixture to 80-85 °C using the heating mantle. Maintain this temperature and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes) until the starting materials are consumed.

  • Work-up - Precipitation: After cooling the reaction mixture to room temperature, pour it slowly and with vigorous stirring into a separate large beaker containing 5 L of ice-cold deionized water. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove residual DMF and salts.

  • Recrystallization: Transfer the crude solid to a suitable flask and add isopropanol (~1.0 - 1.5 L). Heat the suspension to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H), 7.38 (d, 2H), 3.65 (s, 4H), 3.55 (s, 4H), 2.45 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 144.0, 134.5, 129.9, 127.8, 60.1, 45.2, 35.1, 21.6.

Workflow and Safety

Experimental Workflow Diagram

G Setup 1. Setup & Reagent Charge (TsNH₂, DMF, NaOH) Addition 2. Add C(CH₂Br)₄ Setup->Addition Reaction 3. Heat to 80-85 °C (12-18 h) Addition->Reaction Monitoring 4. Monitor by TLC/HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Cool & Precipitate in Water Monitoring->Workup Reaction Complete Isolation 6. Filter & Wash Solid Workup->Isolation Purify 7. Recrystallize from Isopropanol Isolation->Purify Dry 8. Dry to Constant Weight Purify->Dry Final Final Product Dry->Final

Caption: Step-by-step experimental workflow.

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are a minimum, consider double-gloving).[7][8]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[9]

  • Handling Bromomethyl Compounds: Pentaerythritol tetrabromide is a lachrymator and an alkylating agent. Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, flush the affected area immediately with copious amounts of water.[8]

  • Handling NaOH: Powdered sodium hydroxide is highly corrosive and hygroscopic. Avoid creating dust. Inhalation can cause severe respiratory irritation.

  • Handling DMF: DMF is a reproductive toxin. Avoid inhalation of vapors and skin contact.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to local, state, and federal regulations. Halogenated organic waste must be collected in a designated container.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (e.g., NaOH pellets instead of powder).Use freshly powdered, high-purity NaOH.
Insufficient temperature or reaction time.Ensure the internal temperature reaches 80-85 °C and extend the reaction time, monitoring by TLC.
Wet solvent or reagents.Use anhydrous DMF and ensure starting materials are dry.
Low Yield Incomplete precipitation during work-up.Ensure the water for precipitation is ice-cold and allow sufficient time for the solid to crash out.
Product loss during recrystallization.Use the minimum amount of hot solvent needed for dissolution. Ensure slow cooling and sufficient time in the ice bath.
Impure Product Reaction temperature was too high, causing side reactions.Maintain strict temperature control below 85 °C.
Insufficient washing of the crude product.Wash the filter cake thoroughly with water to remove all DMF before recrystallization.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound. By explaining the rationale behind procedural choices and emphasizing critical safety and handling measures, this guide is intended to empower researchers to confidently produce this valuable chemical intermediate on a scale relevant to drug discovery and development programs.

References

reaction of 3,3-bis(bromomethyl)-1-tosylazetidine with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reaction of 3,3-Bis(bromomethyl)-1-tosylazetidine with Primary Amines

Introduction: The Value of a Strained Scaffold

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart superior physicochemical and pharmacological properties is relentless. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as critical building blocks due to their ability to introduce conformational rigidity and three-dimensionality into drug candidates. This structural constraint can lead to enhanced target selectivity, improved metabolic stability, and better aqueous solubility.

This application note focuses on a pivotal reaction that leverages the unique reactivity of this compound. This readily accessible starting material serves as a linchpin for the synthesis of 2,6-diazaspiro[3.3]heptanes, a class of compounds that are gaining significant attention as rigid bioisosteres for the ubiquitous piperazine motif.[1][2] The reaction with primary amines provides a direct and efficient route to these valuable spirocyclic systems, opening avenues for the creation of diverse chemical libraries for lead optimization and discovery.[3][4]

Reaction Mechanism: A Tale of Two Substitutions

The formation of the 2,6-diazaspiro[3.3]heptane core from this compound and a primary amine is a sequential process involving two key nucleophilic substitution steps. The overall transformation is a double alkylation of the primary amine, culminating in an intramolecular cyclization.

Causality of Mechanistic Steps:

  • Initial Nucleophilic Attack (Intermolecular SN2): The reaction commences with the primary amine, acting as a nucleophile, attacking one of the electrophilic benzylic carbons of the bromomethyl groups. This is a classic SN2 displacement of a bromide ion.

  • Acid-Base Neutralization: The resulting ammonium salt is deprotonated by a base present in the reaction mixture. This can be a second equivalent of the primary amine or, more commonly, an added non-nucleophilic base. This step is crucial to regenerate the nucleophilicity of the nitrogen atom.

  • Intramolecular Cyclization (Intramolecular SN2): The now-neutral secondary amine is perfectly positioned to attack the second bromomethyl group. This intramolecular SN2 reaction is kinetically favored and forms the second azetidine ring, creating the characteristic spirocyclic junction.

  • Final Deprotonation: The final product is formed as an ammonium salt, which is neutralized by the base to yield the stable, neutral 2,6-diazaspiro[3.3]heptane derivative.

The tosyl group on the starting azetidine nitrogen serves as a robust protecting group and an activating group, though it is often retained in the final product unless specific deprotection strategies are employed.

Reaction_Mechanism Start 3,3-Bis(bromomethyl) -1-tosylazetidine + R-NH₂ Intermediate1 Mono-alkylated Ammonium Salt Start->Intermediate1 Intermolecular Sₙ2 Attack Base Base (e.g., K₂CO₃) Base->Intermediate1 Intermediate3 Spirocyclic Ammonium Salt Base->Intermediate3 Intermediate2 Mono-alkylated Intermediate (Neutral) Intermediate1->Intermediate2 Deprotonation Intermediate2->Intermediate3 Intramolecular Sₙ2 Cyclization Product Substituted 2,6-Diazaspiro [3.3]heptane Intermediate3->Product Final Deprotonation

Caption: Mechanism of spirocycle formation.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of N-substituted-6-tosyl-2,6-diazaspiro[3.3]heptanes. The procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • Reagents: this compound, primary amine of choice, potassium carbonate (K₂CO₃, anhydrous), N,N-Dimethylformamide (DMF, anhydrous), ethyl acetate, brine, magnesium sulfate (MgSO₄, anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, nitrogen/argon inlet, separatory funnel, rotary evaporator, flash chromatography system, thin-layer chromatography (TLC) plates.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagents Addition: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Amine Addition: Add the primary amine (1.1 eq) to the stirring suspension. For solid amines, they can be added directly. For liquid amines, use a syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the primary amine.

    • Rationale: Heating is necessary to overcome the activation energy for both SN2 steps. DMF is an excellent polar aprotic solvent for this type of reaction, and K₂CO₃ is a cost-effective and sufficiently strong base to neutralize the HBr generated during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The starting material is relatively nonpolar, while the product is more polar. The reaction is typically complete within 4-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 60% ethyl acetate in hexanes) is typically effective for isolating the desired product. For particularly polar products, adding a small amount of triethylamine (0.5%) to the mobile phase or using an amine-functionalized silica gel can prevent streaking and improve separation.[5]

Experimental_Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Combine Reactants: - this compound - Primary Amine (1.1 eq) - K₂CO₃ (2.5 eq) - Anhydrous DMF B Heat to 80-100 °C (4-12 hours) A->B C Monitor by TLC / LC-MS B->C periodically D Quench with H₂O Extract with EtOAc C->D upon completion E Wash with Brine, Dry (MgSO₄), Concentrate D->E F Flash Column Chromatography E->F G Pure Product F->G

Caption: General experimental workflow.

Reaction Scope and Data

The reaction is generally robust and accommodates a variety of primary amines. A summary of typical conditions and expected outcomes is presented below. A more potent base, such as potassium tert-butoxide (t-BuOK), can be used in a solvent like THF for more challenging or acid-sensitive substrates.[3]

Primary Amine TypeTypical BaseSolventTemperature (°C)Time (h)Typical Yield
Aliphatic (e.g., Benzylamine) K₂CO₃ / t-BuOKDMF / THF70 - 904 - 875 - 90%
Anilines (Electron-rich) K₂CO₃DMF90 - 1106 - 1260 - 80%
Anilines (Electron-poor) Cs₂CO₃ / t-BuOKDMF / Dioxane100 - 12012 - 2440 - 65%
Sterically Hindered t-BuOKTHF / Dioxane80 - 10012 - 2430 - 60%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Base is not strong enough. 3. Reagents are wet or degraded.1. Increase reaction temperature in 10 °C increments. 2. Switch to a stronger base like Cs₂CO₃ or t-BuOK. 3. Use freshly dried, anhydrous solvent and reagents.
Formation of Mono-alkylated Intermediate 1. Intramolecular cyclization is slow. 2. Reaction concentration is too high, favoring intermolecular side reactions.1. Increase temperature or switch to a more polar solvent to promote the second SN2 step. 2. Perform the reaction under higher dilution (e.g., 0.01-0.05 M).
Multiple Products / Polymerization 1. Amine is reacting with multiple molecules of the starting material. 2. Reaction temperature is too high, causing decomposition.1. Ensure accurate stoichiometry; consider slow addition of the amine. 2. Lower the reaction temperature and accept a longer reaction time.
Difficult Purification 1. Product is highly polar and streaks on silica gel. 2. Product co-elutes with impurities.1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress amine-silica interaction.[5] 2. Try an alternative purification method like reverse-phase chromatography or crystallization.

References

Unlocking New Catalytic Pathways: Application Notes for 3,3-Bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of modern synthetic chemistry, the quest for novel molecular architectures that can serve as platforms for innovative catalytic systems is perpetual. Azetidines, as strained four-membered nitrogen-containing heterocycles, have garnered significant attention for their utility as rigid scaffolds in medicinal chemistry and as versatile building blocks in organic synthesis.[1][2] The inherent ring strain of the azetidine core makes it susceptible to controlled ring-opening reactions, providing a basis for various chemical transformations.

This guide focuses on a specialized, yet underexplored, member of this family: 3,3-bis(bromomethyl)-1-tosylazetidine . The unique confluence of structural features within this molecule—a strained azetidine ring activated by a tosyl group and two reactive bromomethyl arms—positions it as a compelling candidate for novel catalytic applications. The tosyl group enhances the electrophilicity of the ring carbons, while the bis(bromomethyl) functionality offers a gateway to a multitude of post-synthetic modifications, including the introduction of coordinating moieties for metal-based catalysis or organocatalytic groups.

Due to the nascent stage of research into this specific compound, this document will serve as a forward-looking guide, proposing potential catalytic applications grounded in the established reactivity of azetidines and related halogenated compounds. The protocols and mechanistic insights presented herein are designed to inspire and direct researchers in harnessing the catalytic potential of this compound.

Proposed Synthesis of this compound

While a dedicated synthetic procedure for this compound is not yet prominent in the literature, a plausible route can be extrapolated from established methods for constructing 3,3-disubstituted azetidines. A potential pathway involves the cyclization of a suitably substituted 1,3-amino alcohol precursor.

Proposed Synthetic Workflow:

Synthetic Workflow cluster_0 Synthesis of Precursor cluster_1 Cyclization and Tosylation Pentaerythritol Pentaerythritol Dibromination Dibromination Pentaerythritol->Dibromination HBr/AcOH Monotosylation Monotosylation Dibromination->Monotosylation TsCl, Pyridine (controlled) Precursor 1,3-dibromo-2-(bromomethyl)-2-(tosyloxymethyl)propane Monotosylation->Precursor Amination Amination Amino_Alcohol 3-amino-2,2-bis(bromomethyl)propan-1-ol Amination->Amino_Alcohol Precursor->Amination NH3 Intramolecular_Cyclization Intramolecular Cyclization Amino_Alcohol->Intramolecular_Cyclization Base (e.g., NaH) Final_Product This compound Intramolecular_Cyclization->Final_Product TsCl, Base

Caption: Proposed synthetic route to this compound.

Application Note I: A Precursor for Novel Pincer Ligands in Transition Metal Catalysis

The two bromomethyl groups of the title compound serve as ideal handles for the introduction of donor atoms, paving the way for the synthesis of novel pincer-type ligands. The rigidity of the azetidine backbone can enforce a specific geometry around the metal center, potentially leading to unique reactivity and selectivity in catalytic transformations.

Conceptual Framework:

The bis(bromomethyl)azetidine can be reacted with nucleophilic phosphines, amines, or thiolates to generate tridentate ligands. Subsequent coordination with a transition metal (e.g., Palladium, Rhodium, Iridium) would yield a catalytically active pincer complex.

Proposed Catalytic Cycle for a Heck Reaction:

Heck Reaction Catalytic Cycle Pd(0)_Complex Pd(0)-Pincer Complex Oxidative_Addition Oxidative Addition (Aryl Halide) Pd(0)_Complex->Oxidative_Addition Pd(II)_Intermediate1 Aryl-Pd(II)-Pincer Oxidative_Addition->Pd(II)_Intermediate1 Coordination Alkene Coordination Pd(II)_Intermediate1->Coordination Pd(II)_Intermediate2 Alkene-Pd(II) Complex Coordination->Pd(II)_Intermediate2 Migratory_Insertion Migratory Insertion Pd(II)_Intermediate2->Migratory_Insertion Pd(II)_Intermediate3 Alkyl-Pd(II) Complex Migratory_Insertion->Pd(II)_Intermediate3 Beta_Hydride_Elimination β-Hydride Elimination Pd(II)_Intermediate3->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination (Product Release) Beta_Hydride_Elimination->Reductive_Elimination Reductive_Elimination->Pd(0)_Complex Base

Caption: Proposed catalytic cycle for a Heck reaction using a Pd-pincer complex derived from this compound.

Experimental Protocol: Synthesis of a PCP Pincer Ligand and Application in a Suzuki-Miyaura Cross-Coupling Reaction

Part A: Synthesis of the Azetidine-Based PCP Pincer Ligand

  • To a solution of this compound (1.0 mmol) in anhydrous THF (20 mL) under an inert atmosphere, add diphenylphosphine (2.2 mmol).

  • Cool the mixture to 0 °C and add a strong base such as n-butyllithium (2.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired PCP pincer ligand.

Part B: In Situ Generation of the Palladium Catalyst and Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the synthesized PCP pincer ligand (0.02 mmol) and palladium(II) acetate (0.02 mmol) in anhydrous toluene (5 mL).

  • Stir the mixture at 80 °C for 1 hour to facilitate complex formation.

  • To the resulting catalyst solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture at 100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the biaryl product.

Parameter Value/Condition
Catalyst Loading2 mol%
Temperature100 °C
SolventToluene
BaseK₂CO₃
Reaction Time4-12 hours (substrate dependent)

Application Note II: Organocatalyzed Ring-Opening Polymerization

The strained azetidine ring, activated by the electron-withdrawing tosyl group, is a prime candidate for nucleophilic attack, initiating a ring-opening polymerization (ROP). The bifunctional nature of the monomer, with its two bromomethyl groups, could lead to the formation of cross-linked or hyperbranched polymers with interesting material properties.

Conceptual Framework:

A suitable nucleophilic initiator can attack one of the electrophilic carbons of the azetidine ring, leading to ring opening and the formation of a propagating species. The bromomethyl groups can either be retained in the polymer backbone for further functionalization or participate in cross-linking reactions.

Proposed Mechanism for Anionic Ring-Opening Polymerization:

ROP Mechanism Initiation Initiation Monomer 3,3-bis(bromomethyl) -1-tosylazetidine Ring_Opening Ring-Opened Intermediate Monomer->Ring_Opening Initiator Nu⁻ (Initiator) Initiator->Monomer Nucleophilic Attack Propagation Propagation Ring_Opening->Propagation Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain Another_Monomer Another Monomer Unit Polymer_Chain->Another_Monomer Attack on new monomer Termination Termination/Cross-linking Polymer_Chain->Termination Another_Monomer->Polymer_Chain Chain Growth Final_Polymer Functionalized/Cross-linked Polymer Termination->Final_Polymer

Caption: Proposed mechanism for the anionic ring-opening polymerization of this compound.

Experimental Protocol: Ring-Opening Polymerization Initiated by Sodium Azide
  • In a glovebox, add this compound (1.0 g) and sodium azide (0.05 equivalents) to a vial containing a stir bar.

  • Add anhydrous DMF (5 mL) to dissolve the reactants.

  • Seal the vial and heat the reaction mixture at 60 °C for 24 hours.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Characterize the polymer by GPC (for molecular weight and polydispersity) and NMR spectroscopy (to confirm the structure of the repeating unit).

Parameter Value/Condition
Monomer:Initiator Ratio20:1
Temperature60 °C
SolventDMF
Reaction Time24 hours

Conclusion and Future Outlook

While the catalytic applications of this compound are yet to be extensively explored, its unique structural attributes present a compelling case for its potential as a versatile building block in catalysis. The proposed applications in this guide, ranging from the synthesis of novel pincer ligands for transition metal catalysis to its use as a monomer in ring-opening polymerizations, are intended to serve as a starting point for further investigation. The true potential of this molecule will undoubtedly be unlocked through creative synthetic strategies and rigorous catalytic screening. It is our hope that these notes will inspire researchers to delve into the rich and promising chemistry of this intriguing azetidine derivative.

References

Application Notes and Protocols: Protecting Group Strategies for Reactions of 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Challenges of 3,3-bis(bromomethyl)-1-tosylazetidine

Azetidines are valuable four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid framework and ability to introduce three-dimensionality make them attractive scaffolds in drug design.[1][2] The title compound, this compound, is a particularly interesting building block due to the presence of two electrophilic bromomethyl groups at a quaternary center, offering a gateway to a variety of 3,3-disubstituted azetidines.[3] However, the reactivity of this trifunctional molecule presents unique challenges that necessitate well-designed protecting group strategies to achieve selective transformations.

The N-tosyl group, while a robust protecting group, can be challenging to remove, often requiring harsh reaction conditions that may not be compatible with sensitive functional groups.[4] Furthermore, the two highly reactive bromomethyl groups can lead to undesired side reactions or polymerization if not handled correctly. This guide provides a detailed overview of protecting group strategies for the effective utilization of this compound in synthesis, focusing on the interplay between the N-tosyl protecting group and the reactive C3 substituents.

Strategic Approaches to Functionalization

Three primary strategies can be envisioned when working with this compound:

  • Direct Functionalization with the N-Tosyl Group in Place: Utilizing the inherent reactivity of the bromomethyl groups while retaining the N-tosyl protection.

  • N-Tosyl Group Replacement: Swapping the tosyl group for a more labile protecting group to allow for milder deprotection conditions post-functionalization.

  • Functionalization Followed by N-Detosylation: Introducing desired functionalities at the C3 position and subsequently removing the N-tosyl group.

The choice of strategy will depend on the target molecule, the nature of the nucleophiles, and the desired final functionality on the azetidine nitrogen.

Strategy 1: Direct Functionalization of N-Tosyl-3,3-bis(bromomethyl)azetidine

The N-tosyl group is strongly electron-withdrawing, which can influence the reactivity of the azetidine ring and its substituents. In this strategy, the N-tosyl group is maintained during the nucleophilic substitution at the bromomethyl positions. This approach is the most straightforward but is contingent on the compatibility of the nucleophile and the subsequent desired transformations with the robust nature of the N-tosyl group.

Causality Behind Experimental Choices

The bromomethyl groups are primary alkyl halides and are thus susceptible to SN2 reactions with a variety of nucleophiles. The N-tosyl group, being bulky and electron-withdrawing, can modulate the reactivity of these groups. The choice of solvent and base is critical to ensure efficient reaction and minimize side products. Aprotic polar solvents like DMF or DMSO are often employed to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Double Nucleophilic Substitution

Objective: To synthesize 3,3-bis(azidomethyl)-1-tosylazetidine.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,3-bis(azidomethyl)-1-tosylazetidine.

Trustworthiness: This protocol is a standard nucleophilic substitution and its success relies on the purity of the starting materials and anhydrous conditions. The progress of the reaction should be carefully monitored to avoid the formation of mono-substituted byproducts.

Visualization of Direct Functionalization Workflow

G start 3,3-bis(bromomethyl) -1-tosylazetidine reagents Nucleophile (e.g., NaN3) Solvent (e.g., DMF) start->reagents product 3,3-bis(azidomethyl) -1-tosylazetidine reagents->product caption Direct nucleophilic substitution.

Caption: Direct nucleophilic substitution.

Strategy 2: N-Tosyl Group Replacement for Enhanced Synthetic Flexibility

For many synthetic targets, the N-tosyl group is not ideal for the final deprotection step. Replacing it with a more versatile protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), early in the synthetic route can be highly advantageous.[5] This "protecting group swap" allows for milder deprotection conditions that are compatible with a wider range of functional groups.

Causality Behind Experimental Choices

The N-tosyl group can be cleaved under reductive conditions, and the resulting free amine can be reprotected in situ. The choice of the new protecting group is critical for orthogonality.[6][7] The Boc group is acid-labile, while the Cbz group can be removed by hydrogenolysis, offering orthogonal deprotection strategies.[5]

Experimental Protocol: N-Detosylation and Re-protection with Boc

Objective: To synthesize 1-Boc-3,3-bis(bromomethyl)azetidine.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous methanol

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • N-Detosylation: To a suspension of magnesium turnings (10 eq) in anhydrous methanol, add a solution of this compound (1.0 eq) in methanol.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • N-Boc Protection: Dissolve the crude amine in DCM and add triethylamine (2.0 eq) followed by (Boc)2O (1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography to yield 1-Boc-3,3-bis(bromomethyl)azetidine.

Trustworthiness: The reductive detosylation with Mg/MeOH is a well-established method.[7] The subsequent Boc protection is a standard procedure. It is crucial to use anhydrous methanol for the detosylation step to avoid side reactions.

Visualization of Protecting Group Swap

G start N-Tosyl-azetidine detosylation Detosylation (e.g., Mg/MeOH) start->detosylation intermediate Free Amine detosylation->intermediate protection Reprotection (e.g., (Boc)2O) intermediate->protection product N-Boc-azetidine protection->product caption N-Tosyl to N-Boc protecting group swap.

Caption: N-Tosyl to N-Boc protecting group swap.

Strategy 3: Functionalization Followed by N-Detosylation

This strategy involves carrying out the desired modifications at the C3 position while the nitrogen is protected as a tosylamide, followed by the removal of the N-tosyl group in the final steps. The success of this approach hinges on the selection of a deprotection method that is compatible with the newly introduced functional groups.

Causality Behind Experimental Choices

Several methods are available for N-detosylation, each with its own advantages and limitations. Reductive methods, such as using sodium naphthalenide or samarium(II) iodide, are powerful but may not be compatible with reducible functional groups.[8][9] Photoredox catalysis offers a milder alternative for N-S bond cleavage.[10] Acid-mediated deprotection can also be employed, but care must be taken with acid-labile groups.[11]

Experimental Protocol: N-Detosylation using Sodium Naphthalenide

Objective: To deprotect 3,3-bis(azidomethyl)-1-tosylazetidine.

Materials:

  • 3,3-bis(azidomethyl)-1-tosylazetidine

  • Naphthalene

  • Sodium metal

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • Preparation of Sodium Naphthalenide: In a flame-dried flask under an inert atmosphere, dissolve naphthalene (1.1 eq) in anhydrous THF. Add small pieces of sodium metal (1.1 eq) and stir at room temperature until a dark green color persists.

  • Detosylation: Cool the sodium naphthalenide solution to -78 °C. Add a solution of 3,3-bis(azidomethyl)-1-tosylazetidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to obtain 3,3-bis(azidomethyl)azetidine.

Trustworthiness: Sodium naphthalenide is a potent reducing agent, and the reaction must be carried out under strictly anhydrous and inert conditions.[8] The deep green color of the reagent is an indicator of its activity.

Visualization of Functionalization and Deprotection Sequence

G start N-Tosyl-3,3-bis(bromomethyl) azetidine functionalization Functionalization (e.g., Nucleophilic Substitution) start->functionalization intermediate Functionalized N-Tosyl-azetidine functionalization->intermediate deprotection N-Detosylation (e.g., Sodium Naphthalenide) intermediate->deprotection product Functionalized NH-azetidine deprotection->product caption Sequential functionalization and deprotection.

Caption: Sequential functionalization and deprotection.

Data Presentation: Comparison of Protecting Group Strategies

StrategyProtecting Group on NitrogenKey TransformationDeprotection ConditionsAdvantagesDisadvantages
1. Direct Functionalization TosylNucleophilic substitution at C3Harsh (e.g., strong acid, reducing agents)Straightforward, one-step functionalization.Limited compatibility with sensitive functional groups; harsh deprotection.
2. PG Swap BocN-Detosylation followed by N-protectionMild acid (e.g., TFA)Increased synthetic versatility; mild final deprotection.Adds two steps to the synthetic sequence.
2. PG Swap CbzN-Detosylation followed by N-protectionHydrogenolysis (e.g., H2, Pd/C)Orthogonal to acid-labile groups; mild deprotection.Not compatible with reducible functional groups.
3. Post-Functionalization Deprotection TosylNucleophilic substitution at C3Reductive (e.g., Na/naphthalene, SmI2) or PhotoredoxAllows for late-stage deprotection.Deprotection conditions may affect the introduced functional groups.

Conclusion

The synthetic utility of this compound is greatly enhanced by the strategic application of protecting groups. The choice between direct functionalization, protecting group exchange, or late-stage deprotection depends on the specific synthetic target and the desired functionalities. By understanding the reactivity of the N-tosyl group and the available methods for its manipulation and removal, researchers can effectively harness the potential of this versatile building block for the synthesis of novel 3,3-disubstituted azetidines for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your target compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize side products. The strategy outlined here involves two key stages:

  • Formation of the Azetidine Ring: Synthesis of the intermediate, 1-tosylazetidine-3,3-dimethanol, through a cyclization reaction.

  • Bromination: Conversion of the diol intermediate to the final product, this compound.

This guide will delve into the intricacies of each stage, offering solutions to common challenges encountered during the synthesis.

Visualizing the Workflow

To provide a clear overview of the troubleshooting process, the following diagram outlines the key decision points and corrective actions for the synthesis.

Troubleshooting_Workflow cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Bromination Start Start Synthesis of 1-tosylazetidine-3,3-dimethanol Check_Yield_Step1 Low Yield of Azetidine Diol? Start->Check_Yield_Step1 Incomplete_Cyclization Incomplete Cyclization: - Prolong reaction time - Increase temperature - Check base equivalence Check_Yield_Step1->Incomplete_Cyclization Yes Side_Products_Step1 Side Product Formation: - Polymerization: Use high dilution - Incomplete activation: Check reagents Check_Yield_Step1->Side_Products_Step1 Yes Purification_Step1 Purification Successful Check_Yield_Step1->Purification_Step1 No Incomplete_Cyclization->Purification_Step1 Side_Products_Step1->Purification_Step1 Start_Step2 Start Bromination of Diol Purification_Step1->Start_Step2 Check_Yield_Step2 Low Yield of Dibromide? Start_Step2->Check_Yield_Step2 Incomplete_Bromination Incomplete Bromination: - Increase reagent equivalents - Check reagent quality - Optimize temperature Check_Yield_Step2->Incomplete_Bromination Yes Side_Products_Step2 Side Product Formation: - Monobrominated species: Increase reaction time/reagents - Rearrangement: Use milder conditions Check_Yield_Step2->Side_Products_Step2 Yes Final_Product Pure 3,3-bis(bromomethyl) -1-tosylazetidine Check_Yield_Step2->Final_Product No Incomplete_Bromination->Final_Product Side_Products_Step2->Final_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most challenging step is typically the formation of the strained four-membered azetidine ring. This intramolecular cyclization is entropically disfavored, and side reactions such as intermolecular polymerization can significantly reduce the yield. Careful control of reaction conditions, particularly temperature and concentration, is paramount.

Q2: I am observing a significant amount of polymer formation during the azetidine ring synthesis. How can I mitigate this?

A2: Polymerization is a common side reaction in cyclizations that form small rings. To favor the intramolecular reaction over intermolecular polymerization, it is crucial to use high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.

Q3: My bromination of 1-tosylazetidine-3,3-dimethanol is incomplete, yielding a mixture of mono- and di-brominated products. What should I do?

A3: Incomplete bromination is often due to insufficient reagent or suboptimal reaction conditions. For the Appel reaction, ensure that at least two equivalents of triphenylphosphine and carbon tetrabromide are used.[1] If using phosphorus tribromide (PBr₃), a slight excess may be necessary.[2] You can also try increasing the reaction time or temperature, but monitor carefully for the formation of degradation products.

Q4: The purification of the final product is difficult due to the presence of triphenylphosphine oxide. What is the best way to remove it?

A4: Triphenylphosphine oxide is a common and often troublesome byproduct of the Appel and Mitsunobu reactions.[1][3] It can sometimes be removed by precipitation from a suitable solvent mixture (e.g., diethyl ether/hexanes) or by column chromatography on silica gel. For stubborn cases, washing the organic extract with an aqueous solution of zinc chloride can help to precipitate the triphenylphosphine oxide as a complex.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 1-tosylazetidine-3,3-dimethanol Incomplete activation of the diol.Ensure the quality and stoichiometry of the activating agents (e.g., triflic anhydride).
Inefficient cyclization.Optimize the base, solvent, and temperature. A stronger, non-nucleophilic base might be required.
Competing polymerization.Employ high-dilution techniques by slow addition of the activated diol to the tosylamide solution.
Step 2: Low yield of this compound Incomplete reaction.Increase the equivalents of the brominating agent (e.g., PPh₃/CBr₄ or PBr₃).[1][2]
Degradation of the product.Use milder reaction conditions. For the Appel reaction, conduct it at 0 °C to room temperature.[1]
Formation of rearranged byproducts.The strained azetidine ring can be susceptible to rearrangement under harsh conditions. Milder brominating agents or lower temperatures are advisable.
General: Difficulty in product isolation/purification Co-elution with byproducts.Optimize the eluent system for column chromatography. A gradient elution might be necessary.
Product instability on silica gel.Consider using a different stationary phase, such as alumina, or minimize the time the product is on the column.

Experimental Protocols

Step 1: Synthesis of 1-tosylazetidine-3,3-dimethanol

This protocol is based on the general principle of intramolecular cyclization of a 1,3-diol derivative with a sulfonamide, a common method for azetidine synthesis.[4]

  • Activation of the Diol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-bis(hydroxymethyl)-1,3-propanediol (1.0 eq) in anhydrous pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Cyclization with p-Toluenesulfonamide:

    • In a separate, large, flame-dried flask, prepare a solution of p-toluenesulfonamide (1.1 eq) and a strong, non-nucleophilic base (e.g., sodium hydride, 2.5 eq) in anhydrous DMF under an inert atmosphere.

    • Using a syringe pump, add the solution of the activated diol from step 1 to the tosylamide solution over 8-12 hours at room temperature to maintain high dilution.

    • After the addition is complete, heat the reaction mixture to 60-70 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Step 2: Bromination of 1-tosylazetidine-3,3-dimethanol via the Appel Reaction

The Appel reaction is a reliable method for converting alcohols to alkyl bromides with inversion of stereochemistry, although stereochemistry is not a factor at this position.[5]

  • Reaction Setup:

    • In a flame-dried, two-necked flask under an inert atmosphere, dissolve 1-tosylazetidine-3,3-dimethanol (1.0 eq) and triphenylphosphine (2.5 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent:

    • In a separate flask, dissolve carbon tetrabromide (2.5 eq) in anhydrous DCM.

    • Add the carbon tetrabromide solution dropwise to the cooled solution of the diol and triphenylphosphine over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the triphenylphosphine oxide.

    • Filter the mixture and wash the solid with cold diethyl ether.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield this compound.

References

Technical Support Center: Purification of 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,3-bis(bromomethyl)-1-tosylazetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during the purification of this compound. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Structural Overview and Purification Strategy

This compound is a key intermediate in organic synthesis, featuring a strained four-membered azetidine ring, two reactive bromomethyl groups, and a bulky, electron-withdrawing tosyl protecting group. These structural features influence its solubility, stability, and chromatographic behavior, making purification a critical step to remove unreacted starting materials, byproducts, and decomposition products.

The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods will depend on the scale of your reaction and the nature of the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile can vary depending on the synthetic route, but common contaminants include:

  • Unreacted starting materials: Such as the corresponding diol precursor or brominating agent.

  • Mono-brominated byproduct: 3-(bromomethyl)-3-(hydroxymethyl)-1-tosylazetidine, if the bromination is incomplete.

  • Ring-opened products: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts, especially in the presence of acidic or nucleophilic reagents.

  • Solvent adducts: Residual solvents from the reaction or workup can co-crystallize with the product.

  • Decomposition products: Prolonged heating or exposure to certain conditions can lead to degradation.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out is a common issue and can be caused by several factors:

  • High impurity levels: Significant amounts of impurities can depress the melting point and inhibit crystallization. A preliminary purification by column chromatography might be necessary to remove the bulk of the impurities before attempting recrystallization.

  • Residual solvent: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure.

  • Inappropriate solvent for precipitation/crystallization: The solvent may be too good a solvent for your compound, preventing it from crashing out.

Q3: I'm seeing multiple spots on my TLC plate after purification. What could be the issue?

A3: If you observe multiple spots on your Thin Layer Chromatography (TLC) plate post-purification, consider the following:

  • Incomplete separation: If using column chromatography, the chosen eluent system may not be optimal for separating your product from a closely eluting impurity.

  • On-plate decomposition: The compound might be degrading on the silica gel plate, which can be acidic. To test for this, spot the sample and elute the plate immediately. If the issue persists, consider using deactivated silica or alumina for chromatography.

  • Co-elution: Two or more compounds may have very similar Rf values in the chosen solvent system. Try a different solvent system with varying polarity and composition.

Troubleshooting Guide

This section provides a more detailed approach to overcoming common purification challenges.

Issue 1: Difficulty with Recrystallization
Problem Potential Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solvent is too nonpolar, or the solution is too concentrated.Add a more polar co-solvent dropwise to the hot solution until turbidity just begins to appear, then allow it to cool slowly. Alternatively, dilute the solution with more of the primary solvent.
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.Place the flask in an ice bath or freezer to induce crystallization. If that fails, slowly evaporate the solvent until the solution becomes cloudy, then allow it to cool. Scratching the inside of the flask with a glass rod can also initiate crystal growth.
Formation of very fine powder or needles. Crystallization is occurring too rapidly.Ensure the solution cools down slowly. Insulating the flask with glass wool or placing it in a Dewar flask can help.
Product purity does not improve after recrystallization. The impurities have similar solubility to the product in the chosen solvent, leading to co-crystallization.A different solvent or solvent system is required. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes).
Issue 2: Challenges with Column Chromatography
Problem Potential Cause Suggested Solution
Poor separation of product and impurities (streaking or overlapping bands). The eluent system is not optimized.Systematically vary the polarity of the eluent. A common starting point for compounds like this is a mixture of ethyl acetate and hexanes. Run a series of TLCs with different solvent ratios to find the optimal separation.
Product is not eluting from the column. The eluent is not polar enough, or the compound is strongly adsorbing to the silica gel.Gradually increase the polarity of the eluent. If the product still does not elute, consider switching to a more polar solvent system or a different stationary phase like alumina.
Product appears to be decomposing on the column. The silica gel is too acidic, causing degradation of the azetidine ring.Use deactivated (neutral) silica gel. This can be prepared by adding a small amount of a weak base like triethylamine (e.g., 1%) to the eluent system. Alternatively, use alumina as the stationary phase.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization
  • Small-Scale Solubility Tests:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, toluene, hexanes) dropwise at room temperature, vortexing after each addition.

    • A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

    • If the compound dissolves readily at room temperature, the solvent is likely too polar.

    • If the compound does not dissolve even when heated, the solvent is not polar enough.

  • Hot Dissolution and Cooling:

    • For promising solvents, gently heat the mixture to boiling. If the compound dissolves, it is a potential candidate.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe for crystal formation. The ideal solvent will yield a good recovery of crystalline solid.

  • Solvent Pair Screening:

    • If a single solvent is not ideal, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature.

    • Add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Protocol 2: Developing a Column Chromatography Method
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a solvent system of your choice. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • Visualize the spots under a UV lamp and/or by staining.

    • The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from all impurities.

  • Column Packing and Loading:

    • Choose an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the "slurry method" with your chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) purity_check1 Check Purity (TLC, NMR) recrystallize->purity_check1 troubleshoot_recrystallization Troubleshoot Recrystallization (See Guide) recrystallize->troubleshoot_recrystallization purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 troubleshoot_chromatography Troubleshoot Chromatography (See Guide) column_chromatography->troubleshoot_chromatography purity_check1->column_chromatography Not Pure pure_product Pure Product purity_check1->pure_product Pure purity_check2->pure_product Pure purity_check2->troubleshoot_chromatography Not Pure

Caption: Decision workflow for purification.

Logical Relationships in Troubleshooting

This diagram outlines the logical steps for troubleshooting common purification issues.

TroubleshootingLogic start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type oiling_out Oiling Out issue_type->oiling_out Recrystallization no_crystals No Crystal Formation issue_type->no_crystals Recrystallization poor_separation Poor Separation (Column) issue_type->poor_separation Chromatography decomposition Product Decomposition issue_type->decomposition Chromatography solution_oiling Adjust Solvent Polarity / Concentration oiling_out->solution_oiling solution_crystals Induce Crystallization (Cooling, Seeding, Scratching) no_crystals->solution_crystals solution_separation Optimize Eluent System (TLC Screening) poor_separation->solution_separation solution_decomposition Use Deactivated Stationary Phase (Neutral Silica / Alumina) decomposition->solution_decomposition

Caption: Troubleshooting logic for purification.

We trust this guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our technical team.

Technical Support Center: Synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-bis(bromomethyl)-1-tosylazetidine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this information based on mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is significantly lower than expected. What are the most common failure points in this synthesis?

A low yield in this multi-step synthesis is a common issue that can stem from several stages. The formation of the this compound ring is a kinetically and thermodynamically challenging process involving the formation of a strained four-membered ring. The primary issues are typically competing side reactions that consume the starting materials or intermediates.

The two major areas for yield loss are:

  • Inefficient Cyclization: The key intramolecular nucleophilic substitution to form the azetidine ring is slow and competes with faster intermolecular reactions, leading to polymers or oligomers. Elimination reactions can also occur, preventing ring formation entirely.

  • Degradation or Side Reactions During Bromination: The bromination step, typically using a reagent like N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃) on a diol precursor, can have its own set of side reactions. Furthermore, the final product, a strained azetidine, can be susceptible to ring-opening under harsh conditions.[1]

To diagnose the issue, a step-by-step analysis of your crude reaction mixtures via ¹H NMR or LC-MS is critical. Check the purity of your intermediates before proceeding to the next step.

Question 2: I am observing a significant amount of a white, insoluble precipitate in my cyclization step, which I suspect is a polymer. How can I favor the desired intramolecular cyclization?

This is a classic problem of intermolecular polymerization competing with the desired intramolecular cyclization . The linear precursor can react with another molecule of itself faster than it can react with itself to form the ring, leading to a chain of repeating units.

The Underlying Cause: The rate of the intramolecular reaction is independent of concentration (first-order kinetics), while the rate of the intermolecular reaction is dependent on concentration (second-order kinetics). At high concentrations, molecules are more likely to collide with each other than to fold and react internally.

Solutions to Promote Intramolecular Cyclization:

  • High-Dilution Conditions: This is the most effective strategy. By significantly lowering the concentration of the substrate, you decrease the probability of intermolecular collisions.

    • Protocol: Instead of adding all the substrate at once, use a syringe pump to add a solution of your linear precursor (e.g., 2,2-bis(bromomethyl)propane-1,3-diol reacted with tosyl amide under basic conditions) to a large volume of refluxing solvent over a long period (e.g., 8-12 hours). This maintains a pseudo-zero concentration of the substrate in the reaction flask.

  • Choice of Base and Solvent: A strong, non-nucleophilic base (e.g., potassium carbonate in acetonitrile) can facilitate the deprotonation of the tosylamide for the cyclization without introducing competing nucleophiles.

Caption: Troubleshooting workflow for polymeric byproduct formation.

Question 3: My mass spectrometry and NMR data suggest the presence of an alkene. Why am I getting an elimination product instead of the azetidine ring?

You are likely observing the formation of an allylic amine derivative, which is the product of an E2 elimination reaction . This is a major competing pathway to the desired intramolecular Sₙ2 cyclization.

Mechanistic Explanation: The cyclization requires the tosylamide anion to act as a nucleophile and attack one of the primary carbons bearing a leaving group (e.g., a bromide or another tosylate). However, if the base used is strong and sterically hindered, it can instead act as a base, abstracting a proton from the beta-carbon, leading to the elimination of the leaving group and the formation of a double bond.

FactorTo Favor Sₙ2 (Azetidine)To Favor E2 (Elimination)
Base Use a weaker, less-hindered base (e.g., K₂CO₃, Cs₂CO₃).Strong, bulky bases (e.g., t-BuOK, DBU) are problematic.
Temperature Lower temperatures generally favor Sₙ2 reactions.Higher temperatures favor elimination.
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile) are ideal.Solvents that favor E2 can exacerbate the issue.
Leaving Group Good leaving groups (I > Br > Cl > OTs) are required for both, but the overall conditions dictate the pathway.A very good leaving group at a hindered site can favor E2.

Recommended Action:

  • Switch to a milder base: Caesium carbonate (Cs₂CO₃) is often an excellent choice for promoting intramolecular cyclizations as it enhances the nucleophilicity of the anion through the "caesium effect".

  • Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Verify your precursor: Ensure that the precursor is the 1,3-disubstituted propane derivative. Isomeric impurities could lead to different reaction pathways.

G cluster_precursor Linear Precursor Anion cluster_sn2 Desired Sₙ2 Pathway cluster_e2 Side Reaction: E2 Elimination cluster_poly Side Reaction: Polymerization precursor Ts-N⁻-(CH₂)C(CH₂LG)₂ sn2_path Intramolecular Attack precursor->sn2_path e2_path Base-mediated Proton Abstraction precursor->e2_path poly_path Intermolecular Attack precursor->poly_path product 3,3-bis(bromomethyl) -1-tosylazetidine sn2_path->product Forms Ring elim_product Allylic Amine Derivative Ts-NH-CH₂-C(=CH₂)-CH₂LG e2_path->elim_product Forms Alkene polymer Oligomer / Polymer poly_path->polymer Forms Chain

Caption: Competing pathways in azetidine ring formation.

Question 4: I've successfully synthesized the azetidine, but I'm seeing impurities arise during purification by column chromatography. What could be the cause?

The this compound product contains a strained four-membered ring, which can be susceptible to nucleophilic ring-opening, especially under acidic conditions.[2]

The Underlying Cause: Silica gel is inherently acidic and can catalyze the ring-opening of the azetidine. If your eluent contains a nucleophilic solvent like methanol, it can attack one of the ring carbons, leading to the formation of a ring-opened amino alcohol derivative.

Troubleshooting Purification:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in your eluent system) and then flush with the pure eluent. This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral alumina for your chromatography instead of silica gel.

  • Avoid Protic/Nucleophilic Solvents: If possible, use eluent systems without alcohols (e.g., Hexane/Ethyl Acetate or Dichloromethane). If an alcohol is necessary for solubility, keep its concentration low and work quickly.

  • Recrystallization: This is often the best method for purifying the final product as it avoids contact with acidic stationary phases. Experiment with solvent systems like ethyl acetate/hexanes or isopropanol.

References

Technical Support Center: Optimization of Reaction Conditions for 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3,3-bis(bromomethyl)-1-tosylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient experimentation.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, offering a strained azetidine scaffold for the introduction of novel chemical diversity. However, its synthesis can be challenging, often plagued by low yields, difficult purifications, and the formation of persistent impurities. This guide provides a comprehensive overview of a reliable synthetic route and practical solutions to common experimental hurdles.

The most common and logical synthetic approach involves a two-step sequence starting from a commercially available or readily synthesized diester precursor:

  • Reduction of diethyl 1-tosylazetidine-3,3-dicarboxylate to the corresponding diol, 1-tosyl-3,3-azetidinedimethanol.

  • Bromination of the diol to afford the target compound, this compound.

This guide will focus on optimizing these two critical transformations.

Part 1: Synthesis of 1-tosyl-3,3-azetidinedimethanol (The Diol Intermediate)

The first crucial step is the reduction of the diester to the diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1][2]

Experimental Protocol: Reduction of Diethyl 1-tosylazetidine-3,3-dicarboxylate

G cluster_0 Reaction Setup cluster_1 Reaction & Quench cluster_2 Workup & Purification Start Start: Inert Atmosphere Reagents Reagents: - Diethyl 1-tosylazetidine-3,3-dicarboxylate - Anhydrous THF - LiAlH₄ Start->Reagents Procedure Procedure: 1. Suspend LiAlH₄ in THF. 2. Cool to 0 °C. 3. Add diester solution dropwise. Reagents->Procedure Reaction Stir at 0 °C to RT Procedure->Reaction Quench Quench (Fieser workup): 1. Add H₂O dropwise. 2. Add 15% NaOH (aq). 3. Add more H₂O. Reaction->Quench Workup 1. Filter off aluminum salts. 2. Extract with EtOAc. 3. Dry and concentrate. Quench->Workup Purification Column Chromatography (EtOAc/Hexane) Workup->Purification Product Product: 1-tosyl-3,3-azetidinedimethanol Purification->Product

Caption: Workflow for the reduction of the diester to the diol.

Materials:

  • Diethyl 1-tosylazetidine-3,3-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully suspend LiAlH₄ (2.5 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve diethyl 1-tosylazetidine-3,3-dicarboxylate (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the diester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF and EtOAc.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-tosyl-3,3-azetidinedimethanol as a white solid.

Troubleshooting Guide: Diol Synthesis
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Reaction - Inactive LiAlH₄ due to moisture exposure.- Use a fresh, unopened bottle of LiAlH₄ or test the activity of the current batch on a small scale with a known reactive ester.
- Insufficient amount of LiAlH₄.- Ensure accurate weighing and use of at least 2.5 equivalents. For stubborn reactions, a slight excess (up to 3 equivalents) can be used.[3]
- Impure starting material.- Purify the starting diester by column chromatography or recrystallization before the reduction.
Incomplete Reaction - Insufficient reaction time or temperature.- Monitor the reaction by TLC. If the reaction stalls at room temperature, gentle heating (e.g., reflux in THF) can be attempted, but this may increase the risk of side reactions.
- Poor solubility of the starting material.- Ensure the diester is fully dissolved in THF before addition. If solubility is an issue, a co-solvent like anhydrous diethyl ether can be considered, though THF is generally preferred for LiAlH₄ reductions.[3]
Formation of Side Products (e.g., mono-alcohol) - Insufficient LiAlH₄.- As mentioned above, ensure an adequate excess of the reducing agent is used.
- Premature workup.- Ensure the reaction has gone to completion before quenching.
Difficult Workup (emulsions, gelatinous precipitate) - Improper quenching procedure.- Strictly follow the Fieser workup (sequential addition of H₂O, NaOH(aq), and H₂O) to ensure the formation of a granular, easily filterable precipitate. The use of Rochelle's salt can also help break up emulsions.[1]
Low Isolated Yield after Purification - Product loss during workup and extraction.- Ensure thorough extraction of the aqueous layer and complete washing of the aluminum salts.
- Decomposition on silica gel.- The diol is generally stable on silica gel. However, if decomposition is suspected, deactivating the silica gel with triethylamine or using a different stationary phase like alumina might be beneficial.

Part 2: Synthesis of this compound (The Target Compound)

The conversion of the diol to the dibromide is a critical step that can be accomplished using several methods. The two most common are the Appel reaction and the use of phosphorus tribromide (PBr₃).

Method A: The Appel Reaction

The Appel reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild, neutral conditions.[4][5][6]

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification Start Start: Inert Atmosphere Reagents Reagents: - 1-tosyl-3,3-azetidinedimethanol - Anhydrous DCM or ACN - PPh₃ - CBr₄ Start->Reagents Procedure Procedure: 1. Dissolve diol and CBr₄ in solvent. 2. Cool to 0 °C. 3. Add PPh₃ portion-wise. Reagents->Procedure Reaction Stir at 0 °C to RT Procedure->Reaction Workup 1. Concentrate the reaction mixture. 2. Triturate with a non-polar solvent (e.g., Et₂O or Hexane). Reaction->Workup Filter Filter off precipitated PPh₃O Workup->Filter Purification Column Chromatography (EtOAc/Hexane) Filter->Purification Product Product: This compound Purification->Product

Caption: Workflow for the Appel bromination of the diol.

Materials:

  • 1-tosyl-3,3-azetidinedimethanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Diethyl ether (Et₂O) or Hexanes

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve 1-tosyl-3,3-azetidinedimethanol (1 equivalent) and CBr₄ (2.5 equivalents) in anhydrous DCM or ACN.

  • Cool the solution to 0 °C in an ice bath.

  • Add PPh₃ (2.5 equivalents) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Triturate the residue with Et₂O or a mixture of Et₂O and hexanes to precipitate the triphenylphosphine oxide (PPh₃O).

  • Filter the precipitate and wash it with cold Et₂O.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Method B: Using Phosphorus Tribromide (PBr₃)

PBr₃ is a classic reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, which is generally reliable for primary alcohols.[7][8][9][10]

Materials:

  • 1-tosyl-3,3-azetidinedimethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

  • Pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Under an inert atmosphere, dissolve 1-tosyl-3,3-azetidinedimethanol (1 equivalent) in anhydrous Et₂O or DCM. Pyridine (2.2 equivalents) can be added as a base to neutralize the HBr byproduct.[7]

  • Cool the solution to 0 °C.

  • Slowly add PBr₃ (0.8 equivalents, as each PBr₃ can react with three alcohol molecules) dropwise.

  • Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide: Bromination
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield (Appel Reaction) - Incomplete reaction.- Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C).
- Formation of a cyclic ether (oxetane) via intramolecular cyclization of a monobrominated intermediate.- This is a common side reaction with diols. Using a more polar solvent like acetonitrile can sometimes favor the formation of the dibromide. Adding a soluble bromide salt like lithium bromide (LiBr) can also help by increasing the concentration of the bromide nucleophile.
- Formation of a stable phosphonium intermediate.- Ensure the reaction goes to completion. The workup should hydrolyze any remaining phosphonium salts.
Difficult Purification (Appel Reaction) - Co-elution of the product with triphenylphosphine oxide (PPh₃O).- PPh₃O is notoriously difficult to remove by chromatography alone. Thorough trituration before chromatography is crucial. Alternatively, the crude product can be dissolved in a polar solvent and treated with zinc chloride (ZnCl₂) to precipitate the PPh₃O-Zn complex.[11][12][13] Filtering the crude reaction mixture through a short plug of silica gel with a non-polar eluent can also help remove a significant portion of the PPh₃O.[14]
Low Yield (PBr₃ Reaction) - Incomplete reaction.- Ensure the PBr₃ is of high quality. The reaction can be gently heated if it is sluggish at room temperature.
- Decomposition of the product by the HBr byproduct.- The addition of a non-nucleophilic base like pyridine can scavenge the HBr formed during the reaction.[7]
Formation of Side Products (PBr₃ Reaction) - Formation of phosphate esters.- Ensure a proper aqueous workup to hydrolyze any phosphate ester intermediates.
- Elimination reactions (unlikely for primary alcohols).- Maintain a low reaction temperature.
Product Instability - The target compound is a reactive alkylating agent.- Store the purified product at low temperatures (2-8 °C) under an inert atmosphere.[15] Use the product in subsequent steps as soon as possible after purification.

Characterization Data

This compound [15]

  • CAS Number: 1041026-61-2

  • Molecular Formula: C₁₂H₁₅Br₂NO₂S

  • Molecular Weight: 397.13 g/mol

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): δ 7.75 (d, 2H), 7.35 (d, 2H), 3.95 (s, 4H), 3.65 (s, 4H), 2.45 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 144.0, 134.5, 130.0, 128.0, 60.0, 45.0, 35.0, 21.5.

  • IR (KBr): ν 1340, 1160 (SO₂), 670 (C-Br) cm⁻¹.

Frequently Asked Questions (FAQs)

Q1: My Appel reaction is very slow and gives a complex mixture of products. What can I do?

A1: Sluggish Appel reactions with diols are often due to competing intramolecular side reactions. First, ensure all your reagents and solvents are scrupulously dry. Consider switching your solvent from DCM to acetonitrile, which can sometimes improve the outcome. Adding a soluble bromide source like LiBr can also be beneficial. If these measures fail, consider an alternative brominating agent like PBr₃.

Q2: I have a persistent impurity that I believe is triphenylphosphine oxide. How can I remove it?

A2: Triphenylphosphine oxide (PPh₃O) is a common and challenging impurity. The most effective methods for its removal are:

  • Precipitation: Before column chromatography, concentrate your crude reaction mixture and triturate it extensively with a solvent in which your product is soluble but PPh₃O is not (e.g., cold diethyl ether, hexanes, or a mixture).

  • Complexation: Dissolve the crude material in a polar solvent like ethanol or acetonitrile and add a solution of zinc chloride. The PPh₃O will form a complex and precipitate out of solution.[11][12][13]

  • Chromatography: While difficult, careful column chromatography on silica gel can sometimes separate the product from PPh₃O. Using a less polar eluent system and a long column can improve separation.

Q3: Is PBr₃ or the Appel reaction better for this synthesis?

A3: Both methods have their pros and cons. The Appel reaction is performed under milder, neutral conditions, which can be advantageous if your molecule is sensitive to acid. However, the purification can be challenging due to the PPh₃O byproduct. The PBr₃ reaction is often faster and the workup can be more straightforward, but it generates HBr as a byproduct, which can be problematic for acid-sensitive substrates. The choice of method may depend on the scale of your reaction and your purification capabilities. For small-scale synthesis, the Appel reaction is often preferred for its mildness, while for larger-scale preparations, the PBr₃ method might be more practical if the PPh₃O removal is a significant issue.

Q4: Can I use other brominating agents?

A4: Yes, other brominating agents could be employed. For example, N-bromosuccinimide (NBS) in the presence of a phosphine could be an alternative.[16] Additionally, a bromide-bromate couple in an acidic medium is an eco-friendly option for some brominations.[17] However, the Appel reaction and PBr₃ are the most commonly used and well-documented methods for this type of transformation.

Conclusion

The synthesis of this compound is a manageable two-step process, provided that careful attention is paid to the reaction conditions and potential pitfalls. By understanding the underlying chemistry and anticipating common challenges, researchers can optimize their synthetic route to achieve high yields of this valuable building block. This guide provides the necessary tools and insights to troubleshoot and refine the experimental procedures for a successful outcome.

References

troubleshooting guide for reactions involving 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-bis(bromomethyl)-1-tosylazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this highly versatile, yet challenging, building block. The inherent ring strain of the azetidine core, combined with the dual electrophilic nature of the bromomethyl groups, presents unique synthetic opportunities and potential pitfalls. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during reactions with this compound in a question-and-answer format.

Question 1: I am attempting to synthesize a spirocyclic compound, specifically a 2,6-diazaspiro[3.3]heptane, by reacting this compound with a primary amine, but I am observing low to no yield of the desired product. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in the synthesis of 2,6-diazaspiro[3.3]heptanes is a common issue that can stem from several factors. The reaction involves a double intramolecular SN2 cyclization, and its efficiency is highly dependent on the reaction conditions.

Potential Causes and Solutions:

  • Incomplete Reaction: The double cyclization can be sluggish, especially at lower temperatures. One study on the synthesis of 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes noted that at 70°C, the reaction required prolonged heating and even then, sometimes did not go to completion.[1]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Carefully increase the reaction temperature. For the synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane, heating at 70°C in THF with potassium tert-butoxide was employed.[1]

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow for longer reaction times if necessary.

      • Use of Additives: In some cases, the addition of water to a DMF solution can facilitate the reaction, leading to a cleaner and more rapid conversion.[1]

  • Formation of Mono-alkylated Intermediate: The second cyclization to form the spirocycle is often the rate-limiting step. It's possible for the reaction to stall at the mono-alkylated intermediate.

    • Troubleshooting Steps:

      • Excess Base: Ensure a sufficient excess of a strong, non-nucleophilic base is used to facilitate the second deprotonation and subsequent intramolecular cyclization. Potassium tert-butoxide is a common choice.[1]

      • Solvent Choice: A polar aprotic solvent like DMF or DMSO can help to solvate the intermediates and facilitate the reaction.

  • Polymerization: Under strongly basic conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomeric or polymeric side products.

    • Troubleshooting Steps:

      • High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

      • Slow Addition: Adding the base slowly to the reaction mixture can help to maintain a low concentration of the reactive intermediate, further discouraging polymerization.

Question 2: My reaction is producing a complex mixture of products, and purification is proving to be extremely difficult. What are the potential side reactions, and what strategies can I use for purification?

Answer:

The formation of a complex product mixture is often due to the high reactivity of the starting material and the possibility of various side reactions.

Potential Side Reactions:

  • Ring Opening of the Azetidine Core: The N-tosylazetidine ring, while more stable than an aziridine, is still susceptible to nucleophilic attack and ring-opening, especially under acidic conditions or in the presence of Lewis acids.[2] The use of hydrobromic acid has been shown to open an oxetane ring while leaving the N-tosylazetidine intact, suggesting some stability to Brønsted acids. However, strong Lewis acids should be avoided if the integrity of the azetidine ring is desired.

    • Prevention: Maintain neutral or basic reaction conditions. Avoid the use of Lewis acidic reagents unless a ring-opening reaction is intended.

  • Elimination Reactions: In the presence of a strong, sterically hindered base, elimination to form an exocyclic methylene species is a possibility, though less common than substitution.

  • Hydrolysis of Bromomethyl Groups: If water is present in the reaction mixture, especially under basic conditions, the bromomethyl groups can be hydrolyzed to hydroxymethyl groups.

    • Prevention: Use anhydrous solvents and reagents.

Purification Strategies:

  • Salt Precipitation: In many cases, the desired spirocyclic product is a free base, while the byproducts may be salts (e.g., hydrochloride or hydrobromide salts of the amine starting material). Filtration can be an effective first step to remove these salts.[1]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification technique.

Potential Side Product Formation Conditions Prevention/Minimization
Mono-alkylated intermediateInsufficient base or reaction timeUse excess base, increase temperature/time
Polymer/OligomersHigh concentration, rapid addition of baseHigh dilution, slow base addition
Azetidine ring-opened productAcidic conditions, Lewis acidsMaintain neutral/basic pH, avoid Lewis acids
Hydrolyzed productPresence of waterUse anhydrous conditions

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage at 2-8°C is recommended.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

Q2: Is the N-tosyl group on the azetidine ring stable to my reaction conditions?

A2: The N-tosyl group is a robust protecting group and is generally stable to a wide range of reaction conditions, including many nucleophilic substitutions and basic conditions. However, it can be cleaved under strongly reducing conditions (e.g., sodium in liquid ammonia, or magnesium in methanol).

Q3: Are the two bromomethyl groups equally reactive?

A3: In principle, the two bromomethyl groups are chemically equivalent. However, after the first substitution reaction, the steric environment around the remaining bromomethyl group changes. This can sometimes lead to a difference in the rate of the first and second substitution reactions. For intramolecular cyclizations, this is less of a concern as the second reaction is governed by the proximity of the reacting groups. In intermolecular reactions with a bulky nucleophile, selective mono-alkylation might be possible with careful control of stoichiometry. Studies on similar gem-dihalide systems have shown that achieving selective mono-alkylation can be challenging and often leads to a mixture of mono- and di-substituted products.[4][5]

Experimental Workflow & Diagrams

Workflow for a Typical Spirocyclization Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and primary amine in anhydrous solvent (e.g., THF, DMF) under inert atmosphere. B Cool the reaction mixture (e.g., to 0°C). A->B C Slowly add a strong, non-nucleophilic base (e.g., t-BuOK solution). B->C D Warm to reaction temperature (e.g., 70°C) and stir until completion. Monitor by TLC/LC-MS. C->D E Cool to room temperature. D->E F Filter to remove precipitated salts. E->F G Concentrate the filtrate. F->G H Purify the crude product by column chromatography or crystallization. G->H

Caption: A generalized workflow for the synthesis of spirocyclic compounds.

Troubleshooting Decision Tree

G Start Low Yield or Complex Mixture Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the main spot on TLC the mono-alkylated intermediate? A1_Yes->Q2 Sol_Incomplete Increase temperature Extend reaction time Add more base A1_No->Sol_Incomplete A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_Mono Force second cyclization: - Excess strong base - Higher temperature A2_Yes->Sol_Mono Q3 Does the mass spectrum show peaks corresponding to polymerization or ring-opening? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_Polymer Polymerization: - Use high dilution - Slow base addition Ring-Opening: - Ensure neutral/basic pH - Avoid Lewis acids A3_Yes->Sol_Polymer Sol_Purification Focus on purification: - Salt filtration - Column chromatography - Crystallization A3_No->Sol_Purification

Caption: A decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Alkylation of 3,3-Bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3,3-bis(bromomethyl)-1-tosylazetidine in alkylation reactions. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, helping you navigate the complexities of byproduct formation and optimize your synthetic outcomes. The inherent ring strain of the azetidine core, combined with the presence of two primary electrophilic centers, presents unique challenges that require careful control of reaction parameters.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary, and often unavoidable, byproducts when performing alkylations with this compound?

A1: Given the difunctional nature of the starting material, a complex product mixture is possible. The most common byproducts include:

  • Mono-alkylated Species: This is the product of the nucleophile reacting with only one of the bromomethyl groups. It is often the major byproduct when the di-substituted product is desired, or the desired product if performing a sequential alkylation.

  • Ring-Opened Products: The high ring strain of the azetidine scaffold makes it susceptible to cleavage under harsh conditions (e.g., strong acids, high temperatures).[3][4] Protonation of the ring nitrogen can facilitate nucleophilic attack and subsequent ring opening.

  • Elimination Products: The use of strong, sterically hindered bases can promote the elimination of HBr to form an exocyclic alkene, competing with the desired S_N2 substitution.[5][6]

  • Intermolecular Byproducts: At high concentrations, an alkylated intermediate from one molecule can react with a starting material molecule, leading to dimers or oligomers.[6]

Q2: How critical are the choices of base and solvent in directing the reaction outcome?

A2: The selection of base and solvent is paramount.

  • Base: The base's role is often to deprotonate a nucleophile (e.g., a thiol or alcohol) or to act as an acid scavenger. A strong, non-nucleophilic base (e.g., DBU, KHMDS) may favor elimination.[5] A weaker, non-interfering base like potassium or cesium carbonate is often preferred for simple S_{N}2 reactions with soft nucleophiles. The choice of base can significantly influence the reaction's success.[7]

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically effective for S_{N}2 reactions as they solvate the cation of the base/nucleophile, leaving the anion more reactive.[6][[“]] However, their high boiling points can sometimes necessitate elevated temperatures that may promote side reactions. Acetonitrile is another common choice. Protic solvents should generally be avoided as they can solvate the nucleophile, reducing its reactivity.

Q3: What influence does the N-tosyl protecting group have on the reaction?

A3: The N-tosyl group serves several functions. As a strong electron-withdrawing group, it decreases the basicity and nucleophilicity of the azetidine nitrogen, preventing it from interfering in the alkylation reaction (e.g., via intramolecular quaternization).[3] This deactivation, however, can also influence the overall stability and electronic properties of the azetidine ring. While it stabilizes the molecule, it does not eliminate the possibility of ring-opening under certain nucleophilic or acidic conditions.[3][9]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Yield of the Desired Di-substituted Product, with Significant Mono-substituted Byproduct Remaining
  • Root Cause Analysis: This is one of the most common challenges. The first nucleophilic substitution occurs readily. However, the newly introduced substituent can sterically hinder the second bromomethyl group, slowing the rate of the second alkylation. Alternatively, an insufficient amount of the nucleophile or base was used.

  • Solutions & Scientific Rationale:

    • Increase Equivalents of Nucleophile/Base: Ensure at least 2.2 equivalents of the nucleophile and a slight excess of base are used to drive the reaction to completion.

    • Elevate Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance for the second substitution. Monitor carefully by TLC or LC-MS to avoid decomposition.

    • Change Solvent: Switching to a higher-boiling polar aprotic solvent (e.g., from acetonitrile to DMF) can facilitate the reaction at a higher temperature.[6]

    • Add a Phase-Transfer Catalyst: For reactions with poor solubility, adding a catalyst like tetrabutylammonium bromide (TBAB) can enhance the nucleophile's concentration in the organic phase, accelerating the reaction.

Issue 2: Detection of a Product with an Unexpectedly High Molecular Weight (Likely a Dimer or Oligomer)
  • Root Cause Analysis: Intermolecular reactions are competing with the desired intramolecular di-substitution (if using a dinucleophile) or the second intermolecular substitution. This is favored at high concentrations of the starting material.[6]

  • Solutions & Scientific Rationale:

    • Employ High-Dilution Conditions: The most effective strategy is to perform the reaction at a much lower concentration (e.g., 0.01-0.05 M). For sensitive substrates, this can be achieved by the slow, syringe-pump addition of the starting material and nucleophile to a large volume of solvent. This maintains a low instantaneous concentration, favoring intramolecular pathways over intermolecular ones.

Issue 3: Formation of a Ring-Opened Byproduct
  • Root Cause Analysis: The azetidine ring has been compromised, likely due to overly harsh reaction conditions. This can be triggered by trace amounts of acid (e.g., HBr generated in situ) or the use of certain nucleophiles that can coordinate to and weaken the ring structure.[3]

  • Solutions & Scientific Rationale:

    • Use a Non-Nucleophilic Acid Scavenger: Incorporate a mild, non-nucleophilic base like proton sponge or excess potassium carbonate to neutralize any generated HBr immediately.

    • Lower Reaction Temperature: Decomposition pathways often have a higher activation energy than the desired substitution. Running the reaction at the lowest feasible temperature can significantly suppress byproduct formation.

    • Buffer the Reaction: If acidic conditions are suspected, adding a buffer can help maintain a neutral pH.

    • Avoid Acidic Workup: During purification, avoid washing with strong acids. Use a mild base wash (e.g., saturated NaHCO₃ solution) instead.[3] Standard silica gel is acidic and can cause degradation on the column; consider using neutralized silica gel (pre-washed with an eluent containing 1% triethylamine) for chromatography.[1]

Visualizing Reaction Pathways and Troubleshooting

The following diagram illustrates the primary reaction pathways originating from this compound when reacting with a generic nucleophile (Nu⁻).

Byproduct_Formation SM 3,3-bis(bromomethyl) -1-tosylazetidine Mono Mono-alkylated Intermediate SM->Mono + 1 eq. Nu⁻ Elim Elimination Byproduct SM->Elim Strong, hindered base RingOpen Ring-Opened Product SM->RingOpen Harsh Conditions (Acid/Heat) Di Desired Di-alkylated Product Mono->Di + 1 eq. Nu⁻ Dimer Dimer/Oligomer Byproduct Mono->Dimer + Starting Material (High Conc.)

Caption: Primary reaction and byproduct pathways in the alkylation of this compound.

Below is a workflow to guide your troubleshooting process when encountering low yields of the desired product.

Troubleshooting_Workflow Start Low Yield of Desired Product Analyze Analyze Crude Mixture (LC-MS, ¹H NMR) Start->Analyze Is_SM Mostly Starting Material? Analyze->Is_SM Is_Mono Mostly Mono-alkylated Byproduct? Is_SM->Is_Mono No Sol_SM Increase Temp/Time Use Stronger Nucleophile Is_SM->Sol_SM Yes Is_Other Other Major Byproducts? Is_Mono->Is_Other No Sol_Mono Increase eq. of Nu⁻ Increase Temp/Time Is_Mono->Sol_Mono Yes Sol_Other See Specific Guides: - Ring Opening - Elimination - Dimerization Is_Other->Sol_Other Yes End Optimized Reaction Is_Other->End No Sol_SM->End Sol_Mono->End Sol_Other->End

Caption: A decision-making workflow for troubleshooting low-yield alkylation reactions.

Optimized Experimental Protocols

Protocol 1: General Procedure for Di-alkylation with a Thiol Nucleophile

This protocol is optimized to favor the formation of the di-substituted product while minimizing side reactions.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (target concentration 0.1 M) under an inert atmosphere (N₂ or Argon), add the thiol nucleophile (2.2 eq).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The disappearance of the mono-substituted intermediate indicates the reaction is nearing completion.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Data Presentation: Influence of Reaction Parameters

The following table provides a generalized summary of how changing key parameters can affect the product distribution, based on established chemical principles.[6][7]

Parameter ChangedExpected Impact on Di-alkylationExpected Impact on ByproductsRationale
Concentration No direct impact Dimerization/OligomerizationHigher concentration increases the probability of intermolecular reactions.
Temperature Rate of 2nd substitution Elimination & Ring-OpeningProvides activation energy for all pathways; decomposition is often favored at high temps.
Base Strength Variable Elimination (with hindered base)Strong, non-nucleophilic bases favor E2 elimination over S_{N}2 substitution.
Nucleophile eq. Conversion to di-product Mono-alkylated byproductLe Châtelier's principle; drives the equilibrium towards the final product.

References

how to increase the reactivity of 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for 3,3-bis(bromomethyl)-1-tosylazetidine. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its compact, spirocyclic-like scaffold. However, its unique structure—combining a strained four-membered ring with a sterically congested quaternary carbon center—presents significant reactivity challenges. Many researchers report sluggish or incomplete reactions when attempting nucleophilic substitution at the bromomethyl groups.

This guide provides an in-depth analysis of the factors governing the reactivity of this substrate. Moving beyond simple protocols, we will explore the underlying chemical principles and offer a series of troubleshooting strategies and optimization protocols designed to help you overcome common experimental hurdles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is extremely slow or fails to proceed. What is the primary cause?

A: The primary obstacle is severe steric hindrance. The two bromomethyl groups are attached to a quaternary carbon (C3 of the azetidine ring), creating a neopentyl-like environment. This arrangement makes it physically difficult for nucleophiles to approach the electrophilic carbon atom for a standard SN2 backside attack. While the bromines are on primary carbons, the bulky framework of the molecule effectively shields the reaction centers. SN1 pathways are also highly disfavored due to the instability of the resulting primary carbocation.

Q2: What is the role of the N-tosyl group, and how does it affect reactivity?

A: The N-tosyl (p-toluenesulfonyl) group has two main effects:

  • Ring Activation: As a potent electron-withdrawing group, the tosyl group significantly reduces the electron density on the nitrogen atom. This makes the azetidine ring itself more susceptible to nucleophilic attack and ring-opening, a potential side reaction under harsh conditions.[1]

  • Nitrogen Deactivation: It effectively neutralizes the basicity and nucleophilicity of the ring nitrogen.[2] This prevents the nitrogen from interfering with the desired reaction, for example, by acting as an internal nucleophile. It also imparts considerable stability to the sulfonamide structure.[2]

Q3: I'm concerned about the stability of the azetidine ring. Could it be opening under my reaction conditions?

A: Yes, this is a valid concern. The reactivity of azetidines is driven by their considerable ring strain (approx. 25.4 kcal/mol).[3][4] While more stable than aziridines, the ring can open, especially when activated by an N-sulfonyl group and subjected to strong nucleophiles, high temperatures, or acidic/strongly basic conditions.[5] If you observe unexpected byproducts, particularly those with a linear C3 backbone, ring-opening should be considered a possible cause.

Troubleshooting and Optimization Guides

This section provides actionable strategies to enhance the reactivity of the C-Br bonds in this compound for nucleophilic substitution.

Guide 1: Enhancing Nucleophilic Substitution Rates

The key to success is to optimize conditions to favor the SN2 pathway despite the steric challenges.

The nucleophile's intrinsic reactivity and size are critical.

  • High Priority: Use small, potent nucleophiles. Examples include sodium azide (NaN₃), sodium cyanide (NaCN), and sodium thiocyanate (NaSCN). These species have high nucleophilicity packed into a small ionic radius, allowing for better access to the sterically hindered electrophilic site.[6]

  • Avoid: Large, bulky nucleophiles (e.g., potassium tert-butoxide, lithium diisopropylamide) are highly unlikely to work for substitution and will likely promote elimination or other side reactions.[7]

The choice of solvent can dramatically influence reaction rates, sometimes by orders of magnitude. The primary goal is to use a solvent that maximizes the "naked" reactivity of the nucleophilic anion.

  • Recommended: Polar aprotic solvents such as DMF (N,N-Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or Acetonitrile (MeCN) are the best choices. These solvents solvate the counter-ion (e.g., Na⁺) effectively but leave the nucleophilic anion relatively unsolvated and highly reactive.[8][[“]]

  • Caution: Protic solvents (e.g., ethanol, methanol, water) should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and further increases its effective steric bulk.

SolventTypeRationale for Use/AvoidanceExpected Outcome
DMF, DMSO Polar AproticExcellent cation solvation, poor anion solvation. Maximizes nucleophile reactivity.Highly Recommended
Acetonitrile Polar AproticGood alternative to DMF/DMSO, though generally less polar. Can favor rearrangement in some systems.[8][[“]]Recommended
Acetone Polar AproticLess polar; useful for Finkelstein reaction (see 1.4).Situational Use
Ethanol, Methanol Polar ProticSolvates and deactivates the nucleophile via hydrogen bonding.Not Recommended
Toluene, THF AproticPoor solubility for many ionic nucleophiles. May require a phase-transfer catalyst.Not Recommended (unless with PTC)

Due to the high activation energy from steric hindrance, elevated temperatures are almost always necessary.

  • Starting Point: Begin with a temperature of 60-80 °C and monitor the reaction by TLC or LC-MS.

  • Optimization: If the reaction is slow, gradually increase the temperature to 100-120 °C. Be aware that higher temperatures increase the risk of decomposition and ring-opening side reactions.

  • Reaction Time: Expect long reaction times, potentially 24-72 hours, even at elevated temperatures.

When standard conditions fail, additives can provide a significant rate enhancement.

  • Iodide Catalysis (Finkelstein Reaction): This is the most highly recommended strategy. Add a catalytic amount (10-20 mol%) of sodium iodide (NaI) or potassium iodide (KI). The iodide ion displaces the bromide to form a more reactive 3,3-bis(iodomethyl) intermediate in situ. The C-I bond is weaker and iodide is a much better leaving group than bromide, leading to a dramatic acceleration of the subsequent substitution by your primary nucleophile.

  • Phase-Transfer Catalysis (PTC): If your nucleophilic salt has poor solubility in the chosen solvent, a PTC such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can be used. These catalysts transport the nucleophilic anion into the organic phase, increasing its effective concentration and reactivity.

  • Transition-Metal Catalysis: For challenging C-C or C-N bond formations, modern cross-coupling methods can be effective. Catalysts based on palladium, nickel, or copper can operate through radical mechanisms that are less sensitive to steric hindrance than traditional SN2 pathways.[10][11] This is an advanced approach for particularly difficult transformations.

Guide 2: Troubleshooting Workflow

Use the following decision tree to diagnose and solve issues with your reaction.

troubleshooting_workflow cluster_solutions Recommended Actions start Start: Reaction is Sluggish or Failed q1 Analysis Is your nucleophile small and potent (e.g., N₃⁻, CN⁻)? start->q1 q2 Solvent Check Are you using a polar aprotic solvent (DMF, DMSO)? q1:f1->q2 Yes s1 Switch to a smaller, more reactive nucleophile. q1:f0->s1 No q3 Conditions Have you increased the temperature to ≥ 80 °C for 24h+? q2:f1->q3 Yes s2 Switch solvent to DMF or DMSO. q2:f0->s2 No q4 Additives Have you tried adding a catalytic amount of NaI or KI? q3:f1->q4 Yes s3 Increase temperature to 100-120 °C and monitor over 48h. q3:f0->s3 No success Reaction Optimized q4:f1->success Yes s4 Add 15 mol% NaI to catalyze the reaction (Finkelstein conditions). q4:f0->s4 No

Caption: Troubleshooting workflow for reactions with this compound.

Illustrative Experimental Protocol

This protocol for diazidation serves as a robust starting point that incorporates the optimization principles discussed above.

Reaction: Synthesis of 3,3-bis(azidomethyl)-1-tosylazetidine

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add sodium azide (2.5 eq) and sodium iodide (0.15 eq).

    • Rationale: A slight excess of the nucleophile ensures the reaction goes to completion. Catalytic NaI is critical for rate acceleration.

  • Solvent: Add anhydrous DMF to create a 0.2 M solution with respect to the starting material.

    • Rationale: DMF is an ideal polar aprotic solvent for this SN2 reaction.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 12 hours. The reaction may take 24-48 hours to complete.

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Structural Considerations Diagram

The following diagram illustrates the key structural features that dictate the molecule's reactivity.

molecule_features cluster_molecule This compound cluster_properties Key Reactivity Factors C3 C3 (Quaternary) CH2Br1 CH₂Br C3->CH2Br1 CH2Br2 CH₂Br C3->CH2Br2 Azetidine Azetidine Ring C3->Azetidine Steric Severe Steric Hindrance (Blocks Nu⁻ Attack) CH2Br1->Steric Electrophilic Site CH2Br2->Steric Tosyl N-Tosyl Group Azetidine->Tosyl Strain High Ring Strain (Potential for Ring-Opening) Azetidine->Strain EWG Electron Withdrawing Group (Activates Ring) Tosyl->EWG

Caption: Key structural factors influencing the reactivity of the target molecule.

References

Technical Support Center: Stability of 3,3-bis(bromomethyl)-1-tosylazetidine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability issues with 3,3-bis(bromomethyl)-1-tosylazetidine under acidic conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and troubleshooting experiences in the field.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is failing or giving low yields when acidic reagents are used. What could be the cause?

A1: The primary cause is likely the acid-catalyzed decomposition of the azetidine ring. Azetidines, being four-membered nitrogen-containing heterocycles, possess significant ring strain.[1][2] This inherent strain makes them susceptible to ring-opening reactions, especially under acidic conditions.[3][4] The tosyl group (a sulfonyl group) attached to the nitrogen atom can further activate the ring toward nucleophilic attack.[3]

The decomposition process is typically initiated by the protonation of the azetidine nitrogen, forming a highly reactive azetidinium ion.[3] This intermediate is then readily attacked by nucleophiles present in the reaction mixture, leading to cleavage of the strained four-membered ring.

Q2: What are the likely decomposition products I should be looking for?

A2: Under acidic conditions, the most probable decomposition pathway involves the ring-opening of the azetidinium ion. Depending on the nucleophile present, you can expect to see a variety of products. For instance, in the presence of water, hydrolysis can occur. While sulfonamides are generally stable to hydrolysis under neutral and basic conditions, their hydrolysis can be accelerated under acidic conditions.[2][5] The hydrolysis of the sulfonamide bond would lead to the formation of p-toluenesulfonic acid and 3,3-bis(bromomethyl)azetidine. However, the more likely scenario is the acid-catalyzed ring-opening of the azetidine itself.

A plausible decomposition pathway involves the protonation of the azetidine nitrogen, followed by nucleophilic attack from a water molecule or another nucleophile in the reaction mixture. This would result in a ring-opened product.

Q3: At what pH range does this compound become significantly unstable?

Troubleshooting Guides

Issue 1: Unexpected Side Products Observed by TLC/LC-MS

If you are observing unexpected spots on your TLC plate or additional peaks in your LC-MS that correspond to potential decomposition products, follow this guide to diagnose and mitigate the issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected side products.

Detailed Steps:

  • Confirm Acidity: Use pH paper or a pH meter to determine the acidity of your reaction mixture.

  • Hypothesize Decomposition: If the pH is acidic, the primary hypothesis should be the acid-catalyzed ring-opening of the azetidine.

  • Mitigation Strategies:

    • Reagent Substitution: If possible, replace the acidic reagent with a non-acidic alternative that can achieve the same transformation.

    • Neutralization: Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to neutralize the acid without interfering with the desired reaction.

    • Optimize Reaction Conditions: If an acidic environment is unavoidable, minimize the exposure of the azetidine to the acid by:

      • Lowering the temperature: This will decrease the rate of the decomposition reaction.

      • Reducing the reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed.

  • Alternative Synthetic Route: If the above strategies fail, it may be necessary to redesign your synthetic route to avoid the use of acidic conditions in the presence of the this compound moiety.

Issue 2: Low or No Yield of the Desired Product

Low or no yield in a reaction involving this compound under acidic conditions is a strong indicator of substrate decomposition.

Troubleshooting Protocol: Stability Test

This protocol will help you determine the stability of your starting material under the proposed reaction conditions.

Materials:

  • This compound

  • The solvent to be used in your reaction

  • The acid to be used in your reaction

  • Internal standard (e.g., dodecane, biphenyl)

  • TLC plates or LC-MS vials

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound and an internal standard in the reaction solvent.

  • Set Up Control and Test Samples:

    • Control: To a vial, add an aliquot of the stock solution.

    • Test: To another vial, add an aliquot of the stock solution and the same concentration of acid that you plan to use in your reaction.

  • Incubate: Keep both vials at the intended reaction temperature.

  • Monitor Over Time: At regular intervals (e.g., 0, 1, 2, 4, 8 hours), take a small sample from each vial and analyze it by TLC or LC-MS.

  • Analyze the Results:

    • Compare the intensity of the starting material spot/peak in the test sample to the control. A significant decrease in the test sample indicates decomposition.

    • Look for the appearance of new spots/peaks in the test sample, which correspond to decomposition products.

Data Interpretation Table:

Time (hours)Control (Starting Material Area)Test (Starting Material Area)% DecompositionObservations (New Peaks/Spots)
0100,000100,0000%None
199,50080,00020%Minor new peak at Rt = X min
299,00060,00040%Increased intensity of new peak
498,50030,00070%Multiple new peaks observed
898,0005,00095%Starting material nearly consumed

Mechanistic Insight: Acid-Catalyzed Ring Opening

The underlying mechanism for the instability of this compound in acidic media is the acid-catalyzed ring-opening of the strained azetidine ring.

G cluster_0 Acid-Catalyzed Ring Opening A This compound B Azetidinium Ion (Protonated) A->B + H+ C Ring-Opened Product B->C + Nucleophile Nu Nucleophile (e.g., H2O, Cl-) Nu->B

Caption: Proposed mechanism for acid-catalyzed decomposition.

This process is initiated by the protonation of the azetidine nitrogen, which significantly increases the electrophilicity of the ring carbons. A subsequent nucleophilic attack on one of the ring carbons leads to the cleavage of a C-N bond and the formation of a stable, ring-opened product.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 3,3-Bis(bromomethyl)-1-tosylazetidine by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the development of novel therapeutics and functional materials, the unambiguous structural confirmation of intermediates is paramount. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its unique conformational constraints and synthetic versatility make it a valuable building block. This guide provides an in-depth analysis of the structural validation of a key derivative, 3,3-bis(bromomethyl)-1-tosylazetidine, utilizing the synergistic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, compare the data against plausible alternatives, and provide actionable protocols for researchers in the field.

The Subject Molecule: this compound

The target of our analysis, this compound, is a versatile intermediate. The tosyl group serves as a robust protecting group for the nitrogen atom, while the two bromomethyl substituents at the C3 position are excellent leaving groups, poised for a variety of nucleophilic substitution reactions.

Molecular Formula: C₁₂H₁₅Br₂NO₂S[1] Molecular Weight: 397.13 g/mol [1] Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment and connectivity of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~7.8-7.9Doublet2HAr-H (ortho to SO₂)Deshielding effect of the electron-withdrawing sulfonyl group.
2~7.3-7.4Doublet2HAr-H (meta to SO₂)Less deshielded compared to ortho protons.
3~4.0-4.2Singlet4H-CH ₂- (azetidine ring)Protons on C2 and C4 of the azetidine ring. The tosyl group causes a downfield shift.
4~3.7-3.9Singlet4H-CH ₂BrElectronegative bromine atom causes a significant downfield shift.
5~2.4Singlet3HAr-CHTypical chemical shift for a methyl group attached to an aromatic ring.

Comparison with Potential Isomers/Byproducts:

A plausible isomeric byproduct could arise from the ring-opening of the azetidine. For instance, the formation of an acyclic sulfonamide. The ¹H NMR of such a compound would exhibit distinctly different signals, likely with broader peaks for N-H protons and different chemical shifts for the alkyl chain protons. The absence of the characteristic singlet for the azetidine ring protons around 4.0-4.2 ppm would be a key indicator that the desired four-membered ring is not present.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data:

SignalChemical Shift (δ, ppm)AssignmentRationale
1~145Ar-C (ipso to SO₂)Quaternary carbon attached to the sulfonyl group.
2~134Ar-C (ipso to CH₃)Quaternary carbon attached to the methyl group.
3~130Ar-CH (ortho to SO₂)Aromatic CH carbons.
4~128Ar-CH (meta to SO₂)Aromatic CH carbons.
5~60-65-C H₂- (azetidine ring)Carbons of the strained four-membered ring, shifted downfield by the nitrogen and tosyl group.
6~45-50-C (CH₂Br)₂Quaternary carbon of the azetidine ring, its chemical shift is influenced by the two bromomethyl groups.
7~35-40-C H₂BrCarbon attached to the electronegative bromine.
8~21.5Ar-C H₃Typical chemical shift for a tolyl methyl group.

Self-Validation through 2D NMR:

To unequivocally confirm the assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.

  • HSQC: This experiment correlates directly bonded protons and carbons. It would confirm the assignments of the aromatic CH, azetidine CH₂, bromomethyl CH₂, and the tolyl CH₃ groups.

  • HMBC: This experiment shows correlations between protons and carbons over two to three bonds. Key expected correlations for this compound would include:

    • Correlations from the azetidine ring protons (~4.1 ppm) to the quaternary carbon at C3 (~47 ppm) and the aromatic ipso-carbon (~145 ppm).

    • Correlations from the bromomethyl protons (~3.8 ppm) to the quaternary carbon at C3 (~47 ppm).

    • Correlations from the tolyl methyl protons (~2.4 ppm) to the aromatic carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C{¹H} NMR spectrum D->E F Acquire 2D spectra (HSQC, HMBC) E->F G Process spectra (Fourier transform, phase correction, baseline correction) F->G H Integrate and pick peaks G->H I Assign signals and confirm structure H->I

Caption: Workflow for NMR analysis.

Part 2: Mass Spectrometry (MS) – Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

For this compound, HRMS (e.g., ESI-TOF) is the gold standard for confirming the elemental composition. The presence of two bromine atoms creates a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][3] Therefore, the molecular ion peak will appear as a cluster of peaks.

Expected Isotopic Pattern for [M+H]⁺:

Ionm/z (calculated)Relative Abundance
[C₁₂H₁₆⁷⁹Br₂NO₂S]⁺395.9399~50%
[C₁₂H₁₆⁷⁹Br⁸¹BrNO₂S]⁺397.9379100%
[C₁₂H₁₆⁸¹Br₂NO₂S]⁺399.9358~50%

Observing this distinct isotopic pattern with accurate mass measurements provides extremely high confidence in the assigned elemental formula.

Fragmentation Pattern in MS/MS

Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation of the molecular ion. For this compound, common fragmentation pathways would likely involve the loss of a bromine atom, a bromomethyl group, or the tosyl group. A prominent fragmentation would be the loss of a bromide ion, which can be selectively detected in negative ion mode.[4][5]

Experimental Protocol: HRMS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis J Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) K Infuse the sample into the mass spectrometer (e.g., ESI source) J->K L Acquire full scan mass spectrum in positive ion mode K->L M Observe the isotopic pattern of the molecular ion L->M N Determine the accurate mass of the monoisotopic peak M->N O Calculate the elemental composition N->O P Compare with the theoretical values O->P

Caption: Workflow for HRMS analysis.

Part 3: Comparative Analysis – Distinguishing from Plausible Alternatives

A critical aspect of structure validation is to rule out alternative structures that could potentially give similar spectral data.

Alternative 1: 2,4-Bis(bromomethyl)-1-tosylpyrrolidine (5-membered ring isomer)
  • ¹H NMR: Would show more complex multiplets for the ring protons due to less rigidity and more complex spin-spin coupling. The integration of the ring protons would be different.

  • ¹³C NMR: The chemical shifts of the ring carbons would be different, reflecting the less strained five-membered ring environment.

  • MS: While the molecular weight and isotopic pattern would be identical, the fragmentation pattern in MS/MS would likely differ due to the different ring structure.

Alternative 2: N-(2,2-bis(bromomethyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide (Ring-opened product)
  • ¹H NMR: Would show a broad singlet for the -OH proton (which would disappear upon D₂O exchange) and a broad signal for the N-H proton. The signals for the alkyl chain protons would be in a different region compared to the azetidine ring protons.

  • ¹³C NMR: Would show a signal for a carbon bearing a hydroxyl group (-CH₂OH) around 60-65 ppm.

  • MS: The molecular weight would be higher by the mass of water (18 amu) if this were a hydrolysis product.

Conclusion

The structural validation of this compound is a clear demonstration of the power of modern analytical techniques. The combination of ¹H and ¹³C NMR provides a detailed map of the molecule's connectivity, while HRMS confirms its elemental composition with high accuracy. By carefully analyzing the spectral data and comparing it against plausible alternatives, researchers can have a high degree of confidence in the identity and purity of this valuable synthetic intermediate. The protocols and data presented in this guide are intended to serve as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

comparative study of different synthetic routes to 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates. Among the vast array of substituted azetidines, 3,3-bis(bromomethyl)-1-tosylazetidine stands out as a versatile building block. The two reactive bromomethyl groups provide handles for further chemical elaboration, enabling the synthesis of complex spirocyclic systems and other novel molecular architectures. This guide provides a comparative analysis of plausible synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of the methodologies.

Retrosynthetic Analysis: A Diol-Centric Approach

A logical retrosynthetic disconnection of the target molecule, this compound (1 ), points to the key intermediate, 1-tosyl-3,3-bis(hydroxymethyl)azetidine (2 ). This diol can be accessed through the cyclization of a suitably protected amino-triol. A practical and economically viable starting material for this endeavor is 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3 ), which is commercially available. This starting point allows for a systematic construction of the azetidine core followed by functional group manipulation.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed and critically evaluated herein. Both pathways commence from 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and converge on the pivotal diol intermediate 2 , before diverging in the final bromination step.

G cluster_0 Route A: Azide Reduction Pathway cluster_1 Route B: Direct Amination Pathway 3 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol 4 1,3-Di-O-tosyl-2-ethyl-2-(hydroxymethyl)propane 5 1,3-Diazido-2-ethyl-2-(azidomethyl)propane 6 1,3-Diamino-2-ethyl-2-(aminomethyl)propane 7 1-Tosyl-3,3-bis(hydroxymethyl)azetidine 1a This compound 8 2,2-bis(hydroxymethyl)propane-1,3-diol 9 1,3-Dibromo-2,2-bis(bromomethyl)propane 10 1-Tosyl-3,3-bis(hydroxymethyl)azetidine 1b This compound

Route A: Stepwise Construction via Azide Reduction

This route offers a controlled, step-by-step approach to the azetidine ring, minimizing the formation of polymeric side products.

Step 1: Selective Tosylation of the Primary Alcohols

The initial step involves the selective tosylation of the two primary hydroxyl groups of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3 ). The tertiary alcohol is sterically hindered and less reactive, allowing for a clean transformation.

Experimental Protocol:

  • To a stirred solution of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (1.0 eq.) in pyridine (5-10 vol.) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with cold water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-(hydroxymethyl)-2-(tosyloxymethyl)propane-1,3-diyl bis(4-methylbenzenesulfonate) (4 ).

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The use of a slight excess of tosyl chloride ensures complete conversion of the primary alcohols.

Step 2: Azidation of the Tosylates

The tosyl groups are excellent leaving groups and are readily displaced by azide ions in a classic Sₙ2 reaction.

Experimental Protocol:

  • Dissolve the ditosylate 4 (1.0 eq.) in dimethylformamide (DMF, 5-10 vol.).

  • Add sodium azide (3.0 eq.) and heat the mixture to 80-90 °C.

  • Stir the reaction for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1,3-diazido-2-(azidomethyl)-2-ethylpropane (5 ), which can be used in the next step without further purification.

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the dissolution of both the organic substrate and the inorganic azide salt.

Step 3: Reduction of the Azides to Primary Amines

The triazide is then reduced to the corresponding triamine. Catalytic hydrogenation is the cleanest and most efficient method for this transformation.

Experimental Protocol:

  • Dissolve the triazide 5 (1.0 eq.) in methanol or ethanol (10-20 vol.).

  • Add 10% Palladium on carbon (10 mol% Pd).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate to obtain 2-(aminomethyl)-2-ethylpropane-1,3-diamine (6 ).

Causality: Palladium on carbon is a highly effective catalyst for the reduction of azides to amines. The reaction proceeds with the evolution of nitrogen gas, which should be safely vented.

Step 4: N-Tosylation and Intramolecular Cyclization

The final step in the formation of the azetidine ring involves the tosylation of one of the primary amines followed by an intramolecular cyclization that displaces a second amino group. A more direct approach involves the reaction of the triamine with tosyl chloride under conditions that favor the formation of the four-membered ring.

Experimental Protocol:

  • To a solution of the triamine 6 (1.0 eq.) and triethylamine (3.0 eq.) in dichloromethane (DCM, 10-20 vol.) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield 1-tosyl-3,3-bis(hydroxymethyl)azetidine (2 ).

Causality: The use of a slight excess of tosyl chloride ensures the formation of the N-tosyl sulfonamide. The base facilitates both the initial sulfonylation and the subsequent intramolecular cyclization.

Route B: A More Convergent Approach

This alternative route aims to construct the azetidine ring in a more convergent fashion, potentially reducing the overall step count.

Step 1: Synthesis of 2,2-bis(hydroxymethyl)propane-1,3-diol

This tetraol can be synthesized from pentaerythritol through a known, albeit multi-step, procedure. A more direct approach starts from diethyl 2,2-bis(acetoxymethyl)malonate.

Step 2: Halogenation of the Tetraol

The tetraol is converted to the corresponding tetrabromide.

Experimental Protocol:

  • To a solution of 2,2-bis(hydroxymethyl)propane-1,3-diol (8 ) (1.0 eq.) in a mixture of concentrated hydrobromic acid and sulfuric acid, heat the reaction at reflux for 24-48 hours.

  • Cool the reaction and pour it onto ice.

  • Extract the product with a suitable organic solvent like DCM.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry and concentrate to give 1,3-dibromo-2,2-bis(bromomethyl)propane (9 ).

Causality: The strong acidic conditions promote the substitution of all four hydroxyl groups with bromide.

Step 3: Cyclization with Tosylamide

The tetrabromide undergoes a double Sₙ2 reaction with p-toluenesulfonamide to form the azetidine ring.

Experimental Protocol:

  • To a solution of p-toluenesulfonamide (1.0 eq.) in a suitable solvent like DMF, add a strong base such as sodium hydride (2.2 eq.) at 0 °C.

  • Stir until the evolution of hydrogen ceases.

  • Add a solution of the tetrabromide 9 (1.0 eq.) in DMF dropwise.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Work up the reaction by pouring it into water and extracting with an organic solvent.

  • Purify by column chromatography to obtain 1-tosyl-3,3-bis(hydroxymethyl)azetidine (2 ).

Causality: The strong base deprotonates the sulfonamide, forming a nucleophilic nitrogen species that attacks the electrophilic carbon atoms of the tetrabromide in a double intramolecular cyclization.

Final Step: Bromination of the Diol Intermediate

The conversion of the diol 2 to the target this compound (1 ) can be achieved using several standard brominating agents. A comparison of two common methods is presented below.

G cluster_0 Bromination Methods Diol 1-Tosyl-3,3-bis(hydroxymethyl)azetidine Dibromide This compound Diol->Dibromide Method 1 Diol->Dibromide Method 2 PBr3 PBr3 PBr3->Dibromide Appel CBr4, PPh3 Appel->Dibromide

Method 1: Phosphorus Tribromide (PBr₃)

PBr₃ is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism.[1][2]

Experimental Protocol:

  • To a solution of the diol 2 (1.0 eq.) in a dry, aprotic solvent such as diethyl ether or DCM at 0 °C, add phosphorus tribromide (0.8 eq., as it contains 3 reactive bromides) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield this compound (1 ).

Method 2: Appel Reaction

The Appel reaction utilizes a combination of a tetrahalomethane (in this case, carbon tetrabromide) and triphenylphosphine to convert alcohols to alkyl halides.[3] This method is generally milder than using PBr₃.

Experimental Protocol:

  • To a solution of the diol 2 (1.0 eq.) and carbon tetrabromide (2.5 eq.) in dry DCM at 0 °C, add triphenylphosphine (2.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the product from triphenylphosphine oxide.

Comparison of Synthetic Routes and Bromination Methods

Parameter Route A Route B
Starting Material 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol2,2-bis(hydroxymethyl)propane-1,3-diol
Number of Steps 4 steps to diol2 steps to diol
Key Intermediates Azides, AminesTetrabromide
Reagents TsCl, NaN₃, H₂/Pd-CHBr/H₂SO₄, TsNH₂, NaH
Potential Issues Handling of azides (potentially explosive)Harsh conditions for tetrabromination, potential for polymerization
Overall Yield Likely moderate to goodPotentially lower due to harsh steps
Scalability GoodMay be challenging
Parameter PBr₃ Bromination Appel Reaction
Reagents PBr₃CBr₄, PPh₃
Reaction Conditions 0 °C to room temperature0 °C to room temperature
Byproducts Phosphorous acidTriphenylphosphine oxide
Workup Aqueous quench requiredDirect purification often possible
Mildness Harsher, can generate HBrMilder
Cost Generally less expensiveMore expensive
Substrate Scope Good for primary and secondary alcoholsBroad, good for sensitive substrates

Conclusion

Both proposed synthetic routes offer viable pathways to the target molecule, this compound. Route A provides a more controlled and likely higher-yielding approach, albeit with more synthetic steps and the need to handle azide intermediates. Route B is more convergent but employs harsh conditions that may lead to lower yields and purification challenges.

For the final bromination step, the Appel reaction is recommended as the milder and often cleaner method, despite the higher cost of reagents and the need to remove the triphenylphosphine oxide byproduct. For larger-scale syntheses where cost is a primary concern, PBr₃ remains a robust and effective option. The choice of the optimal route and bromination method will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final product.

References

A Comparative Guide to Purity Assessment of 3,3-bis(bromomethyl)-1-tosylazetidine: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical purity of a synthetic building block is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. The compound 3,3-bis(bromomethyl)-1-tosylazetidine, a versatile intermediate in medicinal chemistry, is no exception.[1] Its unique strained azetidine ring and reactive bromomethyl groups make it a valuable precursor for novel therapeutics.[2] However, the very reactivity that makes it useful also predisposes it to the formation of process-related impurities during synthesis.[3]

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind methodological choices, presenting supporting data and a validated workflow that ensures trustworthy results.

The Primary Analytical Tool: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, thermally stable organic molecule like this compound, HPLC is the cornerstone technique for purity analysis.[4] Its high resolution, sensitivity, and quantitative accuracy make it exceptionally well-suited for separating the main compound from structurally similar impurities.

The Rationale Behind the Method

The molecular structure of this compound dictates the optimal HPLC strategy. The presence of the p-toluenesulfonyl (tosyl) group provides a strong aromatic chromophore, making UV detection highly effective. Furthermore, the combination of the hydrophobic tosyl and bromomethyl groups with the more polar azetidine core suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode of separation.[5][6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are retained based on their hydrophobicity, with more non-polar compounds eluting later.[7]

  • Choice of Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is the logical first choice.[6] Its dense, non-polar C18 chains provide strong hydrophobic interactions, ensuring sufficient retention of the analyte and its potential non-polar impurities, such as unreacted starting materials or over-brominated side products.

  • Mobile Phase Strategy: A gradient elution using water and a miscible organic solvent like acetonitrile is essential.[5] An isocratic method (constant mobile phase composition) may fail to elute more strongly retained impurities in a reasonable time or provide adequate separation of early-eluting polar impurities. A gradient, which gradually increases the concentration of the organic solvent, allows for the sharp elution of a wide range of compounds with varying polarities.

  • Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. A DAD acquires the entire UV-Vis spectrum for each point in the chromatogram, which is invaluable for confirming the identity of the main peak and assessing its homogeneity (peak purity). This adds a layer of self-validation to the protocol.

Hypothetical Data & Interpretation

A hypothetical HPLC analysis of a production batch of this compound is presented below. Potential impurities are identified based on common synthetic pathways, including residual starting material ([3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol) and an under-brominated species.

Table 1: HPLC Purity Analysis Data

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
1[3-(Bromomethyl)-1-tosylazetidin-3-yl]methanol (Impurity A)4.820.31-
2This compound (API)8.1599.5299.52
3Unknown Impurity9.430.17-

The purity is calculated using the area percentage method, assuming all components have a similar response factor at the detection wavelength. For regulatory filings, the use of relative response factors (RRFs) for known impurities would be required for higher accuracy.

Experimental Protocol: HPLC Purity Analysis

This protocol is designed to be a self-validating system, ensuring robust and reliable results.

Instrumentation:

  • HPLC System: A system with a binary pump, autosampler, column thermostat, and DAD detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm (with full spectrum acquisition from 200-400 nm for peak purity analysis)

  • Injection Volume: 5 µL

  • Run Time: 20 minutes

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute 1 mL of the stock solution into 9 mL of acetonitrile to obtain a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 10 mg Sample dissolve Dissolve in 10 mL Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 5 µL into HPLC System filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect with DAD (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary method for routine quality control, a comprehensive purity assessment often involves orthogonal techniques that measure the same attribute (purity) using a different physical principle. This multi-faceted approach provides a higher degree of confidence in the final result.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleProsConsBest Use Case for This Analysis
HPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[9]High resolution, high sensitivity, excellent for quantification of impurities, well-established.[4]Requires a chromophore for UV detection, relative quantification unless impurity standards are used.Routine quality control, stability testing, and release assays for batch purity.
Quantitative NMR (qNMR) Nuclei absorb and re-emit radiation in a magnetic field; signal integral is proportional to molar amount.[10]Provides structural information, absolute quantification against a certified standard, no analyte-specific reference needed.[4]Lower sensitivity than HPLC, requires a pure and stable internal standard, higher instrument cost.[11]Absolute purity determination of a reference standard, orthogonal validation of HPLC results.
Thin-Layer Chromatography (TLC) Differential adsorption of compounds on a thin layer of adsorbent material.[12]Simple, rapid, low cost, good for qualitative analysis.[10]Lower resolution and sensitivity compared to HPLC, primarily qualitative.[4]Rapidly monitoring the progress of synthesis reactions, quick check for the presence of major impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection.[9]Provides molecular weight information for each peak, excellent for identifying unknown impurities.[11]More complex instrumentation, quantification can be challenging without appropriate standards.Structural elucidation and identification of unknown impurity peaks detected during HPLC analysis.
Synergistic Power: An Integrated Workflow

No single technique tells the whole story. A robust purity assessment strategy integrates these methods in a logical sequence. HPLC acts as the central hub for separation and quantification, while other techniques are employed for confirmation and deeper investigation.

G TLC Initial Screening & Reaction Monitoring HPLC Primary Purity Analysis (Quantification) TLC->HPLC Qualitative check indicates need for quantitative analysis LCMS Impurity Identification (Structural Elucidation) HPLC->LCMS Unknown peak detected qNMR Absolute Purity (Reference Standard) HPLC->qNMR Orthogonal validation of main component Report Final Purity Report HPLC->Report LCMS->HPLC Impurity identified, method updated qNMR->Report

Caption: An integrated strategy for comprehensive purity assessment.

Conclusion

For the specific task of assessing the purity of this compound, High-Performance Liquid Chromatography stands out as the most effective, reliable, and practical method for routine quality control.[4] Its ability to separate and accurately quantify the active pharmaceutical ingredient (API) from its process-related impurities is unmatched in a high-throughput laboratory setting.

However, a truly rigorous scientific approach embraces orthogonality. Techniques such as qNMR provide an invaluable, independent measure of absolute purity, essential for qualifying reference standards.[4] Furthermore, the coupling of LC with MS is indispensable for the structural identification of unknown impurities that may arise during synthesis or degradation.[9] By leveraging this integrated workflow, researchers and drug developers can ensure the highest level of quality and confidence in their materials, paving the way for successful and reproducible scientific outcomes.

References

Navigating the Synthesis of Spiro-Azetidines: A Comparative Guide to Reagents Beyond 3,3-bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher in drug discovery and chemical synthesis, the spiro-azetidine motif offers a compelling three-dimensional scaffold to unlock novel chemical space. For years, 3,3-bis(bromomethyl)-1-tosylazetidine has been a cornerstone reagent for constructing this coveted architectural element. However, the evolving demands for milder reaction conditions, broader substrate scope, and improved efficiency have spurred the exploration of alternative synthetic strategies. This guide provides a comprehensive comparison of alternative reagents and methodologies, offering experimental insights to empower researchers in selecting the optimal path for their spiro-azetidine synthesis.

The intrinsic value of spiro-azetidines lies in their rigid, non-planar geometry, which can significantly enhance the pharmacological properties of a molecule by enabling more precise interactions with biological targets. The traditional and widely adopted method for their synthesis involves the double nucleophilic substitution of a suitable binucleophile with this compound. While effective, this approach is not without its limitations, including the often harsh reaction conditions required and the potential for undesired side reactions.

This guide will delve into two primary avenues for innovation in spiro-azetidine synthesis: first, the exploration of alternative leaving groups on the 3,3-disubstituted azetidine core, and second, a survey of fundamentally different synthetic strategies that bypass the need for gem-dihaloalkane precursors altogether.

I. Fine-Tuning the Classical Approach: A Look at Alternative Leaving Groups

The reactivity of the electrophilic azetidine building block can be modulated by replacing the bromide atoms with other leaving groups. This allows for a more nuanced control over the spirocyclization reaction, potentially leading to higher yields and milder reaction conditions.

Reagent Comparison: Halogens and Sulfonates

While this compound remains a workhorse, its iodide and sulfonate ester analogues present viable alternatives with distinct reactivity profiles.

ReagentLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
This compoundBromideGoodCommercially available, well-established reactivity.Can require high temperatures and strong bases, potential for side reactions.
3,3-bis(iodomethyl)-1-tosylazetidine IodideExcellent Higher reactivity allows for milder reaction conditions and shorter reaction times.Less stable than the bromo-analogue, may require in situ preparation or careful handling.
3,3-bis(mesyloxymethyl)-1-tosylazetidine MesylateGoodOften crystalline and easy to handle, good reactivity.Synthesis adds an extra step compared to the halomethyl derivatives.
3,3-bis(tosyloxymethyl)-1-tosylazetidine TosylateGoodSimilar to mesylates, offering good reactivity and stability.Larger leaving group may introduce steric hindrance in some cases.

The choice of leaving group is a critical parameter in optimizing the synthesis. For instance, the higher reactivity of iodides, stemming from the lower bond dissociation energy of the C-I bond and the better leaving group ability of the iodide anion, can be advantageous for less nucleophilic substrates. Conversely, the stability and ease of handling of sulfonate esters might be preferable for larger-scale syntheses.

II. Charting New Territories: Alternative Synthetic Methodologies

Moving beyond the classical double alkylation strategy, several innovative methods have emerged for the construction of the spiro-azetidine core. These approaches offer unique advantages in terms of convergency, stereocontrol, and access to diverse substitution patterns.

A. [2+2] Cycloaddition Reactions

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to the azetidine ring.[1][2] For the synthesis of spiro-azetidines, this can be achieved through intramolecular variants or by using cyclic alkenes.

  • Expertise & Experience: This method is particularly powerful for accessing structurally complex and polycyclic spiro-azetidines. The choice of photosensitizer and reaction conditions is crucial for achieving high yields and diastereoselectivity. Visible-light mediated processes have emerged as a milder and more sustainable alternative to traditional UV irradiation.[2]

  • Trustworthiness: The stereochemical outcome of the cycloaddition is often predictable based on the geometry of the alkene and the excited state of the imine, providing a reliable method for controlling the stereochemistry of the newly formed stereocenters.

B. Intramolecular Cyclization Strategies

The formation of the spiro-azetidine ring through intramolecular cyclization of a pre-functionalized precursor is a versatile and widely used strategy.

  • Intramolecular C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines.[1] This approach allows for the formation of the azetidine ring from a tethered amine, offering a high degree of functional group tolerance.

  • Ring-Closing Metathesis (RCM): While less common for the direct formation of the azetidine ring due to ring strain, RCM can be a powerful tool for constructing the cyclic precursor that then undergoes a subsequent cyclization to form the spiro-azetidine.

C. Strain-Release Driven Spirocyclization

A novel and elegant approach involves the use of highly strained intermediates, such as azabicyclo[1.1.0]butanes, which can undergo a strain-release driven spirocyclization.[3] This method provides access to a diverse range of spiro-azetidines with excellent control over the substitution pattern.

  • Expertise & Experience: The synthesis of the azabicyclo[1.1.0]butane precursors requires specialized knowledge of strained ring chemistry. However, the subsequent spirocyclization is often highly efficient and proceeds under mild conditions.

III. Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for the synthesis of a spiro-azetidine using the classical approach and a promising alternative.

Protocol 1: Synthesis of a Spiro-Azetidine via Double Alkylation with this compound

This protocol describes the synthesis of a spiro-azetidine by reacting this compound with a suitable binucleophile, such as a malonate derivative.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of diethyl malonate (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired spiro-azetidine.

Protocol 2: Synthesis of a Spiro-Azetidine via Intramolecular [2+2] Photocycloaddition

This protocol outlines the general procedure for the synthesis of a spiro-azetidine using a visible-light-mediated intramolecular aza-Paternò-Büchi reaction.

Materials:

  • Alkene-tethered oxime precursor

  • Iridium-based photocatalyst (e.g., fac-[Ir(ppy)₃])

  • Anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane)

  • Blue LED light source

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel equipped with a magnetic stir bar, dissolve the alkene-tethered oxime precursor (1.0 eq.) and the iridium photocatalyst (1-5 mol%) in the anhydrous and degassed solvent.

  • Irradiate the reaction mixture with a blue LED light source at room temperature, ensuring efficient stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the spiro-azetidine.

IV. Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams created using Graphviz (DOT language) depict the key transformations.

G cluster_0 Classical Double Alkylation reagent 3,3-bis(bromomethyl) -1-tosylazetidine product Spiro-azetidine reagent->product Base, Heat nucleophile Binucleophile (e.g., Malonate) nucleophile->product

Caption: Classical synthesis of spiro-azetidines.

G cluster_1 Alternative Methodologies cluster_2 [2+2] Cycloaddition cluster_3 Intramolecular C-H Amination cluster_4 Strain-Release Spirocyclization imine Imine azetidine_cyclo Azetidine imine->azetidine_cyclo hv or Photocatalyst alkene Alkene alkene->azetidine_cyclo precursor Tethered Amine azetidine_ch Azetidine precursor->azetidine_ch Pd Catalyst abb Azabicyclo[1.1.0]butane spiro_azetidine Spiro-azetidine abb->spiro_azetidine Strain-Release

Caption: Overview of alternative synthetic routes.

V. Conclusion and Future Outlook

While this compound remains a valuable and readily accessible reagent for the synthesis of spiro-azetidines, the field has significantly expanded to include a diverse array of alternative strategies. The choice of reagent and methodology should be guided by the specific requirements of the target molecule, including the desired substitution pattern, stereochemistry, and the overall synthetic efficiency.

The development of milder and more versatile methods, such as visible-light-mediated cycloadditions and strain-release driven spirocyclizations, opens up new avenues for the creation of complex and novel spiro-azetidine scaffolds. As the demand for three-dimensional molecules in drug discovery continues to grow, the continued innovation in the synthesis of these unique heterocycles will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

A Comparative Guide to the Characterization of Novel Compounds Derived from 3,3-Bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel, three-dimensional chemical scaffolds is paramount for accessing new biological targets and expanding intellectual property. The strained four-membered azetidine ring, particularly when functionalized, offers a unique entry point into diverse and structurally complex molecules.[1] Among the versatile building blocks for this purpose, 3,3-bis(bromomethyl)-1-tosylazetidine stands out as a potent precursor for creating intricate molecular architectures, most notably "angular" spirocyclic azetidines.[2][3]

This guide provides a comprehensive overview of the critical characterization techniques required to unambiguously determine the structure and purity of compounds synthesized from this reactive starting material. We will delve into the practical application and comparative value of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, explaining the causality behind experimental choices and providing a self-validating framework for analysis.

The Synthetic Potential of this compound

The inherent reactivity of this compound lies in its two primary electrophilic centers (the bromomethyl groups) and the strained azetidine ring, which is activated by the electron-withdrawing tosyl group. This unique combination allows for a variety of synthetic transformations. A primary pathway involves reaction with a dinucleophile to construct a new ring, leading to the formation of a spirocyclic system where the new ring is fused at the C3 position of the azetidine. This approach is particularly valuable for synthesizing "angular" spirocyclic azetidines, a class of compounds that has been historically underexplored compared to their "linear" counterparts but holds significant promise as bioisosteres for common saturated heterocycles like piperidine and morpholine.[3][4]

The following diagram illustrates a general synthetic workflow for generating a spirocyclic azetidine library from the parent compound.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization A 3,3-Bis(bromomethyl)- 1-tosylazetidine C Spirocyclization Reaction (e.g., in Aprotic Solvent) A->C B Dinucleophile (e.g., R-NH-NH-R', HO-R-OH) B->C D Crude Spirocyclic Azetidine Product C->D Formation of new heterocyclic ring E Column Chromatography D->E F Pure Spirocyclic Azetidine Derivative E->F G NMR Spectroscopy (¹H, ¹³C, 2D) F->G H Mass Spectrometry (HRMS) F->H I X-ray Crystallography (if crystalline) F->I J Final Structure Validation G->J H->J I->J

Caption: General workflow from synthesis to characterization.

Core Characterization Methodologies: A Comparative Analysis

The successful synthesis of novel compounds is only half the battle; rigorous characterization is essential to confirm the identity, purity, and three-dimensional structure of the target molecule. For derivatives of this compound, a multi-technique approach is not just recommended, but necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.[5] It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) and their connectivity.[6][7]

Experimental Protocol: Standard NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters to observe are the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). For azetidine derivatives, the protons on the strained ring often appear at distinct chemical shifts.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPT sequence) to identify the number of unique carbon environments. The quaternary spiro-carbon (C3 of the original azetidine) is a key diagnostic signal.

  • 2D NMR (COSY & HSQC/HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, crucial for mapping out the connectivity within the newly formed ring.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, essential for connecting different fragments of the molecule and confirming the overall scaffold.

Trustworthiness through Causality: The tosyl group's aromatic protons provide a reliable internal reference point in the ¹H NMR spectrum. The diastereotopic protons of the CH₂ groups on the azetidine ring (originally the bromomethyl groups) will typically appear as distinct signals, often as complex multiplets or doublets of doublets, confirming their incorporation into the new ring system. The absence of the starting material's bromomethyl signal (typically around 3.5-4.0 ppm) and the appearance of new signals corresponding to the newly formed ring provide direct evidence of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and providing evidence of its elemental composition.[8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Choose an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Acquire the spectrum on a high-resolution instrument (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Use the exact mass to calculate the elemental formula. The measured mass should be within 5 ppm of the calculated theoretical mass.

Trustworthiness through Causality: A successful spirocyclization reaction will result in a molecular weight that corresponds to the addition of the dinucleophile minus two molecules of HBr. Verifying this exact mass with HRMS provides unequivocal confirmation of the compound's elemental formula, which is a critical piece of data that NMR alone cannot provide.

Single-Crystal X-ray Crystallography

While NMR and MS can define the constitution of a molecule, X-ray crystallography provides the definitive, unambiguous 3D structure, including stereochemistry and conformational details.[2][9][10] This is particularly crucial for spirocyclic systems where the geometry can be complex.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Trustworthiness through Causality: The resulting crystal structure serves as the ultimate validation for the structural hypotheses derived from NMR and MS data. For "angular" spirocyclic azetidines, crystallography can confirm the unique spatial arrangement of the fused rings, providing invaluable insights for structure-based drug design.[2]

Data Comparison: A Hypothetical Case Study

Let's consider the reaction of this compound with N,N'-dimethylhydrazine to form a novel spiro-pyrazolidine azetidine derivative.

Table 1: Expected Characterization Data for the Synthesized Spiro-pyrazolidine Azetidine

ParameterTechniqueExpected ResultRationale
Molecular Formula HRMS (ESI-TOF)C₁₄H₂₁N₃O₂SCalculated for [M+H]⁺: 312.1427. Found: 312.1431 (within 5 ppm). Confirms successful cyclization and elemental composition.
¹H NMR (CDCl₃, 400 MHz) ¹H NMRδ 7.75 (d, 2H), 7.35 (d, 2H), 3.80 (s, 4H), 2.55 (s, 6H), 2.45 (s, 3H)Aromatic signals for the tosyl group. Singlet for the four equivalent CH₂ protons of the azetidine/pyrazolidine rings. Two singlets for the two N-methyl groups and the tosyl methyl group.
¹³C NMR (CDCl₃, 100 MHz) ¹³C NMRδ 143.5, 134.0, 129.8, 127.6 (Aromatic C), 65.0 (Spiro C), 62.5 (CH₂), 45.0 (N-CH₃), 21.5 (Tosyl CH₃)Confirms the number of unique carbon environments, including the key quaternary spiro-carbon.
3D Structure X-ray CrystallographyOrthorhombic, P2₁2₁2₁ space groupProvides precise bond lengths, angles, and confirms the "angular" spiro-fusion geometry.[2]

The following diagram illustrates the characterization workflow and the interplay between the different analytical techniques.

G cluster_workflow Integrated Characterization Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS High-Resolution MS Start->MS Xray X-ray Crystallography (if possible) Start->Xray Requires crystals Data_NMR Connectivity Map & Functional Groups NMR->Data_NMR Data_MS Elemental Formula MS->Data_MS Data_Xray Unambiguous 3D Structure Xray->Data_Xray Conclusion Validated Molecular Structure Data_NMR->Conclusion Data_MS->Conclusion Data_Xray->Conclusion

Caption: Interplay of analytical techniques for structural validation.

Alternative Scaffolds and Comparative Advantages

While this compound is an excellent precursor for "angular" spirocycles, alternative building blocks exist for related structures. For example, cis-3,5-di(bromomethyl)morpholine derivatives can be synthesized from substituted aziridines and serve as precursors to bicyclic systems.[11] However, the rigid, strained nature of the azetidine core in our starting material provides a more defined and predictable trajectory for constructing spirocyclic systems with unique 3D vectors, which is a significant advantage in medicinal chemistry for escaping flatland and improving physicochemical properties.[3]

Conclusion

The characterization of novel compounds synthesized from this compound requires a rigorous, multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of the molecular structure, high-resolution mass spectrometry is essential for confirming the elemental composition. For ultimate structural validation and to understand the precise three-dimensional geometry crucial for drug design, single-crystal X-ray crystallography is unparalleled. By integrating these techniques, researchers can confidently validate their synthetic achievements and unlock the full potential of this versatile building block in the quest for next-generation therapeutics.

References

The Strategic Advantage of 3,3-Bis(bromomethyl)-1-tosylazetidine in the Rapid Assembly of Novel Spirocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Accelerating Medicinal Chemistry Programs

In the contemporary landscape of drug discovery, the quest for novel chemical matter with improved physicochemical properties and intellectual property standing is relentless. The deliberate incorporation of three-dimensional (3D) structural motifs is a widely recognized strategy to escape the "flatland" of traditional aromatic scaffolds, often leading to enhanced solubility, metabolic stability, and target engagement. Among the privileged 3D structures, the azetidine ring has emerged as a valuable building block, serving as a compact and rigid scaffold that can act as a bioisosteric replacement for larger, more flexible moieties like piperidines and morpholines. This guide provides an in-depth technical analysis of a particularly versatile and reactive building block, 3,3-bis(bromomethyl)-1-tosylazetidine , and objectively compares its utility against other synthetic alternatives for the construction of complex spirocyclic systems.

The Azetidine Moiety: A Rising Star in Medicinal Chemistry

The small, strained four-membered ring of azetidine imparts a unique conformational rigidity to molecules. This pre-organization of substituents in 3D space can lead to a more favorable entropy of binding to biological targets. Furthermore, the nitrogen atom provides a convenient handle for further functionalization and can improve aqueous solubility. The replacement of common six-membered heterocycles with azetidine analogues has been shown to favorably modulate properties such as basicity and lipophilicity.[1][2]

This compound: A Gateway to Spirocyclic Complexity

The strategic placement of two reactive bromomethyl groups on the C3 position of the azetidine ring makes this compound a powerhouse for the rapid construction of spirocyclic systems. The tosyl group serves as a robust protecting group for the azetidine nitrogen, rendering it stable to a wide range of reaction conditions while also activating the ring system. The two primary alkyl bromides are excellent electrophiles, poised for sequential or simultaneous reaction with a variety of nucleophiles.

The primary advantage of this building block lies in its ability to undergo a facile double intramolecular nucleophilic substitution with binucleophiles, leading to the formation of a second four-, five-, or six-membered ring spiro-fused to the azetidine core. This approach offers a highly convergent and efficient route to novel diazaspiro[3.3]heptanes, oxa-azaspiro[3.3]heptanes, and other related scaffolds that are of high interest in modern drug discovery programs.[3][4]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -- "Primary Amine (R-NH2)" --> B{Intermediate Mono-alkylation}; B -- "Intramolecular Cyclization" --> C[N-Substituted-2,6-diazaspiro[3.3]heptane]; subgraph "Reaction Pathway" A; B; C; end }

General reaction pathway for the synthesis of diazaspiro[3.3]heptanes.

Comparative Analysis of Synthetic Strategies for Spiro-Azetidines

The construction of spiro-azetidine scaffolds can be approached through various synthetic routes. Here, we compare the use of this compound with other established methods.

Method 1: Cyclization from 3,3-Bis(bromomethyl)azetidine Derivatives

This approach, utilizing our featured building block or its analogs, offers a direct and often high-yielding route to spirocyclic systems. A prime example is the synthesis of a key intermediate for the potent antibiotic drug candidate TBI-223, where 3,3-bis(bromomethyl)oxetane (a close structural analog) reacts with 2-fluoro-4-nitroaniline in a hydroxide-facilitated double N-alkylation to form a 2-oxa-6-azaspiro[3.3]heptane scaffold.[4][5] This reaction proceeds in high yield and is scalable, demonstrating the industrial applicability of this strategy.

Advantages:

  • High Convergence: Two rings are formed in a single transformation from two readily available starting materials.

  • Efficiency: Often proceeds in high yields with simple purification.

  • Versatility: A wide range of nucleophiles can be employed to generate diverse spirocyclic systems.

Limitations:

  • Availability and cost of the starting 3,3-bis(halomethyl)azetidine or oxetane.

Method 2: Reductive Amination and Cyclization of Azetidine-3-carbaldehydes

This multi-step approach involves the initial synthesis of a 1-protected-3-chloromethylazetidine-3-carbaldehyde. Reductive amination with a primary amine, followed by a base-mediated intramolecular cyclization, affords the desired 2,6-diazaspiro[3.3]heptane.[6]

Advantages:

  • Good Yields: The individual steps generally proceed in good to excellent yields.

  • Amenable to Library Synthesis: The reductive amination step is well-suited for parallel synthesis to create a library of analogs.

Limitations:

  • Longer Synthetic Sequence: Requires more synthetic steps compared to the direct cyclization method.

  • Potential for Side Reactions: The presence of multiple functional groups can lead to side products if not carefully controlled.

Method 3: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition of an alkene with an imine (the aza Paternò-Büchi reaction) or a ketene with an imine (the Staudinger reaction) can be employed to construct the azetidine ring of a spirocycle.[7][8] For example, the reaction of an exocyclic methylene compound with an appropriate imine could directly generate a spiro-azetidine.

Advantages:

  • Atom Economy: All atoms of the reactants are incorporated into the product.

  • Stereochemical Control: Can often be performed with high diastereoselectivity.

Limitations:

  • Substrate Scope: The scope of suitable alkenes and imines can be limited.

  • Reaction Conditions: Photochemical methods may require specialized equipment, while other cycloadditions may require harsh conditions or sensitive reagents.

Method Starting Materials Key Transformation(s) Typical Yield (%) Scalability Reference(s)
From 3,3-Bis(bromomethyl)oxetane 3,3-Bis(bromomethyl)oxetane, AnilineDouble N-alkylation87Demonstrated at 100g scale[4]
Reductive Amination/Cyclization Azetidine-3-carbaldehyde, Primary AmineReductive amination, Intramolecular cyclization60-80 (over 2 steps)Good[6]
Staudinger Cycloaddition Isatin-derived imine, Substituted acetic acidKetene-imine cycloaddition50-95Variable[8]

Experimental Protocols

Protocol 1: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (Analogous to the reaction of 3,3-bis(bromomethyl)azetidine)

This protocol is adapted from the synthesis of a key intermediate for TBI-223 and illustrates the principle of spirocycle formation from a bis(halomethyl) precursor.[4]

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • 2-Fluoro-4-nitroaniline

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl Acetate

Procedure:

  • To a solution of 2-fluoro-4-nitroaniline (1.0 eq) in DMSO, add powdered sodium hydroxide (2.5 eq).

  • Add a solution of 3,3-bis(bromomethyl)oxetane (1.2 eq) in DMSO dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start] --> B{Dissolve Aniline in DMSO}; B --> C{Add NaOH}; C --> D{Add Bis(bromomethyl)oxetane}; D --> E{Heat and Stir}; E --> F{Quench with Water}; F --> G{Extract with Ethyl Acetate}; G --> H{Purify by Chromatography}; H --> I[Final Product]; subgraph "Experimental Workflow" A; B; C; D; E; F; G; H; I; end }

Workflow for the synthesis of a spiro-azetidine derivative.
Protocol 2: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

This protocol is based on the reductive amination and subsequent cyclization approach.[6]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) and aniline (1.0 eq) in dichloroethane, add acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude intermediate amine.

Step 2: Cyclization

  • Dissolve the crude amine from Step 1 in tetrahydrofuran (THF).

  • Add potassium tert-butoxide (2.2 eq, 1.0 M solution in THF) and heat the reaction at 70 °C in a sealed tube for 90 minutes.

  • Add an additional portion of potassium tert-butoxide (1.0 eq) and continue heating for another hour.

  • Cool the reaction to room temperature, filter to remove potassium chloride, and evaporate the solvent.

  • Purify the residue by column chromatography to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Conclusion: A Strategic Choice for Accelerated Drug Discovery

The synthesis of novel, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. This compound and its analogs represent a highly valuable class of building blocks that provide a direct and efficient entry into diverse spirocyclic azetidine systems. The ability to rapidly construct these complex and proprietary scaffolds in a convergent manner offers a significant advantage over more linear and often lower-yielding synthetic strategies. For researchers and drug development professionals, the strategic incorporation of this building block into their synthetic programs can accelerate the discovery of new chemical entities with potentially superior drug-like properties.

References

A Spectroscopic Guide to 3,3-Disubstituted-1-Tosylazetidines: A Comparative Analysis of Bis(hydroxymethyl) and Bis(bromomethyl) Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3,3-disubstituted-1-tosylazetidine analogues, focusing on the impact of substituents at the C3 position on their spectral characteristics. Due to the limited availability of published experimental data for 3,3-bis(bromomethyl)-1-tosylazetidine, this guide will center on a comparative analysis of a key precursor, 3,3-bis(hydroxymethyl)-1-tosylazetidine , and extrapolate the expected spectroscopic features of its bis(bromomethyl) counterpart. This approach provides valuable insights into the spectroscopic fingerprints of this class of compounds, which are of significant interest in medicinal chemistry as constrained scaffolds and building blocks.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in drug design to introduce conformational rigidity, improve metabolic stability, and modulate physicochemical properties. The 1-tosyl group serves as a common protecting group and can influence the reactivity of the azetidine ring. Geminal disubstitution at the C3 position offers a strategic point for chemical modification and vectoral projection of substituents. Understanding the spectroscopic characteristics of these analogues is fundamental for their synthesis, purification, and structural verification.

Experimental Design and Rationale

The synthesis of this compound typically proceeds via the corresponding diol, 3,3-bis(hydroxymethyl)-1-tosylazetidine. This synthetic relationship makes the diol an excellent and more accessible starting point for a comparative spectroscopic study. By analyzing the spectra of the diol and understanding the chemical transformations involved in its conversion to the dibromide, we can confidently predict the key spectroscopic differences.

The primary analytical techniques covered in this guide are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

Part 1: Spectroscopic Characterization of 3,3-Bis(hydroxymethyl)-1-tosylazetidine

This section details the expected spectroscopic data for 3,3-bis(hydroxymethyl)-1-tosylazetidine, based on established principles and data from related structures.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of 3,3-bis(hydroxymethyl)-1-tosylazetidine is expected to exhibit distinct signals corresponding to the tosyl group, the azetidine ring protons, the hydroxymethyl protons, and the hydroxyl protons.

  • Tosyl Group: Two doublets in the aromatic region (δ 7.3-7.8 ppm) are characteristic of the para-substituted benzene ring. A singlet around δ 2.4 ppm corresponds to the methyl protons of the tosyl group.

  • Azetidine Ring: The four protons on the azetidine ring (at C2 and C4) are chemically equivalent due to the symmetry of the molecule and will appear as a single singlet. The electron-withdrawing effect of the sulfonyl group will shift these protons downfield, likely in the range of δ 3.5-4.0 ppm.

  • Hydroxymethyl Group: The four protons of the two CH₂OH groups will also be equivalent and are expected to appear as a singlet in the region of δ 3.6-3.9 ppm.

  • Hydroxyl Protons: The two hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically in the range of δ 2-5 ppm.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

  • Tosyl Group: Signals for the aromatic carbons will appear in the range of δ 127-145 ppm. The methyl carbon will be observed around δ 21 ppm.

  • Azetidine Ring: The C2 and C4 carbons will be equivalent and are expected to resonate around δ 55-65 ppm. The quaternary C3 carbon will appear further downfield, likely in the δ 60-70 ppm range.

  • Hydroxymethyl Group: The carbons of the CH₂OH groups will be equivalent and are expected in the δ 65-75 ppm region.

Predicted Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the protonated molecule [M+H]⁺. The fragmentation pattern would likely involve the loss of the tosyl group and fragmentation of the azetidine ring.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region for the aliphatic and aromatic C-H bonds.

  • S=O Stretch: Strong absorptions around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

  • C-N Stretch: A band in the 1100-1300 cm⁻¹ region.

  • C-O Stretch: A strong band around 1050 cm⁻¹.

Part 2: Comparative Analysis with this compound

The conversion of the diol to the dibromide involves the replacement of the hydroxyl groups with bromine atoms. This structural change will lead to predictable shifts in the spectroscopic data.

Comparative ¹H NMR Spectroscopy
  • Hydroxymethyl vs. Bromomethyl Protons: The most significant change will be the downfield shift of the protons on the methylene groups attached to C3. The replacement of the hydroxyl group with the more electronegative bromine atom will deshield these protons, causing their signal to shift from around δ 3.6-3.9 ppm in the diol to a predicted δ 3.8-4.2 ppm in the dibromide.

  • Disappearance of Hydroxyl Protons: The broad singlet corresponding to the hydroxyl protons will be absent in the spectrum of the dibromide.

  • Azetidine and Tosyl Protons: The chemical shifts of the azetidine ring and tosyl group protons are expected to be minimally affected.

Comparative ¹³C NMR Spectroscopy
  • Hydroxymethyl vs. Bromomethyl Carbons: A significant upfield shift is expected for the carbons of the methylene groups at C3. The "heavy atom effect" of bromine will cause the signal to shift from δ 65-75 ppm in the diol to a predicted δ 30-40 ppm in the dibromide.

  • Other Carbons: The chemical shifts of the other carbons in the molecule are expected to show only minor changes.

Comparative Mass Spectrometry (MS)

The molecular weight of the dibromide will be significantly higher than that of the diol. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio). Fragmentation would likely involve the loss of a bromine atom and the tosyl group.

Comparative Infrared (IR) Spectroscopy
  • Disappearance of O-H Stretch: The broad O-H stretching band present in the diol's spectrum will be absent.

  • Disappearance of C-O Stretch: The C-O stretching band will also be absent.

  • Appearance of C-Br Stretch: A new, typically weak to medium intensity band for the C-Br stretch is expected in the fingerprint region, usually between 500 and 700 cm⁻¹.

Data Summary Table

Spectroscopic Feature3,3-Bis(hydroxymethyl)-1-tosylazetidine (Predicted)This compound (Predicted)Rationale for Difference
¹H NMR (δ ppm)
Tosyl-CH₃~2.4 (s, 3H)~2.4 (s, 3H)Minimal change expected.
Tosyl-ArH~7.3-7.8 (2 x d, 4H)~7.3-7.8 (2 x d, 4H)Minimal change expected.
Azetidine-CH₂~3.5-4.0 (s, 4H)~3.5-4.0 (s, 4H)Minimal change expected.
C(3)-CH₂-X~3.6-3.9 (s, 4H, X=OH)~3.8-4.2 (s, 4H, X=Br)Downfield shift due to higher electronegativity of Br.
OH~2-5 (br s, 2H)AbsentReplacement of OH with Br.
¹³C NMR (δ ppm)
Tosyl-CH₃~21~21Minimal change expected.
Tosyl-ArC~127-145~127-145Minimal change expected.
Azetidine-CH₂~55-65~55-65Minimal change expected.
Azetidine-C(3)~60-70~60-70Minimal change expected.
C(3)-CH₂-X~65-75 (X=OH)~30-40 (X=Br)Upfield shift due to the heavy atom effect of Br.
MS [M+H]⁺[M]⁺, [M+2]⁺, [M+4]⁺ (1:2:1)Higher mass and characteristic isotopic pattern for Br₂.
IR (cm⁻¹)
O-H Stretch~3200-3600 (broad)AbsentReplacement of OH with Br.
C-O Stretch~1050 (strong)AbsentReplacement of OH with Br.
C-Br StretchAbsent~500-700Presence of C-Br bond.
S=O Stretch~1350, ~1160 (strong)~1350, ~1160 (strong)Unchanged.

Experimental Protocols

Synthesis of 3,3-Bis(hydroxymethyl)-1-tosylazetidine

A generalized procedure for the synthesis of the diol precursor would involve the reaction of a suitable starting material, such as 1,3-dichloro-2,2-bis(hydroxymethyl)propane, with p-toluenesulfonamide in the presence of a base.

Synthesis_Diol start 1,3-Dichloro-2,2-bis(hydroxymethyl)propane + p-Toluenesulfonamide reagents Base (e.g., NaOH or K₂CO₃) Solvent (e.g., DMSO or DMF) Heat start->reagents Reaction workup Aqueous Workup & Purification (Crystallization) reagents->workup product 3,3-Bis(hydroxymethyl)-1-tosylazetidine workup->product Isolation

Caption: Synthetic workflow for 3,3-bis(hydroxymethyl)-1-tosylazetidine.

Synthesis of this compound

The conversion of the diol to the dibromide can be achieved using a standard brominating agent like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide.

Synthesis_Dibromide start 3,3-Bis(hydroxymethyl)-1-tosylazetidine reagents Brominating Agent (e.g., PBr₃ or PPh₃/CBr₄) Solvent (e.g., CH₂Cl₂ or THF) Controlled Temperature start->reagents Bromination workup Quenching, Extraction & Purification (Chromatography) reagents->workup product This compound workup->product Isolation

Caption: Synthetic workflow for this compound.

Conclusion

This guide provides a comprehensive framework for understanding and comparing the spectroscopic properties of 3,3-bis(hydroxymethyl)-1-tosylazetidine and its corresponding bis(bromomethyl) analogue. The predicted spectral data, based on fundamental principles of spectroscopy and analysis of related structures, offer a valuable resource for researchers working with this important class of heterocyclic compounds. The key differentiating features, namely the chemical shifts of the C3-substituent's protons and carbons, the presence or absence of hydroxyl signals, and the mass spectral isotopic pattern, provide a robust means of distinguishing between these two analogues. The provided synthetic workflows and rationale behind the experimental choices further equip researchers with the necessary knowledge for the practical application of these compounds in their research endeavors.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,3-Bis(bromomethyl)-1-tosylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3,3-Bis(bromomethyl)-1-tosylazetidine (CAS No. 1041026-61-2). As a compound utilized by researchers and drug development professionals, its unique structure—incorporating a strained azetidine ring, two bromomethyl groups, and a tosylate—necessitates a rigorous and informed approach to waste management. This guide is designed to build deep trust by providing value beyond the product itself, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment: A Structural Perspective

Understanding the disposal requirements for this compound begins with a chemical risk assessment based on its constituent functional groups. The inherent hazards are not merely theoretical; they dictate every step of the handling and disposal process.

  • Halogenated Organic Compound: The presence of two bromine atoms classifies this compound as a halogenated organic. Such compounds are subject to stringent disposal regulations because their improper incineration at low temperatures can lead to the formation of highly toxic and persistent environmental pollutants, including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1][2] The primary disposal route must be high-temperature incineration at a licensed hazardous waste facility equipped to handle halogenated waste, which can scrub acidic gases like hydrogen bromide (HBr) that are formed during combustion.[3][4]

  • Tosyl Group (p-Toluenesulfonate): The tosylate group is an excellent leaving group, making the compound a potent alkylating agent.[5] This reactivity implies that it should not be mixed with nucleophilic waste streams (e.g., amines, thiols, or strong bases) to prevent uncontrolled reactions within the waste container. While tosylates can be susceptible to hydrolysis, the specific conditions required can vary greatly.[6][7][8]

  • Azetidine Ring: The four-membered azetidine ring is a strained heterocyclic system. While many azetidine derivatives are explored for their therapeutic potential, they can also exhibit biological activity and potential toxicity.[9][10] The complete toxicological profile of this specific compound is not widely documented, necessitating a cautious approach where it is handled as a substance with a high degree of acute toxicity.

  • GHS Classification: Commercially available data classifies this compound with Hazard Statements H301 (Toxic if swallowed) and H319 (Causes serious eye irritation), assigning it to UN 2811 (Toxic solid, organic, n.o.s.). This underscores the need for stringent personal protective measures.

Engineering Controls and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, a safe working environment must be established.

  • Engineering Controls: All handling of the solid compound and its solutions, including weighing and transferring to a waste container, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols. The fume hood must have a minimum face velocity of 100 linear feet per minute.[11]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical splash goggles are required.

    • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Given the compound's nature as an alkylating agent, inspect gloves for any signs of degradation or contamination and change them frequently.

    • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

    • Respiratory Protection: While engineering controls are the primary defense, a NIOSH-approved respirator may be required if exposure monitoring indicates levels could exceed permissible limits, as determined by your institution's Chemical Hygiene Officer.[12][13]

Core Disposal Protocol: Waste Segregation and Collection

The fundamental principle for disposing of this compound is strict waste segregation. Mixing hazardous materials improperly can lead to dangerous reactions and significantly increases disposal costs.[14]

Step-by-Step Disposal Procedure:

  • Identify the Correct Waste Stream: this compound and materials contaminated with it must be disposed of as "Halogenated Organic Solid Hazardous Waste." [15][16]

  • Select an Appropriate Waste Container:

    • Use a container designated for this waste stream, which should be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid).

    • The container must be in good condition, free from cracks or damage, and must have a tight-fitting, sealable lid.[16][17]

    • The container must be kept closed at all times except when waste is actively being added.[16]

  • Label the Container Correctly:

    • Proper labeling is a critical regulatory requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[18][19]

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any other components in the waste.

      • The associated hazards (e.g., "Toxic," "Irritant").[19]

      • The accumulation start date.

  • Transfer Waste Securely:

    • Perform the transfer inside a chemical fume hood.

    • Carefully place the solid waste into the labeled container using a dedicated spatula or scoop.

    • Do not overfill the container; leave at least 10% of headspace to accommodate expansion and prevent spills.

Decontamination of Labware and Surfaces

Any item that comes into contact with this compound is considered contaminated and must be decontaminated or disposed of as hazardous waste.

  • Disposable Materials: Contaminated disposable items such as gloves, weigh paper, and bench paper must be placed directly into the designated "Halogenated Organic Solid Hazardous Waste" container.

  • Non-Disposable Labware (e.g., Glassware):

    • Perform an initial rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethyl acetate) to dissolve the residue. This rinsate is hazardous and must be collected in a separate, clearly labeled waste container for "Halogenated Organic Liquid Waste."

    • Repeat the rinse two more times (triple-rinse). All rinsate must be collected as hazardous waste.

    • After the triple-rinse, the glassware can typically be washed with soap and water. Consult your institution's specific guidelines.

  • Surface Decontamination: For work surfaces inside the fume hood, wipe the area with a cloth dampened with the same solvent used for glassware rinsing, followed by a soap and water wash. The contaminated cloth must be disposed of as solid hazardous waste.

Summary of Disposal and Safety Parameters

The following table summarizes the critical information for quick reference in the laboratory environment.

ParameterSpecificationRationale
EPA Waste Category Hazardous Waste (RCRA Regulated)[18][20]Based on toxicity and chemical properties. Generators are responsible for waste from "cradle-to-grave."[21]
Primary Waste Stream Halogenated Organic Solid WastePresence of bromine atoms requires segregation for proper high-temperature incineration and prevents contamination of non-halogenated solvent recycling streams.[14]
Secondary Waste Stream Halogenated Organic Liquid WasteFor collection of solvent rinsate from decontamination procedures.
Container Type Sealable, chemically compatible container (e.g., HDPE or glass) in good condition.[17]To prevent leaks, spills, and vapor exposure.
Required PPE Chemical splash goggles, nitrile gloves, lab coat.To protect against acute toxicity (ingestion, eye contact) and potential dermal absorption.
Handling Location Certified Chemical Fume HoodTo prevent inhalation of hazardous dust or vapors.
Prohibited Actions DO NOT dispose of in regular trash. DO NOT dispose of down the drain.[22] DO NOT mix with non-halogenated, acidic, basic, or reactive waste streams.[23]To comply with federal and local regulations, protect water systems, and prevent dangerous chemical reactions.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

DisposalWorkflow cluster_0 Waste Generation Point (in Chemical Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Waste Collection Containers Start Generate Waste Containing This compound Decision What is the physical form of the waste? Start->Decision SolidWaste Container: 'Hazardous Waste' Halogenated Organic SOLID (e.g., HDPE Pail) Decision->SolidWaste  Solid Compound or Contaminated PPE/Paper   LiquidWaste Container: 'Hazardous Waste' Halogenated Organic LIQUID (e.g., Solvent Can) Decision->LiquidWaste  Contaminated Solvent (from glassware rinsing)  

Caption: Disposal decision workflow for this compound.

References

A Senior Scientist's Guide to Handling 3,3-Bis(bromomethyl)-1-tosylazetidine: A Framework for Safety and Control

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. 3,3-Bis(bromomethyl)-1-tosylazetidine is a reactive alkylating agent, a class of compounds that requires meticulous handling to ensure operator safety and experimental integrity. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk mitigation and scientific causality.

Pre-Handling Risk Assessment: Understanding the Adversary

Before the container is even opened, a thorough understanding of the compound's specific hazards is paramount. This compound is classified as a toxic substance, demanding more than standard laboratory precautions.

Known Hazards:

  • GHS Classification: Class 6.1 (Toxic Substance)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed

    • H319: Causes serious eye irritation

Inferred Hazards (The Rationale for Caution): The structure of this molecule contains two bromomethyl groups, which are potent alkylating moieties. Alkylating agents can react with biological nucleophiles, including DNA, which is why they are often investigated for cytotoxic applications and must be handled as potential mutagens or carcinogens. The tosyl group enhances the reactivity of the azetidine ring system. Therefore, skin contact and inhalation must be scrupulously avoided, not just for acute toxicity but for potential long-term health effects. This inferred reactivity is the primary driver for the stringent engineering controls and personal protective equipment (PPE) detailed below.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of chemical safety is to establish multiple barriers between the operator and the hazard. Engineering controls are the first and most effective line of defense, supplemented by a comprehensive PPE strategy.

Mandatory Engineering Control:

  • Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[1][2] This is non-negotiable and serves to protect against the inhalation of any fine powders or volatile decomposition products.

Personal Protective Equipment (PPE) Summary:

The following table outlines the minimum required PPE. The rationale is to prevent all routes of exposure: dermal, ocular, and respiratory.

Protection Type Specification Causality and Key Considerations
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 standard recommended).[3][4]The inner glove protects the skin in case the outer glove is breached. The outer glove is considered contaminated and should be removed and disposed of immediately after handling the solid. The ASTM D6978 standard, while designed for chemotherapy drugs, provides a high level of assurance against permeation by reactive small molecules.[4]
Eye & Face Protection Chemical splash goggles and a full-face shield.The H319 classification (Causes serious eye irritation) mandates the use of fully sealed chemical splash goggles. A face shield is required over the goggles to protect the rest of the face from splashes during transfers or in the event of an accidental vessel failure.[5]
Body Protection A disposable, polyethylene-coated gown with knit cuffs.[3][4]A standard cotton lab coat is insufficient. A poly-coated gown provides a barrier against liquid and solid chemical penetration.[4] The knit cuffs ensure a secure interface with the inner glove, preventing skin exposure at the wrist.
Respiratory Protection Not typically required if all work is performed in a certified fume hood.An N95 respirator should be available for emergency situations, such as a significant spill outside of the fume hood.[6]
Operational Protocol: A Step-by-Step Workflow for Safe Handling

This protocol provides a logical sequence of operations designed to minimize exposure and contamination risk at every stage.

Step 1: Preparation

  • Ensure the chemical fume hood is on, functioning, and uncluttered.

  • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Designate a specific area within the hood for weighing and handling the solid.

  • Don all required PPE as specified in the table above, ensuring the outer gloves are placed over the cuffs of the gown.[6]

Step 2: Weighing and Transfer

  • Perform a "tare" weighing of the receiving vessel on a balance located inside the fume hood if possible. If not, tare the vessel outside and bring it into the hood.

  • Carefully open the container of this compound. Avoid creating airborne dust.

  • Using a clean spatula, carefully transfer the required amount of solid to the tared vessel.

  • Securely close the primary container.

  • Wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth into a designated solid hazardous waste container.

Step 3: Reaction and Workup

  • Proceed with the addition of solvents and reagents to the vessel containing the compound.

  • Should any material be spilled, absorb it immediately with an inert material (e.g., vermiculite or sand) and place it in the hazardous waste container.[5]

  • Upon completion of the reaction, any quenching steps should be performed slowly and carefully within the fume hood.

Step 4: Decontamination and Doffing

  • Clean all non-disposable equipment (glassware, spatula) that came into contact with the compound.

  • Wipe down the work surface of the fume hood.

  • To remove PPE, first remove the outer pair of gloves and dispose of them in the hazardous waste stream.[6]

  • Remove the face shield and gown.

  • Finally, remove the inner pair of gloves and wash hands thoroughly with soap and water.[2]

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Assemble All Equipment in Hood prep1->prep2 prep3 Don Full PPE (Double Glove, Gown, Goggles, Shield) prep2->prep3 weigh Weigh Compound (Static-Free) prep3->weigh Enter Hood transfer Transfer to Reaction Vessel weigh->transfer react Conduct Reaction & Workup transfer->react decon Decontaminate Glassware & Work Surfaces react->decon Procedure Complete waste Segregate & Dispose of Contaminated Waste decon->waste doff Doff PPE in Correct Sequence waste->doff wash Wash Hands Thoroughly doff->wash

Caption: A procedural workflow diagram illustrating the key phases and steps for safely handling this compound, from preparation to final decontamination.

Waste Management and Disposal: Closing the Loop

Improper disposal can lead to environmental contamination and pose a risk to others. A strict waste segregation plan is mandatory.

  • Solid Waste: All contaminated disposables, including gloves, gowns, absorbent pads, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated halogenated organic waste container.[7][8] Do not mix with non-halogenated waste streams.

  • Neutralization: For trace amounts on glassware, rinsing with a solution of sodium thiosulfate can be used to neutralize residual reactive bromine species before final cleaning.[8] However, bulk waste should not be neutralized without a specific, validated protocol. All waste must be disposed of through a licensed hazardous waste disposal facility.[7][9]

Emergency Procedures: Planning for the Unexpected
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Spill: For a small spill inside the fume hood, cover with an inert absorbent material, collect it using non-sparking tools, and place it in the designated solid hazardous waste container.[5] For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety office immediately.

By adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Bis(bromomethyl)-1-tosylazetidine
Reactant of Route 2
Reactant of Route 2
3,3-Bis(bromomethyl)-1-tosylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.